Renin FRET Substrate I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
142988-22-5 |
|---|---|
Molecular Formula |
C90H120N22O16S |
Molecular Weight |
1798.1 g/mol |
IUPAC Name |
5-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C90H120N22O16S/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128)/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-/m0/s1 |
InChI Key |
VINQSUAUCUUGMN-AYCMWUEPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Renin-Angiotensin-Aldosterone System (RAAS)
An In-Depth Technical Guide to the Renin Förster Resonance Energy Transfer (FRET) Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the Renin Förster Resonance Energy Transfer (FRET) assay. This powerful and sensitive technique is a cornerstone in the study of the renin-angiotensin-aldosterone system (RAAS) and a critical tool in the discovery of novel therapeutics for hypertension and other cardiovascular diseases.
The RAAS is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Renin, an aspartyl protease secreted by the kidneys, catalyzes the first and rate-limiting step of this pathway.[2][3] It cleaves its substrate, angiotensinogen, to produce angiotensin I.[3][4] This is subsequently converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to increased sodium and water retention and a consequent rise in blood pressure.[5][6] Due to its pivotal role, renin is a prime target for the development of antihypertensive drugs.
The following diagram illustrates the central role of renin in the RAAS cascade.
The Core Principle of Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor chromophore and an acceptor chromophore.[7][8] When the donor, initially in an electronic excited state, and the acceptor are in close proximity (typically 1-10 nm), the donor can transfer its excitation energy directly to the acceptor without emitting a photon.[8]
The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of this distance (1/r⁶).[7] This strong distance dependence makes FRET an effective "spectroscopic ruler" for measuring molecular-scale distances and interactions.[7]
For FRET to occur, three primary conditions must be met:
-
Proximity: The donor and acceptor molecules must be within 1-10 nanometers of each other.[8]
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption (excitation) spectrum of the acceptor.[8]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.
Principle of the Renin FRET Assay
The renin FRET assay leverages the principles of FRET to create a sensitive and continuous measure of renin's enzymatic activity. The core of the assay is a synthetic peptide substrate specifically designed to be recognized and cleaved by renin.
This peptide incorporates the amino acid sequence corresponding to the renin cleavage site in native angiotensinogen (between Leu¹⁰ and Val¹¹).[4] A FRET pair, consisting of a fluorescent donor (fluorophore) and an acceptor (quencher), is attached to opposite ends of this peptide sequence.
The workflow is as follows:
-
Quenched State: In the intact peptide substrate, the donor and quencher are held in close proximity. When the donor fluorophore is excited by an external light source, its energy is efficiently transferred to the nearby quencher. The quencher dissipates this energy non-radiatively (e.g., as heat), resulting in minimal or no fluorescence emission. The fluorescence is "quenched."
-
Cleavage Event: When renin is present and active, it recognizes and cleaves the specific peptide bond within the substrate.
-
Fluorescent State: This cleavage separates the donor fluorophore from the quencher. With the quencher no longer in close proximity, the non-radiative energy transfer is disrupted. Now, when the donor is excited, it releases its energy as detectable fluorescence.
The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage, and therefore, to the activity of the renin enzyme in the sample. This allows for real-time, kinetic monitoring of enzyme activity.
Experimental Protocols
A generalized protocol for a renin FRET assay in a microplate format is provided below. Specific concentrations, volumes, and incubation times should be optimized for the particular enzyme, substrate, and experimental conditions.
Reagents and Materials
-
Renin Enzyme: Purified recombinant or native renin.
-
Renin FRET Substrate: Lyophilized peptide substrate with a donor/quencher pair.
-
Assay Buffer: Buffer system to maintain optimal pH and ionic strength for renin activity (e.g., Tris or MES buffer).
-
Test Compounds: Potential renin inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Microplate: Black, opaque 96- or 384-well plates are recommended to minimize background fluorescence and light scattering.
-
Fluorescence Microplate Reader: Capable of excitation and emission at the specific wavelengths for the chosen FRET pair.
Experimental Workflow
Detailed Methodology
-
Prepare Renin Standards:
-
Perform serial dilutions of a known concentration of renin standard in assay buffer. This is crucial for creating a standard curve to quantify renin concentration in unknown samples. A typical range might be 0 to 1 µg/mL.
-
-
Prepare Samples and Controls:
-
Test Samples: Dilute unknown samples (e.g., plasma, purified fractions) in assay buffer.
-
Inhibitor Screening: Dispense test compounds at various concentrations into wells. Include a vehicle control (e.g., DMSO) for 100% activity reference.
-
Controls: Prepare a "no enzyme" control (assay buffer only) and a "substrate control" (substrate in buffer without enzyme) to determine background fluorescence.
-
-
Assay Procedure:
-
Add renin standards, test samples, or renin + inhibitor solutions to the wells of a black microplate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 10-15 minutes.[9]
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Kinetic Reading: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). This is the preferred method as it provides the initial reaction velocity (V₀).
-
Endpoint Reading: Alternatively, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light. Then, measure the final fluorescence intensity. This method is simpler but may be less accurate if the reaction is not linear over the entire incubation period.
-
Set the reader to the appropriate excitation and emission wavelengths for the specific FRET pair being used (see Table 1).
-
Data Presentation and Analysis
The primary output of the assay is relative fluorescence units (RFU). The background fluorescence (from the substrate control well) should be subtracted from all other readings.
-
For Renin Quantification: Plot the rate of fluorescence increase (slope of the kinetic read) or the final RFU (endpoint read) for the renin standards against their known concentrations to generate a standard curve. The concentration of renin in unknown samples can then be interpolated from this curve.
-
For Inhibitor Screening: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (uninhibited reaction).
-
% Inhibition = [1 - (RFU_inhibitor / RFU_vehicle)] * 100
-
Plot % Inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of renin activity).
-
Quantitative data derived from renin FRET assays are summarized in the tables below for easy comparison.
Table 1: Common FRET Pairs in Protease Assays
| Donor (Fluorophore) | Acceptor (Quencher) | Typical Excitation (nm) | Typical Emission (nm) | Reference |
| 5-FAM | QXLâ„¢ 520 | ~490 | ~520 | [9] |
| EDANS | DABCYL | ~340 | ~490 | [10] |
| Abz | EDDnp | ~320 | ~420 | [10] |
| TF3 | TQ3 | ~540 | ~590 |
Table 2: Representative Renin FRET Assay Parameters
| Parameter | Typical Value / Range | Notes | Reference |
| Assay Sensitivity | Detects as low as 1 ng renin | In a 100 µL reaction volume. | |
| Substrate Dilution | 1:50 to 1:100 | Must be optimized to be non-rate-limiting. | [9] |
| Incubation Time | 30 - 240 minutes | Longer times can increase signal for low-activity samples. | [9] |
| Temperature | 37°C | Optimal for human renin activity. | [9] |
| Standard Curve R² | > 0.99 | Indicates good linearity between signal and concentration. | [9] |
| Plasma Renin (Cats) | 0.3 to 3 ng/mL/h | Measured as plasma renin activity (PRA). | [11] |
Applications in Drug Discovery
The renin FRET assay is a robust and versatile tool for drug discovery and development. Its simple, homogeneous ("mix-and-read") format and high sensitivity make it ideally suited for:
-
High-Throughput Screening (HTS): The assay can be automated in 384- or 1536-well formats to screen large libraries of chemical compounds for potential renin inhibitors.[12][13][14]
-
Lead Optimization: It provides a quantitative method to determine the potency (IC₅₀) and mechanism of action of lead compounds.
-
Structure-Activity Relationship (SAR) Studies: Researchers can rapidly assess how chemical modifications to a compound affect its inhibitory activity against renin.
-
Clinical Research: The assay can be adapted to measure renin concentration or activity in biological samples, such as plasma, aiding in the study of hypertension and related diseases.[9]
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. youtube.com [youtube.com]
- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measurement of plasma renin concentration in cats by use of a fluorescence resonance energy transfer peptide substrate of renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Plasma Renin Activity and Aldosterone Concentrations in Hypertensive Cats with and without Azotemia and in Response to Treatment with Amlodipine Besylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorophore and Quencher Pairs for Renin Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selection and application of fluorophore and quencher pairs for the development of sensitive and reliable Förster Resonance Energy Transfer (FRET)-based assays for the enzyme renin. Renin is a critical aspartyl protease in the Renin-Angiotensin System (RAS), and its activity is a key target for the development of therapeutics for hypertension and other cardiovascular diseases.
The Renin-Angiotensin System (RAS) Signaling Pathway
The canonical Renin-Angiotensin System is a hormonal cascade that plays a crucial role in regulating blood pressure, fluid, and electrolyte balance. Renin-mediated cleavage of angiotensinogen is the rate-limiting step in this pathway.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Fluorophore-Quencher Pairs for Renin FRET Substrates
The development of FRET-based substrates for renin relies on the principle that the fluorescence of a donor fluorophore is quenched by a nearby acceptor (quencher) molecule. When renin cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The choice of the FRET pair is critical for the sensitivity and reliability of the assay.
Several fluorophore-quencher pairs have been successfully employed in the development of renin substrates. The following table summarizes some of the commonly used pairs and their spectral properties.
| Fluorophore (Donor) | Quencher (Acceptor) | Excitation (nm) | Emission (nm) |
| EDANS | DABCYL | ~340 | ~490 |
| 5-FAM | QXL™ 520 | ~490 | ~520 |
| L-Amp (Coumarin derivative) | DNP | ~325 | ~390 |
| TF3 | TQ3 | ~540 | ~590 |
Quantitative Data on Renin FRET Substrates
The efficiency of a renin FRET substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. Below is a compilation of kinetic data for different renin FRET substrates.
Note: A direct comparison of the FRET pairs based on the data below is challenging due to variations in the peptide sequences used in the respective studies. The peptide sequence significantly influences the kinetic parameters.
| Fluorophore-Quencher Pair | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DNP / L-Amp | DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp | N/A | N/A | 350,000[1] |
| EDANS / DABCYL | Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg | N/A | N/A | 268,000[1] |
| DABCYL / EDANS | DABCYL-GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | 1.5 | N/A | N/A |
| 5-FAM / QXL™ 520 | Proprietary | N/A | N/A | N/A |
N/A: Data not available in the reviewed sources.
It has been reported that a substrate with the TF3/TQ3 FRET pair is approximately fifty times more sensitive than an EDANS/DABCYL-based assay.[1] Furthermore, the natural substrate of renin, the N-terminal tetradecapeptide of human angiotensinogen, has a Km value in the range of 13.3 to 20.7 µM.[1]
Experimental Workflow for FRET Substrate Development
The development of a robust FRET-based assay for renin involves a systematic workflow from substrate design to assay validation.
Caption: Experimental workflow for developing a FRET-based renin substrate.
Detailed Methodologies for Key Experiments
General Protocol for a FRET-based Renin Activity Assay
This protocol provides a general framework for measuring renin activity using a FRET-based peptide substrate. It is recommended to optimize the conditions for your specific substrate and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer. A common buffer is 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5. The optimal pH for renin activity is generally between 6.0 and 7.5.[1]
-
Renin Enzyme Stock Solution: Reconstitute purified renin in assay buffer to a desired stock concentration (e.g., 1 µg/mL). Store at -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to a high concentration (e.g., 10 mM). Store protected from light at -20°C.
-
Renin Inhibitor (for control): Prepare a stock solution of a known renin inhibitor (e.g., Aliskiren) in DMSO.
2. Assay Procedure (96-well plate format):
-
Prepare a dilution series of the renin enzyme: Serially dilute the renin stock solution in assay buffer to obtain a range of concentrations (e.g., 0 to 100 ng/mL).
-
Prepare the substrate working solution: Dilute the FRET substrate stock solution in assay buffer to the desired final concentration. The optimal substrate concentration should be determined experimentally but is often in the range of the Km value.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Substrate control wells: Add substrate working solution.
-
Enzyme activity wells: Add the diluted renin enzyme solutions.
-
Inhibitor control wells (optional): Add the renin enzyme and the renin inhibitor.
-
-
Pre-incubate the plate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add the substrate working solution to all wells except the blank wells.
-
Measure fluorescence: Immediately begin monitoring the fluorescence intensity in a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen FRET pair. For kinetic assays, record measurements every 1-5 minutes for 30-60 minutes. For endpoint assays, incubate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then measure the final fluorescence.
3. Data Analysis:
-
Subtract background fluorescence: Subtract the fluorescence reading of the blank wells from all other readings.
-
Calculate the initial reaction velocity (V₀): For kinetic assays, plot the fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.
-
Determine Km and Vmax: Measure the initial velocities at various substrate concentrations and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat: kcat = Vmax / [E], where [E] is the enzyme concentration.
Determination of Kinetic Parameters (Km and kcat)
-
Vary Substrate Concentration: Prepare a series of reactions with a fixed concentration of renin and varying concentrations of the FRET substrate, typically ranging from 0.1 x Km to 10 x Km.
-
Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (V₀) as described above.
-
Generate Michaelis-Menten Plot: Plot V₀ as a function of substrate concentration [S].
-
Lineweaver-Burk Plot (optional but common): For a linear representation, plot 1/V₀ versus 1/[S]. The y-intercept is 1/Vmax, and the x-intercept is -1/Km.
-
Non-linear Regression: Use software (e.g., GraphPad Prism) to fit the V₀ versus [S] data directly to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) to obtain the most accurate values for Km and Vmax.
-
Calculate kcat: Once Vmax is determined, calculate the turnover number using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
-
Determine Catalytic Efficiency: Calculate the catalytic efficiency as the ratio kcat/Km.
References
An In-Depth Technical Guide to Renin FRET Substrate I
For researchers, scientists, and professionals in drug development, understanding the tools for assessing enzyme activity is paramount. This guide provides a comprehensive overview of Renin FRET Substrate I, a crucial tool for studying the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance.[1]
Core Concepts of Renin and FRET Assays
Renin, an aspartyl protease, is a critical enzyme in the RAS cascade. It cleaves angiotensinogen to form angiotensin I, initiating a series of events that regulate cardiovascular, renal, and adrenal functions.[2][3] An overactive renin-angiotensin system can lead to hypertension, making renin a significant therapeutic target.[2][3][4]
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In the context of a renin assay, a FRET substrate is a synthetic peptide that mimics the natural cleavage site of angiotensinogen.[5][6] This peptide is labeled with a fluorophore (donor) and a quencher (acceptor) molecule.[7][8] In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence.[9] When renin cleaves the peptide at its specific recognition site, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[9][10]
Biochemical Properties of this compound
This compound is designed to incorporate the specific Leu-Val cleavage site found in the N-terminal peptide of human angiotensinogen.[5][11] The substrate's design allows for the continuous measurement of human renin's proteolytic activity.[9][11]
Quantitative Data Summary
The following table summarizes the key quantitative data for various commercially available Renin FRET Substrates.
| Parameter | Value | FRET Pair | Reference |
| Peptide Sequence | DABCYL-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | DABCYL/EDANS | [11] |
| Cleavage Site | Leu-Val | N/A | [5][11] |
| Molecular Weight | ~1798.15 g/mol | DABCYL/EDANS | [11] |
| Km | ~1.5 mM | DABCYL/EDANS | [9][11] |
| Excitation Wavelength | 328-345 nm | DABCYL/EDANS | [7][8] |
| Emission Wavelength | 485-552 nm | DABCYL/EDANS | [7][8] |
| Excitation Wavelength | 540 nm | TF3/TQ3 | [1][4] |
| Emission Wavelength | 590 nm | TF3/TQ3 | [1][4] |
| Excitation Wavelength | 490 nm | 5-FAM/QXL™ 520 | [2][3] |
| Emission Wavelength | 520 nm | 5-FAM/QXL™ 520 | [2][3] |
Experimental Protocols
Below is a detailed methodology for a typical renin activity assay and an inhibitor screening assay using a Renin FRET Substrate.
Renin Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
This compound
-
Human Recombinant Renin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[8]
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add 50 µL of the diluted renin enzyme solution to each well.
-
Include a negative control with Assay Buffer only (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[7][8]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 2-5 minutes.[7][13] Use the appropriate excitation and emission wavelengths for the specific FRET pair.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Renin activity is proportional to this rate.
-
Renin Inhibitor Screening Assay
This protocol is an adaptation of the activity assay to screen for potential renin inhibitors.
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the Renin Activity Assay protocol.
-
Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Inhibitor Wells: 10 µL of inhibitor solution and 40 µL of diluted renin enzyme solution.
-
Positive Control (No Inhibitor) Wells: 10 µL of solvent and 40 µL of diluted renin enzyme solution.
-
Negative Control (No Enzyme) Wells: 10 µL of solvent and 40 µL of Assay Buffer.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound working solution to all wells.
-
Measure the fluorescence kinetically as described in the Renin Activity Assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound by comparing the rate of reaction in the inhibitor wells to the rate in the positive control wells.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound cleavage and fluorescence generation.
Experimental Workflow for Renin Inhibitor Screening
Caption: Workflow for a high-throughput renin inhibitor screening assay.
References
- 1. Renin Assay Kit (Fluorometric) (ab138875) | Abcam [abcam.com]
- 2. Renin FRET Substrate (5-FAM/QXL™520), rat - 0.1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. Renin FRET Substrate (5-FAM/QXL™520) - 0.1 mg [eurogentec.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Renin FRET substrate, Dabcyl/EDANS - 1 mg [anaspec.com]
- 10. scribd.com [scribd.com]
- 11. cpcscientific.com [cpcscientific.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. content.abcam.com [content.abcam.com]
An In-Depth Technical Guide to Renin Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, methodologies, and data analysis related to renin enzymatic assays. Renin, an aspartyl protease, is a critical enzyme in the renin-angiotensin system (RAS), playing a pivotal role in the regulation of blood pressure and electrolyte balance. The measurement of its activity is fundamental in hypertension research and the development of therapeutic inhibitors.
Core Principles of Renin Enzymatic Assays
Renin's enzymatic activity is quantified by measuring its catalytic cleavage of angiotensinogen to form angiotensin I (Ang I).[1][2] The rate of Ang I production is directly proportional to the concentration of active renin in the sample. Subsequent assays then quantify the generated Ang I. Various methods have been developed to measure renin activity, each with its own advantages and limitations. These primarily include radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and fluorescence resonance energy transfer (FRET) assays.
The Renin-Angiotensin System (RAS) Signaling Pathway
The RAS cascade is initiated by the cleavage of angiotensinogen by renin. This is the rate-limiting step of the pathway. The resulting Ang I is then converted to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). Ang II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and an increase in blood pressure.
Quantitative Data in Renin Assays
The following tables summarize key quantitative data relevant to renin enzymatic assays, including kinetic parameters of the renin-angiotensinogen reaction and the inhibitory potency (IC50) of various renin inhibitors.
Table 1: Kinetic Parameters of the Human Renin-Angiotensinogen Reaction
| Parameter | Value | Substrate | Reference |
| Km (µM) | 0.76 ± 0.08 | Human Angiotensinogen | [3] |
| kcat (s-1) | 0.20 ± 0.01 | Human Angiotensinogen | [3] |
| kcat/Km (s-1µM-1) | 0.25 ± 0.01 | Human Angiotensinogen | [3] |
| Km (nmole/ml) | 0.931 | Human Renin Substrate | [4] |
| kcat (s-1) | 0.6 | Human Renin Reaction | [2] |
Table 2: IC50 Values of Common Renin Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Aliskiren | 0.6 | [5][6][7] |
| Enalkiren | 14 | |
| Remikiren | 0.8 | [5] |
| Zankiren | 1.1 | [5] |
| SPH3127 | 0.45 | [7] |
Experimental Protocols for Key Renin Assays
This section provides detailed methodologies for the most common types of renin enzymatic assays.
Fluorescence Resonance Energy Transfer (FRET)-Based Renin Assay
FRET assays for renin activity utilize a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of this substrate by renin separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer as specified by the kit manufacturer.
-
Reconstitute and serially dilute the Renin Standard to prepare a standard curve (e.g., 0 to 1 µg/mL).
-
Prepare the Renin FRET Substrate solution by diluting the stock solution in Assay Buffer.
-
-
Sample and Standard Plating:
-
Pipette 50 µL of each standard and sample into separate wells of a black, clear-bottom 96-well microplate.
-
-
Enzyme Reaction:
-
Add 50 µL of the Renin FRET Substrate solution to each well.
-
Incubate the plate at 37°C for 30 to 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well containing no renin) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the renin concentration in the samples by interpolating their fluorescence values on the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma Renin Activity (PRA)
This assay measures the amount of Ang I generated by endogenous renin in a plasma sample. The generated Ang I is then quantified using a competitive ELISA.
Detailed Protocol:
-
Sample Collection and Pre-Treatment:
-
Collect blood in EDTA tubes and centrifuge to obtain plasma.[8]
-
To prevent Ang I degradation, add a protease inhibitor cocktail (e.g., PMSF) to the plasma samples.[8][9]
-
Adjust the pH of the plasma to approximately 6.0 using a generation buffer.[8][9]
-
Divide each sample into two aliquots. Incubate one at 37°C and the other at 0-4°C (on ice) for a set period (e.g., 90-180 minutes).[8][9][10] The 0-4°C sample serves as a baseline control for pre-existing Ang I.
-
-
ELISA Procedure:
-
Add 50 µL of calibrators, controls, and pre-treated plasma samples (both 0-4°C and 37°C incubations) to the wells of an anti-Ang I antibody-coated microplate.
-
Add 100 µL of biotin-conjugated Ang I to each well.
-
Incubate for a specified time (e.g., 2 hours) at room temperature with shaking.
-
Wash the wells multiple times with wash buffer to remove unbound reagents.
-
Add 150 µL of streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes).[11]
-
Wash the wells again.
-
Add 150 µL of TMB substrate and incubate until a color change is observed (typically 10-15 minutes).[11]
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the calibrators against their known Ang I concentrations.
-
Determine the Ang I concentration in both the 0-4°C and 37°C samples from the standard curve.
-
Calculate the net Ang I generated by subtracting the Ang I concentration of the 0-4°C sample from that of the 37°C sample.
-
Calculate the Plasma Renin Activity (PRA) in ng/mL/hr by dividing the net Ang I generated by the incubation time in hours.
-
Radioimmunoassay (RIA) for Plasma Renin Activity (PRA)
Similar to the ELISA for PRA, this method quantifies the Ang I generated by renin, but uses a radioimmunoassay for detection.
Detailed Protocol:
-
Angiotensin I Generation:
-
Plasma samples are incubated at 37°C and pH 5.5-6.0 in the presence of angiotensinase and ACE inhibitors (e.g., EDTA, DFP, or PMSF) to allow for the generation of Ang I.[10] A parallel incubation is performed at 4°C to determine the baseline Ang I concentration.
-
-
Radioimmunoassay:
-
Aliquots of the incubated plasma are mixed with a known amount of 125I-labeled Ang I and a specific anti-Ang I antibody.
-
The mixture is incubated (e.g., 16-24 hours at 4°C) to allow for competitive binding of labeled and unlabeled Ang I to the antibody.[12]
-
The antibody-bound Ang I is separated from the free Ang I (e.g., using a second antibody or dextran-coated charcoal).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis:
-
A standard curve is constructed by plotting the percentage of bound 125I-Ang I against known concentrations of unlabeled Ang I standards.
-
The concentration of Ang I in the plasma samples is determined from the standard curve.
-
The PRA is calculated as the rate of Ang I generation (ng/mL/hour) by subtracting the baseline Ang I concentration (4°C sample) from the total Ang I concentration (37°C sample) and dividing by the incubation time.
-
Conclusion
The selection of a renin enzymatic assay depends on the specific research question, available equipment, and desired throughput. FRET-based assays are well-suited for high-throughput screening of renin inhibitors due to their simplicity and continuous nature. ELISAs offer a non-radioactive alternative to RIAs for determining plasma renin activity with good sensitivity. RIAs, while requiring specialized handling of radioactive materials, have historically been a gold standard for their high sensitivity and specificity. A thorough understanding of the principles and protocols of these assays is essential for obtaining accurate and reproducible data in the study of the renin-angiotensin system and the development of novel antihypertensive therapies.
References
- 1. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is angiotensinogen a renin inhibitor and not the substrate for renin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ibl-america.com [ibl-america.com]
- 9. demeditec.com [demeditec.com]
- 10. eaglebio.com [eaglebio.com]
- 11. fybreeds.com [fybreeds.com]
- 12. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
An In-depth Technical Guide to Renin FRET Substrate I: Molecular Weight, Properties, and Applications
This technical guide provides a comprehensive overview of Renin FRET Substrate I, a crucial tool for researchers, scientists, and drug development professionals engaged in the study of the renin-angiotensin system (RAS). This document details the molecular properties of different substrate variants, provides in-depth experimental protocols for their use, and visualizes key biological and experimental workflows.
Core Concepts: The Renin-Angiotensin System and FRET Technology
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The system is initiated by the enzyme renin, which cleaves its substrate, angiotensinogen, to form angiotensin I.[2] This is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor.[2] Consequently, renin is a prime target for the development of antihypertensive drugs.
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This process is highly dependent on the distance between the donor and acceptor molecules, making it a sensitive tool for probing molecular interactions and enzyme activity.
Renin FRET substrates are short peptides that incorporate the renin cleavage site from angiotensinogen, flanked by a FRET donor and acceptor pair. In the intact substrate, the proximity of the donor and acceptor leads to quenching of the donor's fluorescence. Upon cleavage by renin, the donor and acceptor are separated, resulting in an increase in fluorescence that can be monitored in real-time.
Properties of this compound Variants
The designation "this compound" can refer to several distinct molecules, primarily differing in their peptide sequence and the fluorescent (FRET) pair used. This guide focuses on three commonly encountered variants.
Table 1: Molecular Properties of this compound Variants
| Property | Variant 1: DABCYL/EDANS | Variant 2: EDANS/DABCYL | Variant 3: 5-FAM/QXL™520 |
| Full Name | DABCYL-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | H-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg-OH | Renin FRET Substrate (5-FAM/QXL™520) |
| Molecular Weight | 1798.15 g/mol [3] | 2282.71 g/mol | 2100 g/mol (Human), 2194.4 g/mol (Rat)[4] |
| Molecular Formula | C90H120N22O16S[3] | Not explicitly found | Not explicitly found |
| CAS Number | 142988-22-5[3] | Not explicitly found | Not explicitly found |
| FRET Donor | EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | EDANS | 5-FAM (5-Carboxyfluorescein) |
| FRET Acceptor | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | DABCYL | QXL™ 520 |
| Excitation Wavelength | ~335-345 nm[5] | ~340 nm | 490 nm[6] |
| Emission Wavelength | ~485-510 nm[5] | ~500 nm | 520 nm[6] |
| Cleavage Site | Leu-Val | Leu-Val | Based on human angiotensinogen cleavage site |
| Purity | Typically ≥95% by HPLC | Typically ≥95% by HPLC | Typically ≥95% by HPLC |
| Form | Lyophilized powder | Lyophilized powder | Lyophilized powder |
| Storage Conditions | -20°C, protected from light | -20°C | -20°C, protected from light |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound variants in renin activity and inhibitor screening assays.
Renin Activity Assay using DABCYL/EDANS Substrate
This protocol is adapted from methodologies for continuous fluorometric renin assays.[5][7]
Materials:
-
This compound (DABCYL/EDANS variant)
-
Human recombinant renin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of the Assay Buffer.
-
Reconstitute the lyophilized this compound in DMSO to create a stock solution (e.g., 1 mM).
-
Reconstitute the human recombinant renin in Assay Buffer to a desired stock concentration.
-
-
Assay Protocol:
-
Prepare a working solution of the this compound by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM).
-
Pipette 180 µL of the substrate working solution into each well of the 96-well plate.
-
Add 10 µL of Assay Buffer to the "no enzyme" control wells.
-
Add 10 µL of the renin solution to the experimental wells.
-
Initiate the reaction by adding the final component (enzyme or buffer).
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at time intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence intensity versus time plot.
-
The renin activity is proportional to this rate.
-
Renin Inhibitor Screening Assay using 5-FAM/QXL™520 Substrate
This protocol is based on the SensoLyte® 520 Renin Assay Kit.[8]
Materials:
-
This compound (5-FAM/QXL™520 variant)
-
Human recombinant renin
-
Assay Buffer
-
Known renin inhibitor (e.g., Aliskiren) for positive control
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the renin substrate, renin enzyme, and assay buffer as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
-
Assay Protocol:
-
Add 40 µL of the renin enzyme solution to each well.
-
Add 10 µL of the diluted test compounds or control inhibitor to the respective wells. Add 10 µL of the solvent for the "no inhibitor" control.
-
Incubate the plate at 37°C for 10-30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the pre-warmed renin substrate solution to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically or as an endpoint reading after a specific incubation time (e.g., 30-60 minutes) at 37°C, protected from light. Use an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[6]
-
Subtract the background fluorescence (from wells with substrate but no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value for each inhibitory compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Renin-Angiotensin Signaling Pathway
Caption: The Renin-Angiotensin Signaling Pathway.
Experimental Workflow for Renin Activity Assay
Caption: Workflow for a continuous renin activity assay.
Logical Relationship for Renin Inhibitor Screening
Caption: Logical workflow for screening renin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Two Amino Acids Proximate to the Renin Cleavage Site of Human Angiotensinogen Do Not Affect Blood Pressure and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin FRET Substrate (5-FAM/QXL™520) - 0.1 mg [anaspec.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. eurogentec.com [eurogentec.com]
- 7. A continuous fluorescence assay of renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
storage and handling of lyophilized Renin FRET Substrate I
An In-depth Technical Guide to the Storage and Handling of Lyophilized Renin FRET Substrate I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper storage, handling, and utilization of lyophilized Renin FRET (Fluorescence Resonance Energy Transfer) Substrate I, a critical tool for measuring renin activity in various research and drug development applications. Adherence to these guidelines is essential to ensure the substrate's integrity, leading to accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a fluorogenic peptide designed to be a specific substrate for the enzyme renin, also known as angiotensinogenase. Renin is an aspartyl protease that plays a pivotal role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade crucial for regulating blood pressure and fluid balance. The substrate is engineered to mimic the cleavage site of angiotensinogen, renin's natural substrate.
The peptide incorporates a FRET pair, consisting of a fluorescent donor and a quencher molecule. In its intact state, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon enzymatic cleavage by renin, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This direct relationship between renin activity and fluorescence signal allows for a continuous and sensitive assay for screening renin inhibitors and quantifying renin activity.
Storage and Stability
Proper storage of this compound is paramount to maintain its stability and functionality. The substrate is supplied as a lyophilized powder, which is more stable than its reconstituted form.
Table 1: Storage and Stability of Lyophilized this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | At least 1 year | Protect from light; store in a desiccated environment.[1] |
| Short-term Storage | Room Temperature | Several days to weeks | In original packaging. |
| 4°C or colder | Several weeks | Protect from light.[1] |
Table 2: Storage and Stability of Reconstituted this compound
| Solvent | Concentration | Temperature | Duration | Notes |
| Anhydrous DMSO | 500 µM | 4°C | At least 6 months | Store desiccated and protected from light.[1] |
| Anhydrous DMSO | Stock Solution | -20°C | Not specified | Aliquot to avoid repeated freeze-thaw cycles. |
| Assay Buffer | Working Solution | Room Temperature | Use within 2 hours | The Renin Assay Mixture is not stable. |
Reconstitution Protocol
Reconstitution of the lyophilized substrate should be performed with care to ensure complete solubilization and maintain peptide integrity. High-quality, anhydrous dimethylsulfoxide (DMSO) is the recommended solvent for preparing a stock solution.
Materials:
-
Lyophilized this compound
-
High-quality, anhydrous DMSO
-
Precision micropipette
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized substrate to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a precision micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 500 µM stock solution from 1 mg of substrate with a molecular weight of approximately 2300 g/mol , add 870 µL of DMSO.[1]
-
Vortexing: Vortex the vial gently for 1-2 minutes to ensure the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots as recommended in Table 2.
Experimental Protocol: Renin Activity Assay
This protocol provides a general procedure for measuring renin activity using this compound in a 96-well plate format. This can be adapted for 384-well plates or other formats.
Materials:
-
Reconstituted this compound stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM NaCl, 50 mM Tris, pH 8.0)[1]
-
Renin standard or samples containing renin activity
-
Renin-specific inhibitor (for control wells)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Renin Assay Mixture: Dilute the reconstituted 100X Renin Substrate stock solution with Assay Buffer at a 1:100 ratio.[2] This mixture is not stable and should be used promptly.
-
Prepare Standards and Samples:
-
Prepare serial dilutions of a renin standard in Assay Buffer to generate a standard curve (e.g., 0 to 1 µg/mL).[2]
-
Prepare experimental samples, including those with potential renin inhibitors. For unknown samples, it is advisable to test several dilutions.
-
To determine renin-specific activity, prepare duplicate sample wells with a renin-specific inhibitor.
-
-
Plate Setup: Add 50 µL of the diluted standards and samples to the wells of the 96-well plate.
-
Pre-incubation (for inhibitor screening): If screening for renin inhibitors, pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 10-15 minutes.[2]
-
Initiate Reaction: Add 50 µL of the Renin Assay Mixture to each well to start the enzymatic reaction.
-
Fluorescence Measurement:
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity every 5 minutes for 30 to 60 minutes.[2]
-
End-point Reading: Incubate the plate at 37°C for 60 minutes or longer, protected from light.[2] Then, measure the fluorescence intensity.
-
The fluorescence should be read at the appropriate excitation and emission wavelengths for the specific FRET pair used (e.g., Ex/Em = 540/590 nm or Ex/Em = 490/520 nm).[2][3]
-
Data Analysis:
Subtract the fluorescence readings of the blank (no renin) from all other readings. For inhibitor studies, the renin activity is the difference between the total activity (no inhibitor) and the non-specific activity (with renin inhibitor). Plot the fluorescence intensity versus the renin concentration for the standards to generate a standard curve.
Visualizations
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS), highlighting the cleavage of the FRET substrate by renin as a proxy for the initial step in this cascade.
Caption: Role of Renin in the RAAS and FRET Assay.
Experimental Workflow
This diagram outlines the key steps for the proper handling and use of lyophilized this compound in a typical renin activity assay.
Caption: Workflow for this compound Handling.
References
An In-depth Technical Guide to Renin FRET Substrate I for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Renin FRET Substrate I, a crucial tool in cardiovascular research, particularly for the investigation of the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance, making it a prime target for the development of therapeutics against hypertension and other cardiovascular diseases. Renin, an aspartyl protease, is the rate-limiting enzyme in this pathway, and its specific substrates are invaluable for studying its activity and identifying potential inhibitors.
Core Concepts: FRET and the Renin-Angiotensin System
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This process is highly dependent on the distance between the donor and acceptor, making it a sensitive tool for probing molecular interactions and enzyme activity.
This compound is a synthetic peptide that incorporates a specific renin cleavage site flanked by a FRET donor and acceptor pair. In its intact state, the proximity of the donor and acceptor leads to the quenching of the donor's fluorescence. Upon cleavage by renin, the donor and acceptor are separated, resulting in an increase in fluorescence that can be quantitatively measured to determine renin activity.
The Renin-Angiotensin Signaling Pathway
The Renin-Angiotensin System is a cascade of enzymatic reactions that plays a central role in the control of blood pressure. The pathway is initiated by the cleavage of angiotensinogen by renin to produce angiotensin I. This is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to a series of physiological responses that increase blood pressure.
Quantitative Data on this compound Variants
Several variations of this compound are commercially available, primarily differing in their FRET pairs. The choice of FRET pair can influence the substrate's spectral properties and sensitivity.
| Parameter | DABCYL-GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | 5-FAM-Peptide-QXL™520 | TF3-Peptide-TQ3 |
| FRET Donor | EDANS | 5-FAM | TF3 |
| FRET Acceptor | DABCYL | QXL™520 | TQ3 |
| Excitation (nm) | ~340 | ~490 | ~540 |
| Emission (nm) | ~490 | ~520 | ~590 |
| Km (for human renin) | ~1.5 mM[1] | Not specified | Not specified |
| Vmax | Not specified | Not specified | Not specified |
| kcat | Not specified | Not specified | Not specified |
| Relative Sensitivity | Standard | Higher than EDANS/DABCYL | ~50-fold more sensitive than EDANS/DABCYL[2] |
| Signal-to-Background | Good | High | Very High |
| Quantum Yield | Moderate | High | High |
Experimental Protocols
Substrate Preparation and Handling
Proper handling and preparation of the this compound are critical for obtaining reliable and reproducible results.
-
Reconstitution: The lyophilized peptide is typically dissolved in a small amount of organic solvent like DMSO to create a concentrated stock solution.
-
Storage: The stock solution should be stored at -20°C or -80°C, protected from light, to prevent degradation and photobleaching. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution to the desired final concentration in the appropriate assay buffer just before use.
Experimental Workflow for a Renin Activity Assay
The following diagram outlines the typical workflow for measuring renin activity using a FRET substrate.
Protocol for Determination of Renin Kinetic Parameters (Km and Vmax)
This protocol provides a framework for determining the Michaelis-Menten constants of renin with a FRET substrate.
Materials:
-
Recombinant human renin
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM EDTA)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the this compound in the assay buffer. The concentrations should span a range from approximately 0.1 x Km to 10 x Km.
-
Prepare a solution of recombinant human renin in the assay buffer at a fixed concentration.
-
To each well of the microplate, add the renin solution.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair being used.
-
Measure the increase in fluorescence over time in kinetic mode.
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software to determine the Km and Vmax values.
V = (Vmax * [S]) / (Km + [S])
High-Throughput Screening (HTS) Protocol for Renin Inhibitors
This protocol is designed for screening large compound libraries for potential renin inhibitors in a 384-well format.[3]
Materials:
-
Recombinant human renin
-
This compound
-
Assay Buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Aliskiren)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay plate:
-
Add a small volume (e.g., 1 µL) of the test compounds, positive control, and DMSO (negative control) to the appropriate wells of the 384-well plate.
-
-
Add the renin solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the this compound solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the end-point fluorescence in a microplate reader at the appropriate wavelengths.
-
Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_no_enzyme) / (Fluorescence_DMSO - Fluorescence_no_enzyme))
Conclusion
This compound is a powerful and versatile tool for cardiovascular research, enabling the sensitive and continuous measurement of renin activity. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and detailed protocols necessary to effectively utilize this substrate in their studies of the Renin-Angiotensin System and in the discovery of novel therapeutics for cardiovascular diseases. The selection of the appropriate FRET pair and the careful execution of the experimental protocols are paramount to achieving accurate and reproducible results.
References
The Discovery of Novel Renin Inhibitors Utilizing Fluorescence Resonance Energy Transfer (FRET) Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) technologies in the high-throughput screening (HTS) and discovery of novel renin inhibitors. Renin, an aspartyl protease, is a critical enzyme in the renin-angiotensin system (RAS), and its inhibition is a key therapeutic strategy for hypertension and other cardiovascular diseases. FRET-based assays offer a sensitive, robust, and scalable platform for identifying and characterizing potent and selective renin inhibitors.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Renin catalyzes the initial and rate-limiting step, the cleavage of angiotensinogen to the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor angiotensin II, which exerts its effects through binding to its receptors. The inhibition of renin offers a targeted approach to downregulate this entire pathway.
Principle of the FRET-Based Renin Assay
The FRET-based assay for renin activity utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This peptide is dually labeled with a fluorescent donor molecule and a quencher molecule. In the intact peptide, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence through FRET. When renin cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to renin activity.
Experimental Protocols
Materials and Reagents
-
Human Recombinant Renin: Lyophilized, stored at -80°C.
-
Renin FRET Substrate: A synthetic peptide containing the renin cleavage site, labeled with a FRET pair (e.g., EDANS as donor and DABCYL as quencher, or 5-FAM and QXL™ 520). The substrate is typically dissolved in DMSO and stored at -20°C.[1][2]
-
Assay Buffer: For example, 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 1 mM EDTA.
-
Renin Inhibitor Control: A known renin inhibitor, such as Aliskiren, for positive control.[1]
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Microplates: 384-well or 1536-well black, low-volume microplates are recommended for HTS to minimize background fluorescence.[3][4]
-
Plate Reader: A microplate reader capable of fluorescence intensity detection, preferably with TR-FRET capability.
Detailed FRET-Based Renin Inhibitor Screening Protocol
This protocol is a representative example and may require optimization for specific substrates and instrumentation.
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant renin in assay buffer. The final concentration in the assay will need to be optimized to yield a robust signal-to-background ratio.
-
Prepare a stock solution of the renin FRET substrate in DMSO.
-
Prepare serial dilutions of the control inhibitor (Aliskiren) and the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of test compound or control inhibitor solution to the wells of a 384-well microplate. For negative controls (100% activity), add 2 µL of DMSO. For positive controls (0% activity), a high concentration of the control inhibitor is used.
-
Add 10 µL of the renin enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well. The final concentration of the substrate should ideally be at or below its Km value for renin to ensure sensitivity to competitive inhibitors.
-
Immediately begin kinetic reading of the fluorescence intensity on a plate reader (e.g., Excitation/Emission wavelengths of 340/490 nm for EDANS/DABCYL or 490/520 nm for 5-FAM/QXL™ 520).[2][5] Readings should be taken every 1-2 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (fluorescence units per minute).
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of positive control) / (Rate of negative control - Rate of positive control))
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits".
-
For hit compounds, a dose-response curve is generated by plotting the percent inhibition against a range of compound concentrations. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a four-parameter logistic equation.
-
High-Throughput Screening (HTS) Workflow
The discovery of novel renin inhibitors using FRET technology typically follows a multi-stage HTS workflow.
Data Presentation and Interpretation
Quantitative data from HTS campaigns should be meticulously organized for clear comparison and interpretation.
Table 1: Representative Data from a Primary FRET-Based Renin Inhibitor Screen
| Compound ID | % Inhibition at 10 µM | Hit Status |
| Cmpd-001 | 85.2 | Hit |
| Cmpd-002 | 12.5 | Inactive |
| Cmpd-003 | 92.1 | Hit |
| ... | ... | ... |
| Aliskiren (Control) | 98.5 | - |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope |
| Cmpd-001 | 1.2 | 1.1 |
| Cmpd-003 | 0.8 | 0.9 |
| Aliskiren (Control) | 0.002 | 1.0 |
Assay Quality Metrics
The robustness and reliability of the HTS assay are assessed using statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio.
Table 3: Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Z'-factor | > 0.5 | Excellent assay quality, suitable for HTS.[4][6] |
| S/B Ratio | > 5 | Good separation between positive and negative controls.[6] |
| CV (%) | < 10% | Low variability and high precision. |
Conclusion
FRET and TR-FRET technologies provide powerful and efficient platforms for the discovery of novel renin inhibitors. The high sensitivity, low background, and amenability to automation make these assays ideal for large-scale HTS campaigns. A systematic workflow, including robust primary screening, hit confirmation, and counter-screening, is essential for the identification of promising lead compounds for further development as next-generation antihypertensive therapeutics.
References
- 1. abcam.com [abcam.com]
- 2. cdn.thomasnet.com [cdn.thomasnet.com]
- 3. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Renin FRET Substrate I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Renin FRET Substrate I, a fluorogenic substrate for human renin. This document outlines the principles of the assay, detailed experimental protocols for measuring renin activity and screening for inhibitors, and data analysis guidelines.
Introduction
Renin is an aspartyl protease that plays a critical role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] It is the rate-limiting enzyme, cleaving angiotensinogen to form angiotensin I.[1][2] Due to its central role in hypertension, renin is a key target for drug discovery.[2][4]
This compound is a peptide-based substrate designed to mimic the cleavage site of human angiotensinogen.[5] The peptide is labeled with a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by renin at the specific Leu-Val bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[1][4][6] This direct relationship between enzyme activity and fluorescence signal allows for a continuous and sensitive assay suitable for high-throughput screening.[1][4]
Product Information
| Property | Description |
| Substrate Type | Fluorogenic FRET peptide |
| Target Enzyme | Human Renin |
| Cleavage Site | Leucine-Valine bond |
| Typical FRET Pairs | EDANS/DABCYL, 5-FAM/QXL™ 520, TF3/TQ3 |
| Formulation | Lyophilized powder |
| Storage | Store at -20°C, protected from light.[7] |
Signaling Pathway
The following diagram illustrates the role of renin in the Renin-Angiotensin System (RAS).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. content.abcam.com [content.abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cpcscientific.com [cpcscientific.com]
high-throughput screening for renin inhibitors using FRET
Application Note & Protocol
High-Throughput Screening for Renin Inhibitors Using Fluorescence Resonance Energy Transfer (FRET)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance, making it a key target for antihypertensive drug development.[1][2] Renin, an aspartyl protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen to form angiotensin I.[1][3] Identifying inhibitors of renin is a promising therapeutic strategy for managing hypertension. This document details a robust, high-throughput screening (HTS) assay for identifying renin inhibitors based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4][5] The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair.[6] Cleavage of this substrate by renin separates the pair, resulting in a measurable increase in fluorescence, which is attenuated in the presence of an inhibitor. This method is sensitive, easily automated for 96, 384, and 1536-well formats, and suitable for large-scale screening campaigns.[6][7][8]
Signaling Pathway: The Renin-Angiotensin System (RAS)
The RAS cascade begins when renin is secreted by the kidneys in response to reduced renal blood flow or low sodium levels.[1][2] Renin cleaves its substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide, angiotensin I.[1][9] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[1][9] Angiotensin II exerts its effects by binding to receptors, primarily AT1, causing blood vessel constriction, aldosterone secretion from the adrenal cortex, and increased sodium and water reabsorption, all of which elevate blood pressure.[1][2][10] Inhibiting renin at the first and rate-limiting step is an effective strategy for controlling the entire downstream pathway.
Caption: The Renin-Angiotensin System (RAS) cascade and the site of action for renin inhibitors.
Principle of the FRET-Based Assay
This screening assay employs a FRET-based peptide substrate designed with a fluorophore and a quencher molecule at opposite ends.[6][11] In its intact state, the quencher absorbs the energy emitted by the fluorophore when excited, resulting in a low fluorescence signal.[12][13] Upon addition of active renin, the enzyme cleaves the peptide substrate. This cleavage separates the fluorophore from the quencher, disrupting the FRET process and leading to a significant increase in fluorescence emission.[3] A potential renin inhibitor will prevent or slow this cleavage, resulting in a proportionally lower fluorescence signal compared to an uninhibited control. The rate of fluorescence increase is directly proportional to renin activity.
HTS Experimental Workflow
The high-throughput screening process is a streamlined set of operations designed for efficiency and automation. It begins with the preparation of reagents and the plating of test compounds. The enzymatic reaction is then initiated and monitored, followed by data acquisition and analysis to identify "hits" or potential inhibitors.
Caption: A typical experimental workflow for a FRET-based HTS assay for renin inhibitors.
Detailed Experimental Protocol
This protocol is a generalized procedure adaptable for a 96- or 384-well plate format. Users should optimize concentrations and incubation times based on the specific enzyme, substrate, and plate reader used.
5.1. Materials and Reagents
-
Active Human Renin[6]
-
Renin FRET Substrate (e.g., EDANS/DABCYL or TF3/TQ3 based)[3][6]
-
Renin Assay Buffer[6]
-
Known Renin Inhibitor (e.g., Aliskiren) for positive control[6]
-
Solvent (e.g., DMSO) for compound library
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with kinetic capabilities and appropriate filters[3]
5.2. Reagent Preparation
-
Assay Buffer: Equilibrate the buffer to the reaction temperature (e.g., 37°C) before use.[6]
-
Active Human Renin: Reconstitute lyophilized renin in Assay Buffer to a stock concentration. Further dilute to a 2X working concentration just before use. Keep on ice. Avoid repeated freeze-thaw cycles.[6]
-
Renin FRET Substrate: Prepare a 2X working solution of the FRET substrate in Assay Buffer. Protect from light.
-
Inhibitor Control (e.g., Aliskiren): Prepare a stock solution in the appropriate solvent (e.g., DMSO). Create a 4X working solution by diluting in Assay Buffer.[6]
-
Test Compounds: Dissolve candidate inhibitors in a suitable solvent (e.g., 100% DMSO) to create high-concentration stocks.[11] Prepare intermediate dilutions to achieve a 4X final test concentration in Assay Buffer. The final DMSO concentration in the assay should typically not exceed 1%.[7]
5.3. Assay Procedure (384-well format)
-
Compound Plating (10 µL/well):
-
Test Wells: Add 10 µL of 4X test compound solution.
-
Positive Control (100% Inhibition): Add 10 µL of 4X known inhibitor solution.[11]
-
Negative Control (0% Inhibition/Vehicle): Add 10 µL of Assay Buffer containing the same concentration of solvent (e.g., DMSO) as the test compound wells.[11]
-
Substrate Control (Blank): Add 20 µL of Assay Buffer (no enzyme will be added).[11]
-
-
Enzyme Addition (10 µL/well):
-
Add 10 µL of the 2X renin working solution to all wells except the Substrate Control wells.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Pre-incubate the plate at 37°C for 10-15 minutes. This allows test compounds to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation (20 µL/well):
-
Add 20 µL of the 2X renin substrate working solution to all wells to bring the final reaction volume to 40 µL.
-
Mix the plate gently.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 5 minutes.[3][6] Use excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Ex/Em = 328/552 nm for EDANS/DABCYL; Ex/Em = 540/590 nm for TF3/TQ3).[3][6]
-
Data Presentation and Analysis
6.1. Data Analysis
-
Background Subtraction: Subtract the fluorescence reading of the substrate control (blank) from all other readings.[11]
-
Calculate Reaction Rate (Slope): For each well, plot fluorescence intensity versus time. The initial reaction rate (V) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: Use the reaction rates (V) to determine the percent inhibition for each test compound concentration.
-
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
V_inhibitor = Rate of the well with the test compound.
-
V_vehicle = Average rate of the negative control (vehicle) wells.
-
-
Determine IC50 Values: For compounds showing significant inhibition, perform dose-response experiments and plot % Inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
6.2. Assay Quality Control The robustness of an HTS assay is often evaluated using the Z' factor, which assesses the separation between the positive and negative controls.
-
Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
-
σ = standard deviation, μ = mean
-
A Z' factor > 0.5 indicates an excellent assay suitable for HTS.[7]
-
6.3. Tabulated Data
For clear comparison, quantitative data should be summarized in tables.
| Parameter | Typical Value | Reference |
| Assay Format | 384-well | [7] |
| Final Volume | 40 µL | [3] (scaled) |
| Z' Factor | > 0.7 | [7][8] |
| Signal-to-Background | > 10 | [8] |
| Final DMSO Conc. | ≤ 1% | [7] |
| Table 1: Key parameters for a robust renin HTS FRET assay. |
| Inhibitor | FRET Substrate | IC50 (nM) | Reference |
| Ac-HPFV-(Sta)-LF-NH2 | Mc-Ala/Dnp | 0.97 | [11] |
| Aliskiren | EDANS/DABCYL | Control | [6] |
| Table 2: Example IC50 data for known renin inhibitors obtained from FRET-based assays. |
Summary
The FRET-based assay for renin provides a rapid, sensitive, and reliable platform for high-throughput screening of potential inhibitors.[6] Its homogeneous "mix-and-read" format minimizes handling steps, making it ideal for automation and the screening of large compound libraries.[4] By targeting the rate-limiting step of the critical RAS pathway, inhibitors discovered using this method have significant potential as next-generation antihypertensive therapeutics.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. content.abcam.com [content.abcam.com]
- 4. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 13. blog.benchsci.com [blog.benchsci.com]
Kinetic Analysis of Renin Using a FRET Substrate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renin is an aspartyl protease that plays a critical role in the regulation of blood pressure and fluid balance through the renin-angiotensin system (RAS). It catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen to produce angiotensin I. Due to its central role in hypertension, renin is a key target for the development of therapeutic inhibitors. Fluorescence Resonance Energy Transfer (FRET) has emerged as a powerful and widely adopted technology for studying enzyme kinetics and for high-throughput screening (HTS) of inhibitors. This application note provides a detailed protocol for the kinetic analysis of renin using a FRET-based assay, including methodologies for determining key kinetic parameters and for screening potential inhibitors.
Principle of the FRET-Based Renin Assay
The FRET-based renin assay utilizes a synthetic peptide substrate that incorporates a fluorophore and a quencher molecule. In the intact substrate, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal through FRET. When renin cleaves the peptide at its specific recognition site, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the enzymatic activity of renin. This method allows for continuous, real-time monitoring of the enzymatic reaction.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and electrolyte balance. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure, reduced sodium chloride concentration in the distal convoluted tubule, or sympathetic nervous system stimulation. Renin then cleaves its substrate, angiotensinogen (produced by the liver), to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found primarily in the lungs, subsequently converts angiotensin I to the octapeptide angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention. A secondary pathway involving angiotensin-converting enzyme 2 (ACE2) can cleave angiotensin II to form angiotensin-(1-7), which generally has vasodilatory and counter-regulatory effects.
The Renin-Angiotensin Signaling Pathway.
Quantitative Data Presentation
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the interaction between an enzyme and its substrate. The Km value is an indicator of the affinity of the enzyme for the substrate, with a lower Km indicating a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Below is a summary of kinetic constants for a commonly used FRET substrate for renin. It is important to note that kinetic constants for other synthetic peptide substrates have also been determined, showing that the affinity of renin for its substrate is influenced by the peptide sequence.[1]
| FRET Substrate Sequence | Fluorophore/Quencher | Km (µM) | Vmax (relative units) | Reference |
| DABCYL-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | DABCYL/EDANS | 1500 | Not Reported | [2] |
| Hypothetical Substrate A | 5-FAM/QXL™520 | 1250 | 1.2 x 105 RFU/min | |
| Hypothetical Substrate B | TF3/TQ3 | 980 | 9.8 x 104 RFU/min |
Note: Data for hypothetical substrates A and B are provided for illustrative purposes to demonstrate how a comparative table would be structured.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Renin
-
FRET peptide substrate (e.g., DABCYL/EDANS or 5-FAM/QXL™520 based)
-
Renin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Renin Inhibitor (for control, e.g., Aliskiren)[3]
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
DMSO (for dissolving inhibitors)
Experimental Workflow
The general workflow for a renin kinetic analysis using a FRET substrate involves preparation of reagents, setting up the reaction in a microplate, and measuring the fluorescence signal over time.
Experimental workflow for renin kinetic analysis.
Protocol 1: Determination of Renin Kinetic Constants (Km and Vmax)
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human renin in assay buffer.
-
Prepare a series of dilutions of the FRET substrate in assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km.
-
-
Assay Setup:
-
To each well of a black microplate, add the appropriate volume of assay buffer.
-
Add a fixed amount of renin to each well.
-
Add varying concentrations of the FRET substrate to initiate the reaction. Include a no-enzyme control for background fluorescence.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for DABCYL/EDANS).
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically the slope of the initial phase of the reaction.
-
Convert the change in relative fluorescence units (RFU) per minute to the rate of product formation (e.g., µM/min) by creating a standard curve with a known concentration of the cleaved fluorophore-containing peptide fragment.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.[4]
-
Protocol 2: Screening of Renin Inhibitors (Determination of IC50)
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human renin in assay buffer.
-
Prepare a stock solution of the FRET substrate in assay buffer at a concentration equal to its Km.
-
Prepare a serial dilution of the test inhibitor in DMSO, and then dilute further in assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
To each well of a black microplate, add the appropriate volume of assay buffer.
-
Add a fixed amount of renin to each well.
-
Add the serially diluted inhibitor to the wells. Include a no-inhibitor control (positive control) and a no-enzyme control (background).
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀inhibitor / V₀no inhibitor)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. A known renin inhibitor, such as Aliskiren, should be used as a positive control for inhibition.[3]
-
Conclusion
The FRET-based assay provides a sensitive, continuous, and high-throughput method for the kinetic analysis of renin and the screening of its inhibitors. The detailed protocols and data analysis guidelines presented in this application note offer a robust framework for researchers in academia and the pharmaceutical industry to study renin enzymology and to accelerate the discovery of novel antihypertensive drugs. The use of F-based assays can significantly contribute to a deeper understanding of the renin-angiotensin system and the development of next-generation therapeutics.
References
Application Note: High-Throughput Measurement of Plasma Renin Activity Using a FRET-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), playing a pivotal role in the regulation of blood pressure, electrolyte balance, and fluid homeostasis.[1] It acts as an aspartyl protease, catalyzing the conversion of angiotensinogen to angiotensin I, the rate-limiting step in this cascade.[2] Dysregulation of renin activity is implicated in various cardiovascular diseases, particularly hypertension, making it a key target for drug discovery and a valuable biomarker in clinical research.
Traditionally, plasma renin activity (PRA) has been measured using radioimmunoassays (RIAs), which are cumbersome, involve hazardous materials, and can be time-consuming.[3] This application note details a sensitive, continuous, and high-throughput method for measuring PRA in plasma samples using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This fluorometric method offers a safer and more efficient alternative to RIA, providing a valuable tool for researchers and drug development professionals.[4]
Principle of the FRET-Based Renin Assay
This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher molecule. The peptide sequence is derived from the N-terminus of angiotensinogen, the natural substrate for renin. In the intact peptide, the quencher is in close proximity to the fluorophore, leading to the suppression of its fluorescence signal through FRET.[5]
When plasma containing active renin is added, the enzyme cleaves the peptide substrate. This cleavage separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the renin activity in the plasma sample.[2] A common and highly sensitive FRET pair for this application is 5-Carboxyfluorescein (5-FAM) as the fluorophore and QXL™ 520 as the quencher.[6][7][8]
Figure 1. Principle of the FRET-based renin activity assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Renin FRET Substrate (5-FAM/QXL™ 520) | AnaSpec | AS-61872 | -20°C, protected from light |
| Recombinant Human Renin | Abcam | ab138875 | -80°C |
| Assay Buffer | Varies with kit | - | 4°C or as recommended |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
| EDTA Plasma Collection Tubes | BD Vacutainer | 367863 | Room Temperature |
| Fluorescence Microplate Reader | Various | - | - |
Experimental Protocols
Plasma Sample Collection and Preparation
-
Blood Collection: Collect whole blood into lavender-top tubes containing EDTA.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2000 x g for 15 minutes at room temperature.[9]
-
Plasma Isolation: Carefully transfer the plasma supernatant to a fresh polypropylene tube.
-
Storage: Immediately freeze the plasma samples at -80°C to prevent cryoactivation of prorenin.[10] Avoid repeated freeze-thaw cycles.[9]
Reagent Preparation
-
Renin FRET Substrate: Reconstitute the lyophilized substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution to the desired working concentration (e.g., 1:100) in assay buffer immediately before use.[11]
-
Recombinant Renin Standard: Prepare a stock solution of recombinant human renin (e.g., 40 µg/mL).[12]
-
Standard Curve Preparation: Perform serial dilutions of the renin standard stock solution in a suitable vehicle (e.g., renin-free serum or assay buffer) to generate a standard curve. A typical concentration range is 0 to 1000 ng/mL.[12]
Figure 2. Experimental workflow for measuring plasma renin activity.
Assay Procedure
-
Thaw plasma samples, recombinant renin standards, and FRET substrate on ice.
-
Pipette 90 µL of each standard and plasma sample into separate wells of a 96-well black plate.[11]
-
Add 10 µL of the diluted FRET substrate solution to each well.[11]
-
Incubate the plate at 37°C for 4 hours, protected from light.[11]
-
Measure the fluorescence intensity using a microplate reader with excitation at 490 nm and emission at 520 nm.[6][7][8]
Data Presentation and Analysis
Standard Curve
A standard curve is generated by plotting the relative fluorescence units (RFU) against the known concentrations of the recombinant renin standards.
| Renin Concentration (ng/mL) | Average RFU |
| 1000 | 15000 |
| 500 | 7500 |
| 250 | 3750 |
| 125 | 1875 |
| 62.5 | 938 |
| 31.25 | 469 |
| 0 (Blank) | 100 |
The renin concentration in the unknown plasma samples is then determined by interpolating their RFU values from the linear regression of the standard curve.[1]
Calculation of Plasma Renin Activity
The plasma renin activity is typically expressed as ng of angiotensin I generated per milliliter of plasma per hour (ng/mL/h). The concentration of renin obtained from the standard curve (in ng/mL) can be converted to activity. It's important to note that the FRET assay directly measures renin concentration, and the conversion to traditional activity units may require a conversion factor established by comparison with a standard PRA method.[13]
Example Calculation:
-
Determine Renin Concentration: From the standard curve, an RFU of 5000 for a plasma sample corresponds to a renin concentration of 333 ng/mL.
-
Convert to Activity: The conversion to ng/mL/h is dependent on the specific assay calibration against the traditional PRA method. For the purpose of this example, if a direct correlation is assumed, the value would be reported as renin concentration.
Quality Control and Troubleshooting
-
Intra- and Inter-Assay Precision: Run quality control samples with known renin activity in each plate to monitor the precision of the assay.
-
Potential Interference: Plasma components such as hemoglobin, bilirubin, and lipids can interfere with fluorescence measurements.[9] Time-resolved FRET (TR-FRET) can be employed to minimize interference from autofluorescence.[3][5]
-
Cryoactivation: Ensure that plasma samples are frozen immediately after separation to prevent the conversion of prorenin to active renin, which can lead to falsely elevated results.[10]
Conclusion
The FRET-based assay for plasma renin activity offers a sensitive, rapid, and high-throughput alternative to traditional methods. Its non-radioactive nature and simple workflow make it an ideal choice for academic research and drug discovery applications, facilitating a deeper understanding of the RAAS and the development of novel therapeutics for cardiovascular diseases.
References
- 1. Measurement of plasma renin concentration in cats by use of a fluorescence resonance energy transfer peptide substrate of renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renin FRET Substrate (5-FAM/QXL™520) - 0.1 mg [anaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. Renin FRET Substrate (5-FAM/QXL® 520) - 0.1 mg [bionordika.dk]
- 5. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renin FRET Substrate (5-FAM/QXL™520), rat - 0.1 mg [eurogentec.com]
- 7. Renin FRET Substrate (5-FAM/QXL™520), rat - 0.1 mg, 2194.4, 0.1 mg | Labscoop [labscoop.com]
- 8. Renin FRET Substrate (5-FAM/QXL™520) - 0.1 mg, 2100, FAM-QXL® 520, 0.1 mg | Labscoop [labscoop.com]
- 9. demeditec.com [demeditec.com]
- 10. Plasma renin and aldosterone measurements in low renin hypertensive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. content.abcam.com [content.abcam.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
Application Note: Preparing a Standard Curve for the Renin FRET Substrate I Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renin is an aspartyl protease that plays a critical role in the regulation of blood pressure and fluid balance through the renin-angiotensin system (RAS). It is the rate-limiting step in this cascade, cleaving angiotensinogen to form angiotensin I.[1] Consequently, renin is a key therapeutic target for managing hypertension. The Renin FRET (Fluorescence Resonance Energy Transfer) Substrate I assay is a sensitive and continuous method for measuring renin activity and screening for potential inhibitors.[1][2]
This application note provides a detailed protocol for preparing a reliable standard curve, which is essential for accurately quantifying renin concentration and activity in biological samples.
Principle of the Assay
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule held in close proximity.[3] In this intact state, the fluorescence of the fluorophore is suppressed by the quencher through FRET.[1][3] When renin cleaves the specific peptide bond between the fluorophore and quencher, they are separated, leading to a measurable increase in fluorescence intensity.[1][2] This increase is directly proportional to the amount of renin activity.
Materials and Reagents
The following table lists the necessary materials and reagents for the assay. Specific components may vary based on the commercial kit used.
| Reagent/Material | Details |
| Renin FRET Substrate I | Lyophilized or in a stabilized solution (e.g., 5-FAM/QXL™ 520, TF3/TQ3).[1][4] |
| Renin Standard | Recombinant human renin of known concentration (e.g., 40 µg/mL).[1] |
| Assay Buffer | Buffer provided with the kit or a suitable buffer (e.g., PBS pH 6.5-7.5).[5] |
| 96-well Microplate | Solid black plates are recommended for fluorescence assays to minimize background.[1] |
| Fluorescence Microplate Reader | Capable of measuring excitation and emission wavelengths specific to the FRET pair (e.g., Ex/Em = 540/590 nm or 490/520 nm).[1][6] |
| Pipettes and Tips | Calibrated single and multichannel pipettes. |
| Reagent Reservoirs | For multichannel pipetting. |
| Diluent | The same buffer used for the assay samples (e.g., Assay Buffer).[7] |
Experimental Protocol
This protocol outlines the steps for preparing reagents, generating a renin standard curve, and performing the assay.
Reagent Preparation
-
Thaw Reagents: Thaw all kit components to room temperature before use.[1]
-
Renin Substrate Working Solution: Prepare the substrate working solution according to the manufacturer's instructions. For example, dilute a 100X Renin Substrate stock solution 1:100 with Assay Buffer.[1] This solution is often light-sensitive and should be used within a few hours.
-
Renin Standard Stock Solution (1000 ng/mL): Prepare a high-concentration stock from the manufacturer's standard. For example, add 12.5 µL of a 40 µg/mL Renin Standard to 487.5 µL of Assay Buffer to create a 1000 ng/mL (1 µg/mL) standard solution.[1]
Standard Curve Preparation
Prepare a series of renin standards by performing serial dilutions from the 1000 ng/mL stock solution. All standards should be run in duplicate or triplicate.
| Standard | Volume of Assay Buffer | Volume and Source of Renin | Final Renin Concentration (ng/mL) |
| S1 | 0 µL | 150 µL of 1000 ng/mL Stock | 1000 |
| S2 | 300 µL | 150 µL of S1 | 333 |
| S3 | 300 µL | 150 µL of S2 | 111 |
| S4 | 300 µL | 150 µL of S3 | 37 |
| S5 | 300 µL | 150 µL of S4 | 12.3 |
| S6 | 300 µL | 150 µL of S5 | 4.1 |
| S7 | 300 µL | 150 µL of S6 | 1.4 |
| S8 (Blank) | 150 µL | 0 µL | 0 |
| Note: This is an example dilution series. The concentration range should be adjusted to cover the expected range of the unknown samples. |
Assay Procedure
The following workflow outlines the plate setup and measurement process.
References
- 1. content.abcam.com [content.abcam.com]
- 2. A continuous fluorescence assay of renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.bu.edu [people.bu.edu]
- 4. Renin FRET Substrate (5-FAM/QXL™520) - 0.1 mg [eurogentec.com]
- 5. manuals.plus [manuals.plus]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Protein Assay Data Analysis | Thermo Fisher Scientific - FR [thermofisher.com]
optimal excitation and emission wavelengths for Renin FRET Substrate I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Renin FRET Substrate I, a fluorogenic substrate for the determination of renin activity. This substrate is an essential tool for studying the renin-angiotensin system (RAS), screening for renin inhibitors, and investigating the role of renin in various physiological and pathological processes.
I. Introduction
Renin is an aspartyl protease that plays a critical role in the regulation of blood pressure, fluid, and electrolyte balance through the renin-angiotensin system (RAS).[1][2] It catalyzes the first and rate-limiting step in this cascade, the cleavage of angiotensinogen to form angiotensin I.[1][2] Consequently, renin is a key therapeutic target for the management of hypertension and other cardiovascular diseases.
This compound is a synthetic peptide that incorporates the renin cleavage site derived from human angiotensinogen.[3][4] The peptide is labeled with a fluorescent donor, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a non-fluorescent quencher, 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL). In the intact substrate, the close proximity of the EDANS and DABCYL moieties allows for efficient fluorescence resonance energy transfer (FRET), resulting in the quenching of the EDANS fluorescence.[5][6][7] Upon cleavage of the peptide by renin at the specific recognition site, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence allows for the continuous and sensitive measurement of renin activity.
II. Product Information and Specifications
Spectral Properties
The optimal excitation and emission wavelengths for this compound are determined by the spectral characteristics of the EDANS fluorophore. While slight variations may be observed depending on the specific instrumentation and buffer conditions, the recommended wavelengths are summarized below.
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | 335 - 345 | The optimal excitation is around 340 nm.[8][9] |
| Emission Maximum (λem) | 485 - 510 | The peak fluorescence emission is typically observed around 490 nm.[6][7][9][10] |
Storage and Handling
-
Storage: this compound is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light.[4][11]
-
Reconstitution: Reconstitute the lyophilized peptide in high-quality anhydrous dimethyl sulfoxide (DMSO) to create a stock solution.[9] For aqueous buffers, it is recommended to first dissolve the peptide in a small amount of organic solvent like DMSO before dilution.[3]
-
Stability: Once reconstituted, the stock solution should be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
III. Experimental Protocols
A. Renin Activity Assay
This protocol provides a general procedure for measuring renin activity using this compound in a 96-well plate format. The final concentrations of reagents and incubation times may require optimization depending on the specific experimental conditions and the source of the renin enzyme.
Materials:
-
This compound
-
Recombinant or purified renin enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[8]
-
DMSO
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare this compound Stock Solution: Dissolve the lyophilized substrate in DMSO to a concentration of 1-5 mM. Store this stock solution at -20°C.
-
Prepare Working Substrate Solution: Dilute the stock solution of this compound in Assay Buffer to the desired final concentration (e.g., 2-10 µM). The optimal concentration should be determined experimentally and is typically around the Km value of the substrate for renin.
-
Prepare Renin Enzyme Dilutions: Prepare serial dilutions of the renin enzyme in cold Assay Buffer. The appropriate concentration range will depend on the activity of the enzyme preparation.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the renin enzyme dilutions to the respective wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.
-
If screening for inhibitors, add the test compounds at this stage and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate the Reaction: Add 25 µL of the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from the fluorescence readings of all other wells.
-
Plot the fluorescence intensity versus time for each renin concentration.
-
The initial rate of the reaction (V0) can be determined from the linear portion of the curve.
-
For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
B. High-Throughput Screening (HTS) of Renin Inhibitors
The renin activity assay can be adapted for high-throughput screening of potential renin inhibitors.
Modifications for HTS:
-
Plate Format: Use 384-well plates to increase throughput. Adjust volumes accordingly (e.g., a final volume of 20-50 µL per well).
-
Reagent Dispensing: Utilize automated liquid handling systems for precise and rapid dispensing of reagents.
-
Single Time-Point Reading: For very large libraries, an endpoint assay may be more practical. Incubate the reaction for a fixed period (e.g., 30-60 minutes) and then measure the fluorescence.
-
Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate to ensure data quality.
IV. Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Workflow
Caption: Workflow for a typical renin activity assay.
FRET Mechanism
Caption: Principle of the FRET-based renin assay.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 11. moleculardepot.com [moleculardepot.com]
Application Note: Quantitative Analysis of Renin Activity Using a FRET-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Renin, also known as angiotensinogenase, is an aspartyl protease that plays a critical role in the regulation of blood pressure and fluid balance through the Renin-Angiotensin System (RAS).[1] It is the rate-limiting enzyme that cleaves angiotensinogen to form angiotensin I.[2][3] An overactive renin-angiotensin system can lead to hypertension, making renin an important therapeutic target.[3][4]
This application note provides a detailed protocol for determining renin activity using a Fluorescence Resonance Energy Transfer (FRET) based assay. FRET is a distance-dependent interaction between two dye molecules, a donor and an acceptor.[5] In this assay, a synthetic peptide substrate is used which contains a fluorophore and a quencher group.[1][4] When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Renin-catalyzed cleavage of the peptide separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity.[2] This increase in fluorescence is directly proportional to the renin activity and can be monitored in real-time.[6]
The Renin-Angiotensin Signaling Pathway
The FRET assay measures the first and rate-limiting step of the Renin-Angiotensin System. Understanding this pathway is crucial for interpreting experimental results.
Figure 1: The Renin-Angiotensin System signaling cascade.
Experimental Protocol
This protocol provides a general procedure for a 96-well plate format. Specific details may vary depending on the commercial assay kit used. Always refer to the manufacturer's instructions.
I. Required Materials
-
Renin Assay Kit (containing Renin Standard, FRET Substrate, Assay Buffer, and a specific Renin Inhibitor)
-
96-well black plates with clear bottoms, suitable for fluorescence measurements[1]
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 540/590 nm or 328/552 nm)[1][4]
-
Multichannel pipette
-
Recombinant renin (for standard curve)
-
Biological samples (e.g., plasma, purified enzyme)
-
Deionized or distilled water
II. Reagent Preparation
-
Assay Buffer: Allow the buffer to come to room temperature before use.[1] If provided as a concentrate, dilute it with HPLC-grade water as instructed by the kit manual.[7]
-
Renin Standard: Prepare a stock solution of renin standard (e.g., 1 µg/mL) by diluting the provided concentrated standard with Assay Buffer.[1][3] Perform serial dilutions to generate a standard curve (e.g., 1000, 300, 100, 30, 10, 3, 1, and 0 ng/mL).[1] The renin standard often serves as a positive control and may not be suitable for absolute quantification of enzyme activity in biological samples.[1]
-
Renin Substrate: Reconstitute or dilute the FRET substrate according to the manufacturer's protocol. Protect the substrate from light.[1] Prepare the final Renin Assay Mixture (Substrate in Assay Buffer) just before use, as it may not be stable.[1][3]
-
Renin Inhibitor (Control): Prepare a working solution of a specific renin inhibitor (e.g., Aliskiren) as instructed. This will be used to measure non-specific protease activity.[4]
III. Experimental Workflow
The overall workflow involves preparing the reagents and samples, initiating the enzymatic reaction, and measuring the resulting fluorescence over time.
Figure 2: A generalized workflow for the renin FRET assay.
IV. Assay Procedure
-
Plate Setup: Add standards, samples, and controls to a 96-well plate in duplicate or triplicate.
-
Blank/Substrate Control: 50 µL of Assay Buffer.
-
Renin Standards: 50 µL of each dilution.
-
Sample (Total Activity): Up to 50 µL of the biological sample. Adjust the final volume to 50 µL with Assay Buffer.
-
Sample (Non-Specific Activity): Up to 50 µL of the biological sample pre-incubated with a specific renin inhibitor. Adjust volume to 50 µL.
-
-
Inhibitor Screening (Optional): If screening for inhibitors, add the test compounds to the appropriate wells and pre-incubate the plate for 10-15 minutes at the desired reaction temperature (e.g., 37°C).[1]
-
Initiate Reaction: Add 50 µL of the freshly prepared Renin Assay Mixture to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[2][3] Measure the fluorescence intensity in kinetic mode, taking readings every 5 minutes for 30 to 60 minutes at 37°C.[1][3]
Data Analysis and Calculation
The raw data will be in Relative Fluorescence Units (RFU). The goal is to calculate the rate of substrate cleavage, which represents the enzyme's activity.
-
Background Subtraction: Subtract the RFU value of the blank (substrate control) from all other readings at each time point.
-
Calculate the Rate of Reaction (ΔRFU/min): For each well (standards and samples), plot the background-subtracted RFU against time (in minutes). Identify the linear portion of the curve and calculate the slope. This slope (ΔRFU / Δt) represents the reaction rate.
-
Generate a Standard Curve: Plot the reaction rate (slope) for each renin standard against its concentration (e.g., in ng/mL). This curve can be used to determine the concentration of active renin in the samples.
-
Determine Renin-Specific Activity: Some biological samples may contain other proteases that can cleave the FRET substrate.[1] To account for this, calculate the renin-specific activity by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.[1]
-
Renin Activity = (Rate of Total Activity) - (Rate of Non-Specific Activity)
-
Example Data and Calculations
The following tables illustrate how to structure and analyze the data from a typical experiment.
Table 1: Raw Kinetic Fluorescence Data (RFU) - Example
| Time (min) | Blank | Sample (Total Activity) | Sample + Inhibitor | Renin Std (100 ng/mL) |
|---|---|---|---|---|
| 0 | 150 | 250 | 245 | 450 |
| 5 | 155 | 650 | 320 | 1250 |
| 10 | 160 | 1045 | 398 | 2040 |
| 15 | 165 | 1455 | 475 | 2855 |
| 20 | 170 | 1850 | 555 | 3645 |
Table 2: Calculation of Reaction Rates and Specific Activity
| Well Description | Raw Rate (Slope from RFU vs. Time) | Background Rate (Slope of Blank) | Net Rate (Raw Rate - Bkg Rate) |
|---|---|---|---|
| Sample (Total Activity) | 80.0 RFU/min | 1.0 RFU/min | 79.0 RFU/min |
| Sample + Inhibitor (Non-Specific) | 15.5 RFU/min | 1.0 RFU/min | 14.5 RFU/min |
| Renin-Specific Activity | - | - | 64.5 RFU/min |
Calculation:
-
Raw Rate (Sample): (1850 - 250) RFU / 20 min = 80.0 RFU/min
-
Raw Rate (Sample + Inhibitor): (555 - 245) RFU / 20 min = 15.5 RFU/min
-
Background Rate: (170 - 150) RFU / 20 min = 1.0 RFU/min
-
Net Rate (Total Activity): 80.0 - 1.0 = 79.0 RFU/min
-
Net Rate (Non-Specific Activity): 15.5 - 1.0 = 14.5 RFU/min
-
Renin-Specific Activity: 79.0 RFU/min - 14.5 RFU/min = 64.5 RFU/min
The final specific activity (64.5 RFU/min) can be compared across different samples or used to determine the IC50 value of inhibitors. If a reliable standard curve is generated, this value can be converted to an absolute amount of active renin (e.g., ng/mL).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Renin Assay Kit (Fluorometric) (ab138875) | Abcam [abcam.com]
- 3. content.abcam.com [content.abcam.com]
- 4. abcam.com [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Renin FRET Substrate I in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renin is an aspartyl protease that plays a critical, rate-limiting role in the renin-angiotensin system (RAS), a hormonal cascade essential for the regulation of blood pressure and electrolyte balance.[1][2] The RAS cascade begins with the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[1][2] Dysregulation of the RAS, often characterized by hyperactivity of renin, can lead to hypertension. Consequently, the inhibition of renin is a key therapeutic strategy for the management of hypertensive disorders.
Renin F RET Substrate I is a fluorogenic peptide substrate designed for the continuous measurement of renin activity. This substrate is a valuable tool in drug discovery for the high-throughput screening (HTS) of potential renin inhibitors. The substrate is a synthetic peptide that incorporates the renin cleavage site derived from human angiotensinogen.[3] It is labeled with a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by renin at the specific Leu-Val bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[4][5] This direct relationship between renin activity and fluorescence allows for a rapid and sensitive assessment of enzyme inhibition.
Principle of the FRET-Based Renin Assay
The assay's mechanism is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5] The Renin FRET Substrate I is a peptide chain that contains a specific amino acid sequence recognized and cleaved by renin. One end of the peptide is covalently linked to a fluorescent donor molecule (fluorophore), and the other end is linked to an acceptor molecule (quencher).
When the substrate is intact, the donor and quencher are in close proximity. Upon excitation of the donor fluorophore with light of a specific wavelength, the energy is non-radiatively transferred to the acceptor quencher molecule, which then dissipates the energy, resulting in minimal to no fluorescence emission from the donor.
When renin is present and active, it cleaves the peptide substrate at its specific recognition site. This cleavage event separates the donor fluorophore from the quencher. Consequently, the FRET process is disrupted. Now, when the donor is excited, it emits its characteristic fluorescence, and the intensity of this emission can be measured. The increase in fluorescence intensity is directly proportional to the amount of substrate cleaved and thus to the enzymatic activity of renin. Potential inhibitors of renin will prevent or slow down this cleavage, resulting in a lower fluorescence signal compared to an uninhibited control.
Data Presentation
Table 1: Kinetic Parameters of Renin FRET Substrates
| Substrate Type | Fluorophore/Quencher Pair | Km (µM) | kcat/Km (M-1s-1) | Excitation (nm) | Emission (nm) | Reference |
| Synthetic Peptide | DABCYL/γ-Abu | 1.5 | N/A | N/A | N/A | [4] |
| Synthetic Octapeptide | DNP/L-Amp | N/A | 350,000 | 328 | 388 | [5] |
| Commercial Substrate | EDANS/DABCYL | 1.5-3.6 | 268,000 | 335-345 | 485-510 | [1][5] |
| Commercial Substrate | 5-FAM/QXL™ 520 | N/A | N/A | 490 | 520 | [6] |
| Commercial Substrate | TF3/TQ3 | N/A | N/A | 540 | 590 | [7] |
| N/A: Not Available in the searched resources. |
Table 2: IC50 Values of Known Renin Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Aliskiren | 0.6 | Direct renin inhibition assay | [1] |
| Aliskiren | 0.72 | In vitro renin activity assay | [8] |
| Aliskiren | 4.5 | Mouse renin | |
| A-64662 | Variable | Plasma renin activity assay | [9] |
| A-65317 | Variable | Plasma renin activity assay | [10][9] |
| A-74273 | Variable | Plasma renin activity assay | [10][9] |
Table 3: Typical Assay Performance Metrics
| Parameter | Typical Value | Significance | Reference |
| Z'-factor | > 0.7 | Indicates an excellent assay for HTS | [11][12] |
| Signal-to-Background (S/B) Ratio | > 12-20 | Demonstrates a robust and sensitive assay | [12][13] |
| Detection Limit | ~60 pM | High sensitivity for detecting low enzyme concentrations | [5] |
Experimental Protocols
Protocol 1: Determination of Renin Activity
This protocol outlines the steps to measure the activity of renin using this compound.
Materials:
-
Recombinant Human Renin
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the recombinant human renin to the desired concentration in cold assay buffer. Keep on ice.
-
Prepare the final assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of different concentrations of renin to the wells. For a negative control, add 25 µL of assay buffer instead of the enzyme.
-
Add 25 µL of the this compound solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET pair used.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
For each renin concentration, calculate the rate of increase in fluorescence over time (slope of the linear portion of the curve).
-
Plot the reaction rate against the renin concentration to determine the relationship between enzyme concentration and activity.
-
Protocol 2: Screening of Renin Inhibitors
This protocol is designed for high-throughput screening of potential renin inhibitors.
Materials:
-
Recombinant Human Renin
-
This compound
-
Assay Buffer
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Known renin inhibitor (e.g., Aliskiren) as a positive control
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.
-
Add a small volume (e.g., 10 µL) of each compound dilution to the respective wells of the microplate.
-
For control wells, add the same volume of solvent (e.g., DMSO) without any inhibitor (for 100% activity) or a known potent inhibitor at a high concentration (for 0% activity/background).
-
-
Enzyme Addition and Pre-incubation:
-
Add 40 µL of diluted recombinant human renin to all wells.
-
Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the this compound solution to all wells to start the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure the fluorescence kinetically at 37°C for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RFU_inhibitor - RFU_background) / (RFU_no_inhibitor - RFU_background)) where RFU is the Relative Fluorescence Unit.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each test compound.
-
Visualizations
Caption: The Renin-Angiotensin-System (RAS) signaling pathway.
Caption: Mechanism of the this compound assay.
Caption: Experimental workflow for a renin inhibitor screening assay.
References
- 1. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the reaction of renin with nine synthetic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renin FRET Substrate (5-FAM/QXL™520) - 0.1 mg [anaspec.com]
- 7. Direct Renin Inhibition with Aliskiren Normalizes Blood Pressure in Cyp1a1-Ren2 Transgenic Rats with Inducible ANG II-Dependent Malignant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of angiotensinase inhibitors on plasma protein binding and IC50 determinations of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel High-Throughput Screening Assay for Discovery of Molecules That Increase Cellular Tetrahydrobiopterin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Renin Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2] Renin, an enzyme primarily secreted by the kidneys, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I.[3][4] Inhibition of renin offers a highly specific and targeted approach to downregulate the entire RAAS, making it a compelling therapeutic strategy for managing hypertension and related cardiovascular diseases.[3] These application notes provide a comprehensive overview of the experimental design, from in vitro validation to preclinical and clinical evaluation, for novel renin inhibitors.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The diagram below illustrates the central role of renin in the RAAS cascade and the point of intervention for renin inhibitors.
Caption: The RAAS pathway, highlighting renin's role and the site of action for renin inhibitors.
Part 1: In Vitro Experimental Design
Application Note: Initial Screening and Potency
In vitro assays are the first step in evaluating a potential renin inhibitor. The primary goal is to determine the compound's potency in inhibiting renin enzyme activity, typically expressed as the half-maximal inhibitory concentration (IC50). These assays confirm direct target engagement and allow for the screening of multiple candidates to identify the most promising compounds for further development.[5] Selectivity assays against other proteases are also crucial to ensure the inhibitor's specificity for renin.
Protocol: Fluorogenic Renin Activity Assay
This protocol describes a common method for measuring renin activity using a fluorogenic resonance energy transfer (FRET) substrate.
Objective: To determine the IC50 of a test compound against purified human renin.
Materials:
-
Purified human renin
-
Fluorogenic renin substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay Buffer (e.g., Tris-HCl with BSA)
-
Test compounds (renin inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Mixture: In each well of the 96-well plate, add the test compound dilutions or controls.
-
Enzyme Addition: Add purified human renin to each well to initiate a pre-incubation period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic renin substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The cleavage of the substrate by renin separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data, setting the velocity of the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: In Vitro Potency
Table 1: In Vitro Inhibitory Activity of a Hypothetical Renin Inhibitor (Compound X)
| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. Other Proteases |
|---|---|---|---|
| Compound X | Human Renin | 0.8 | >10,000-fold vs. Cathepsin D, Pepsin |
| Aliskiren (Control) | Human Renin | 0.6[6] | >10,000-fold vs. other aspartic proteases |
Part 2: In Vivo (Preclinical) Experimental Design
Application Note: Evaluating Antihypertensive Efficacy and Pharmacokinetics
Preclinical in vivo studies are essential to evaluate the antihypertensive effects of a renin inhibitor in a living organism.[7] These studies also determine the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which describe its absorption, distribution, metabolism, excretion, and dose-response relationship over time.[8][9] Due to species differences in the renin protein, it is critical to select appropriate animal models.[10]
Experimental Workflow: Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel renin inhibitor.
Caption: A streamlined workflow for the preclinical development of a renin inhibitor.
Key Preclinical Protocols
Protocol 1: Animal Model Selection and Blood Pressure Monitoring
Objective: To measure the effect of a renin inhibitor on blood pressure in a relevant conscious animal model.
Models:
-
Spontaneously Hypertensive Rats (SHR): A common genetic model of essential hypertension.[11][12]
-
Sodium-Depleted Marmosets: Non-human primate model where the RAAS is activated. Aliskiren was shown to be effective in this model.[13][14]
-
Double Transgenic Rats (dTGR): Rats expressing both human renin and human angiotensinogen, allowing for the direct testing of inhibitors specific to human renin.[15]
Procedure (using Radiotelemetry):
-
Surgical Implantation: Surgically implant a radiotelemetry transmitter in the selected animal model (e.g., rat). The catheter is typically placed in the abdominal aorta for direct arterial pressure measurement.[16][17] Allow for a recovery period of at least one week.
-
Acclimatization: Acclimate the animals to individual housing and ensure they have free access to food and water.
-
Baseline Recording: Record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate continuously for 24-48 hours before drug administration to establish a stable baseline.
-
Drug Administration: Administer the test compound via the desired route (e.g., oral gavage). Dosing can be acute (single dose) or chronic (e.g., once daily for several weeks via osmotic minipumps).[14]
-
Continuous Monitoring: Continue to record blood pressure and heart rate continuously for at least 24 hours post-dose (for acute studies) or throughout the duration of the study (for chronic studies).
-
Data Analysis: Analyze the change in blood pressure from baseline at various time points after dosing. Calculate the average reduction in blood pressure over specific periods (e.g., 24-hour average).
Protocol 2: Pharmacokinetic (PK) / Pharmacodynamic (PD) Study
Objective: To correlate the drug concentration in plasma (PK) with its biological effect, such as blood pressure reduction or plasma renin activity (PD).
Procedure:
-
Animal Preparation: Use catheterized animals to allow for serial blood sampling.
-
Drug Administration: Administer a single dose of the renin inhibitor.
-
Serial Sampling:
-
Blood Pressure: Measure blood pressure continuously using telemetry as described above.
-
Blood Samples: Collect small blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing: Centrifuge the blood samples to separate plasma and store frozen (-80°C) until analysis.
-
Bioanalysis:
-
Data Analysis:
-
PK Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
PK/PD Modeling: Correlate the plasma drug concentration at each time point with the corresponding change in blood pressure or PRA to establish a dose-effect relationship.
-
Data Presentation: Preclinical Efficacy and Pharmacokinetics
Table 2: Effect of Aliskiren on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, s.c.) | Baseline MAP (mmHg) | Change in MAP after 7 days (mmHg) |
|---|---|---|---|
| Vehicle Control | - | 175 ± 5 | +2 ± 3 |
| Aliskiren | 10 | 178 ± 4 | -15 ± 4 |
| Aliskiren | 30 | 176 ± 6 | -28 ± 5 |
| Aliskiren | 100 | 177 ± 5 | -40 ± 6 |
Data are representative based on published studies.[14]
Table 3: Key Pharmacokinetic Parameters of Aliskiren in Healthy Volunteers
| Parameter | Value |
|---|---|
| Bioavailability | ~2.5% |
| Tmax (Time to Peak Concentration) | 1-3 hours[6][9] |
| Plasma Protein Binding | ~47-51%[6][9] |
| Elimination Half-life | ~40 hours[15] |
| Metabolism | Minor (~20%), primarily by CYP3A4[6][9] |
Part 3: Clinical Trial Design
Application Note: Human Safety and Efficacy
Clinical trials are conducted in a phased approach to determine the safety, tolerability, and efficacy of a new renin inhibitor in humans.[20] Phase I trials focus on safety and pharmacokinetics in healthy volunteers. Phase II trials establish the dose-response relationship for blood pressure lowering in hypertensive patients. Phase III trials are large-scale studies that confirm efficacy and safety against a placebo or an active comparator (like an ACE inhibitor or ARB) in a broader patient population.[21]
Key Endpoints and Design Considerations
-
Primary Efficacy Endpoint: The most common primary endpoint is the change from baseline in mean sitting diastolic or systolic blood pressure after a defined treatment period (e.g., 8 weeks).[22]
-
Secondary Endpoints: These may include the percentage of patients achieving a target blood pressure, changes in 24-hour ambulatory blood pressure, and effects on biomarkers like plasma renin activity.[23]
-
Safety and Tolerability Endpoints: Monitoring adverse events, laboratory values (especially serum potassium, due to the risk of hyperkalemia), and vital signs.[24][25]
-
Study Design: Typically double-blind, randomized, placebo-controlled, and/or active-comparator-controlled trials.[26]
Data Presentation: Clinical Trial Outcomes
Table 4: Summary of Efficacy and Safety Data for Aliskiren in Patients with Mild-to-Moderate Hypertension (8-Week Study)
| Treatment Group | Dose | Mean Change in Sitting Diastolic BP (mmHg) from Baseline | Mean Change in Sitting Systolic BP (mmHg) from Baseline | Incidence of Hyperkalemia (>5.5 mEq/L) |
|---|---|---|---|---|
| Placebo | - | -6.8 | -9.3 | 0.4% |
| Aliskiren | 150 mg once daily | -9.2 | -12.9 | 0.2% |
| Aliskiren | 300 mg once daily | -10.8 | -15.1 | 0.4% |
| Valsartan (Comparator) | 160 mg once daily | -9.7 | -13.0 | 0.4% |
Data are representative and compiled from various clinical trial reports.[22][24]
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Renin inhibitors: discovery and development. An overview and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. Renin inhibitors: a search for principles of design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. Preclinical studies on angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and efficacy of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ahajournals.org [ahajournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring blood pressure in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eaglebio.com [eaglebio.com]
- 19. labcorp.com [labcorp.com]
- 20. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicaid.nv.gov [medicaid.nv.gov]
- 22. nps.org.au [nps.org.au]
- 23. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 24. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of aliskiren on mortality, cardiovascular outcomes and adverse events in patients with diabetes and cardiovascular disease or risk: A systematic review and meta-analysis of 13,395 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of aliskiren on cardiovascular outcomes in patients with prehypertension: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Renin FRET Substrate I in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renin is an aspartyl protease that plays a critical role in the renin-angiotensin system (RAS) by cleaving angiotensinogen to produce angiotensin I.[1] This is the rate-limiting step in a cascade that regulates blood pressure and electrolyte balance.[1] Dysregulation of the RAS is implicated in hypertension and other cardiovascular diseases, making renin a key therapeutic target. Renin FRET Substrate I is a highly specific, fluorogenic peptide designed for the continuous measurement of renin activity. Its sequence is derived from the N-terminal peptide of human angiotensinogen, containing the specific Leu-Val cleavage site for renin.[2] This substrate is internally quenched by a Förster Resonance Energy Transfer (FRET) pair, typically EDANS (the fluorophore) and DABCYL (the quencher). In its intact state, the proximity of the DABCYL quencher to the EDANS fluorophore results in a low fluorescence signal. Upon cleavage by renin, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to renin activity.[2] These application notes provide detailed protocols for the use of this compound in cell-based assays, specifically with cell lysates and conditioned media, to screen for renin inhibitors and characterize renin activity from cellular sources.
Principle of the Assay
The assay is based on the principle of FRET. The substrate contains a fluorophore and a quencher in close proximity. When the substrate is intact, the energy from the excited fluorophore is transferred to the quencher, resulting in minimal fluorescence emission. When renin cleaves the specific peptide bond between the fluorophore and the quencher, they diffuse apart, disrupting the FRET process. This leads to an increase in fluorescence from the unquenched fluorophore. The rate of increase in fluorescence is directly proportional to the renin activity.
Figure 1: Principle of the Renin FRET Assay.
The Renin-Angiotensin Signaling Pathway
The enzyme renin is the initial and rate-limiting component of the Renin-Angiotensin System (RAS), a critical hormonal cascade for the regulation of cardiovascular, renal, and adrenal functions.[2][3][4][5][6] An overactive RAS can lead to hypertension, making renin an important therapeutic target.[1]
Figure 2: The Renin-Angiotensin Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and provide example data for renin inhibition assays.
| Parameter | Value | Reference |
| FRET Pair | EDANS (Fluorophore) / DABCYL (Quencher) | [2] |
| Excitation Wavelength | 355 nm | [2] |
| Emission Wavelength | 500 nm | [2] |
| Cleavage Site | Leu-Val | [2] |
| Km | ~1.5 mM | [7] |
| Detection Limit | As low as 30 ng/mL of renin | [2] |
Table 1: Properties of this compound
| Inhibitor | IC50 (nM) - Example Data |
| Aliskiren | 0.5 - 2.0 |
| Zankiren | 1.0 - 5.0 |
| Remikiren | 0.7 - 3.0 |
Table 2: Example IC50 Values for Known Renin Inhibitors (Note: These are representative values. Actual IC50 values should be determined experimentally and may vary based on assay conditions.)
Experimental Protocols
Workflow for Cell-Based Renin Activity Assay
Figure 3: General experimental workflow.
Protocol 1: Preparation of Cell Lysates
This protocol is for measuring intracellular or membrane-bound renin activity.
Materials:
-
Cultured cells (e.g., renin-expressing cell line)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.5% Igepal, with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Incubate on ice for 30-45 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell lysate) and store it on ice for immediate use or at -80°C for long-term storage.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Protocol 2: Collection of Conditioned Media
This protocol is for measuring the activity of secreted renin.
Materials:
-
Cultured cells
-
Serum-free culture medium
-
Centrifuge
Procedure:
-
Grow cells to near confluency.
-
Wash the cells with PBS and replace the growth medium with serum-free medium.
-
Culture the cells for 24-48 hours.
-
Collect the conditioned medium.
-
Centrifuge at 1,500 x g for 10 minutes to remove any detached cells and debris.
-
The supernatant is the conditioned medium, which can be used directly in the assay or concentrated if necessary.
Protocol 3: Renin Activity Assay and Inhibitor Screening
Materials:
-
Cell lysate or conditioned medium
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Renin inhibitors (for screening)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader with excitation at ~355 nm and emission at ~500 nm.
Procedure:
-
Prepare Reagents:
-
Thaw all components and keep them on ice.
-
Dilute the this compound stock solution to the desired working concentration in Assay Buffer. The optimal concentration should be determined experimentally but is typically in the range of 1-10 µM.
-
-
Assay Setup:
-
Add 50 µL of cell lysate (diluted in Assay Buffer to a suitable protein concentration) or conditioned medium to each well of the microplate.
-
For inhibitor screening: Add 10 µL of various concentrations of the test compounds (or vehicle control) to the wells. Incubate for 10-15 minutes at 37°C.
-
Include control wells:
-
No Enzyme Control: Assay Buffer only.
-
Positive Control: Purified renin enzyme.
-
Vehicle Control: Sample with the solvent used for inhibitors.
-
-
-
Initiate Reaction:
-
Add 40 µL of the this compound working solution to all wells to start the reaction. The final volume should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 500 nm) kinetically, with readings taken every 1-5 minutes for a period of 30-60 minutes.
-
Data Analysis
-
Calculate Renin Activity: Plot fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve. Renin activity is proportional to V₀.
-
Inhibitor Screening:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Autofluorescence from compounds or biological samples.- Substrate degradation due to light exposure or improper storage. | - Run a blank control (assay buffer + substrate) and subtract this value.- Check for compound autofluorescence by measuring a well with compound and buffer only.- Store substrate protected from light. |
| No or Low Signal | - Low renin activity in the sample.- Inactive enzyme.- Incorrect filter settings on the plate reader. | - Concentrate the sample or increase the amount of lysate/media per well.- Use fresh samples and include a positive control with active renin.- Verify the excitation and emission wavelengths. |
| Non-linear Reaction Curve | - Substrate depletion.- Enzyme instability. | - Dilute the enzyme sample or reduce the reaction time to measure the initial velocity.- Ensure the assay buffer conditions are optimal for renin stability. |
| High Well-to-Well Variability | - Pipetting errors.- Air bubbles in the wells. | - Use calibrated pipettes and consider preparing a master mix.- Be careful during pipetting to avoid introducing bubbles. |
Disclaimer: This document is intended for research use only. Protocols may require optimization for specific cell types and experimental conditions.
References
- 1. Measurement of plasma renin concentration in cats by use of a fluorescence resonance energy transfer peptide substrate of renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low signal in Renin FRET Substrate I assay
Welcome to the technical support center for the Renin F FRET Substrate I assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this assay, particularly focusing on low signal output.
Troubleshooting Guide
Low fluorescence signal is a common issue in FRET-based assays. This guide provides a structured approach to identifying and resolving the root causes of low signal in your Renin FRET Substrate I assay.
Quick Troubleshooting Table
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Reagent Issues | a. Substrate Degradation: Aliquot substrate upon receipt and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. b. Improper Substrate Solubilization: Ensure the substrate is fully dissolved. For hydrophobic peptides, consider using a small amount of an organic solvent like DMSO before diluting with the assay buffer[1]. c. Inactive Renin Enzyme: Verify the activity of the renin enzyme with a positive control. Store the enzyme at the recommended temperature and avoid multiple freeze-thaw cycles. |
| 2. Incorrect Assay Conditions | a. Suboptimal pH or Temperature: The optimal pH and temperature for renin activity can vary. Generally, a pH around 7.5-8.0 and a temperature of 37°C are recommended[2][3]. Verify and optimize these parameters for your specific conditions. b. Incorrect Enzyme or Substrate Concentration: Titrate both the renin enzyme and the FRET substrate to determine the optimal concentrations for a robust signal. c. Inappropriate Buffer Composition: Some buffer components can interfere with the assay. Use the recommended assay buffer and ensure it is free of contaminants. | |
| 3. Instrumentation Problems | a. Incorrect Filter Sets/Wavelengths: Ensure the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the specific FRET pair in your substrate (e.g., Ex/Em = 540/590 nm)[2]. b. Low Instrument Gain: Increase the gain setting on the plate reader to amplify the signal. Be cautious not to saturate the detector. c. Plate Reader Incompatibility: Confirm that your plate reader is suitable for FRET assays. It is recommended to use black plates with clear bottoms for fluorometric assays to minimize background fluorescence. | |
| 4. Experimental Errors | a. Inaccurate Pipetting: Calibrate your pipettes and ensure accurate dispensing of all reagents. b. Insufficient Incubation Time: Allow sufficient time for the enzymatic reaction to proceed. Monitor the reaction kinetically to determine the optimal endpoint[2]. |
Detailed Troubleshooting Q&A
Q: My fluorescence signal is very low, close to the background. What should I check first?
A: First, verify the integrity and concentration of your reagents. Ensure that the this compound and the renin enzyme have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of your substrate and enzyme. It's also crucial to confirm that your plate reader's excitation and emission wavelengths are correctly set for the fluorophores in your FRET substrate.
Q: How can I be sure my renin enzyme is active?
A: To confirm enzyme activity, run a positive control with a known active renin preparation and a standard concentration of the FRET substrate. You should observe a significant increase in fluorescence over time. If the positive control also shows low activity, the enzyme may be inactive.
Q: I'm not sure what the optimal concentrations for my enzyme and substrate are. How do I determine them?
A: To find the optimal concentrations, you should perform a matrix titration. This involves testing a range of enzyme concentrations against a range of substrate concentrations. The goal is to find the concentrations that give a robust signal-to-background ratio while the reaction rate is still dependent on the enzyme concentration.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate is a peptide that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher dampens the fluorescence of the fluorophore. When renin cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured. This increase in fluorescence is directly proportional to the renin activity.
Q2: How should I prepare and store the this compound?
A2: The substrate is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light. To prepare a stock solution, dissolve the peptide in a suitable solvent like DMSO, and then dilute it to the desired concentration with the assay buffer[1]. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the optimal conditions for the renin enzymatic reaction?
A3: While optimal conditions can vary, a typical starting point is to perform the assay at 37°C with a pH in the range of 7.5 to 8.0[2][3]. The assay buffer should be chosen to maintain this pH and be free of any components that might inhibit renin activity.
Q4: Can I run the assay at room temperature?
A4: While some protocols suggest that the assay can be performed at 25°C, renin activity is generally higher at 37°C. Running the assay at a lower temperature will likely result in a slower reaction rate and consequently, a lower signal at a given time point.
Q5: How do I analyze the data from my this compound assay?
A5: The data is typically collected as relative fluorescence units (RFU) over time. The rate of the reaction is determined by calculating the slope of the initial linear portion of the fluorescence versus time curve. This rate is proportional to the enzyme activity. For inhibitor screening, the percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
Experimental Protocols
Standard this compound Assay Protocol
This protocol provides a general guideline. You may need to optimize it for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Reconstitute the this compound in DMSO to create a stock solution. Further dilute the stock solution to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of human recombinant renin in Assay Buffer. Dilute to the desired working concentration just before use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the renin enzyme working solution to the wells of a black, clear-bottom 96-well plate.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for 10-15 minutes at the desired reaction temperature (e.g., 37°C)[2].
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your FRET pair (e.g., Ex/Em = 540/590 nm)[2].
-
For kinetic assays, record the fluorescence every 1-5 minutes for a period of 30-60 minutes[2]. For endpoint assays, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, before measuring the final fluorescence[2].
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells containing only substrate and buffer) from all readings.
-
For kinetic data, determine the reaction rate (V) by calculating the slope of the linear phase of the fluorescence curve (ΔRFU/Δtime).
-
For inhibitor studies, calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Renin Concentration | 1 - 1000 ng/mL | Optimal concentration should be determined by titration.[2] |
| Substrate Concentration | 1 - 10 µM | Should be at or near the K_m value for optimal sensitivity. |
| Incubation Temperature | 25°C or 37°C | 37°C is generally optimal for renin activity.[2] |
| Incubation Time | 30 - 60 minutes | For endpoint assays. Kinetic reads are recommended.[2] |
| pH | 7.5 - 8.0 | Renin activity is pH-dependent.[3] |
Visual Guides
Caption: Principle of the this compound Assay.
Caption: Troubleshooting workflow for low signal in the Renin FRET assay.
References
optimizing substrate concentration for renin kinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substrate concentration for renin kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration to use for determining the kinetic parameters (Km and Vmax) of renin?
A1: The optimal substrate concentration range for determining Km and Vmax should bracket the Michaelis-Menten constant (Km).[1] It is recommended to perform enzyme assays at various substrate concentrations, including those significantly below and above the expected Km.[1][2] This ensures a comprehensive understanding of the enzyme's activity. For many synthetic peptide substrates used in commercial kits, the final concentration in the assay is around 10 µM, while the Km value for human recombinant renin with these substrates is typically between 1.5-3.6 µM.[3] A study on the natural substrate in human plasma reported a mean Km of 0.7 µg/ml.[4]
Q2: How do I determine the initial velocity (V0) of the renin-catalyzed reaction?
A2: To determine the initial velocity, you must measure the rate of product formation at various substrate concentrations while keeping the enzyme concentration constant.[2] This is typically done using a continuous assay in a spectrophotometer or fluorometer, where the change in absorbance or fluorescence is monitored over a short period during which the reaction rate is linear.[5] It is crucial to use the initial linear portion of the progress curve to calculate the velocity.
Q3: My assay is showing a high background signal. What are the possible causes and solutions?
A3: High background in a renin kinetic assay can stem from several factors. If using a fluorescence-based assay, the substrate itself might be fluorescent or could be degrading spontaneously. In enzyme-linked immunosorbent assays (ELISAs), which share principles with some kinetic assay formats, insufficient washing, high incubation temperatures, or cross-reactivity of the secondary antibody can lead to high background.[6][7][8]
Troubleshooting High Background:
| Probable Cause | Solution |
| Substrate Instability | Run a control well with only the substrate and buffer (no enzyme) to measure the rate of non-enzymatic signal generation. Subtract this rate from the rates of your experimental wells. |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers. Ensure proper storage conditions are maintained. |
| Insufficient Washing (for plate-based assays) | Increase the number and vigor of wash steps between incubations to remove unbound reagents.[6][7] |
| High Incubation Temperature | Incubate at the recommended temperature (e.g., 37°C). Avoid excessively high temperatures which can denature proteins and increase non-specific reactions.[6] |
| Non-specific Binding | Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding to the plate surface.[9] |
| Endogenous Enzyme Activity in Sample | If using complex biological samples, consider potential interference from other proteases. Include appropriate protease inhibitors (other than renin inhibitors) if necessary. |
Q4: The reaction rate is not linear over time. What does this indicate?
A4: A non-linear reaction rate can indicate several issues. If the rate decreases over time, it could be due to substrate depletion, product inhibition, or enzyme instability under the assay conditions. If the rate increases, it might suggest a lag phase, which can occur with some enzymes that require a conformational change upon substrate binding. For accurate initial velocity measurements, it is essential to use the early, linear phase of the reaction.
Experimental Protocols
Protocol 1: Determination of Km and Vmax for Renin
This protocol outlines the steps to determine the Michaelis-Menten constants, Km and Vmax, for a renin enzyme with a given substrate.[2][10]
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the renin enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a series of substrate dilutions in the same assay buffer, covering a range of concentrations from approximately 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations should be tested.
-
-
Assay Setup:
-
In a 96-well microplate, add a constant amount of the renin enzyme to each well.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells. The final volume in each well should be the same.
-
Include a "no enzyme" control for each substrate concentration to measure and correct for any non-enzymatic substrate degradation.
-
-
Data Collection:
-
Immediately place the microplate in a plate reader set to the appropriate wavelength for detecting the product formation (e.g., fluorescence or absorbance).
-
Measure the signal at regular intervals (e.g., every minute) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the slope of the linear portion of the signal versus time plot.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]). This will typically yield a hyperbolic curve.
-
To determine Km and Vmax, transform the data using a linearization method, such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]).[2][10] The y-intercept of the resulting line is 1/Vmax, and the x-intercept is -1/Km.
-
Quantitative Data Summary for Km and Vmax Determination:
| Substrate Concentration ([S]) (µM) | Initial Velocity (V0) (RFU/min) | 1 / [S] (µM⁻¹) | 1 / V0 (min/RFU) |
| 0.5 | 50 | 2.00 | 0.0200 |
| 1.0 | 83 | 1.00 | 0.0120 |
| 2.0 | 125 | 0.50 | 0.0080 |
| 5.0 | 200 | 0.20 | 0.0050 |
| 10.0 | 250 | 0.10 | 0.0040 |
| 20.0 | 286 | 0.05 | 0.0035 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling pathway.[11][12][13][14]
References
- 1. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 2. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novateinbio.com [novateinbio.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 11. ClinPGx [clinpgx.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
common pitfalls in renin activity measurement and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring renin activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during renin activity measurement experiments.
Q1: Why are my plasma renin activity (PRA) results unexpectedly high?
A1: Unexpectedly high PRA results can stem from several pre-analytical and analytical factors.
-
Pre-analytical Causes:
-
Cryoactivation: One of the most significant sources of falsely elevated renin results is the cryoactivation of prorenin into active renin.[1] This can occur when whole blood or plasma samples are stored at temperatures between +4°C and -5°C.[2] Even storage at -20°C has been shown to potentially cause cryoactivation.[2] To prevent this, blood collection, centrifugation, and handling should ideally be performed at room temperature.[2]
-
Patient Posture: Renin levels are influenced by posture. An ambulatory patient will have higher renin activity than a patient who has been lying down.[3][4] It is recommended that the patient be ambulatory for at least 30 minutes before blood collection.[3]
-
Dietary Sodium: A low-salt diet or sodium restriction can lead to an increase in renin activity.[3][5]
-
Medications: Certain medications can increase renin levels, leading to potentially misleading results. These include diuretics (like spironolactone), ACE inhibitors, angiotensin receptor blockers, and dihydropyridine calcium blockers.[6]
-
Physiological Factors: Other factors that can increase renin include pregnancy, the luteal phase of the menstrual cycle, and dehydration.[4][7][8]
-
-
Analytical Causes:
-
Assay Interference: Some immunoassays may be susceptible to interference from other substances in the sample, leading to overestimation.[9]
-
Q2: Why are my plasma renin activity (PRA) results unexpectedly low?
A2: Unusually low PRA results can also be attributed to a range of factors.
-
Pre-analytical Causes:
-
Patient Posture: A supine or recumbent posture during and before sample collection can lead to lower renin activity.[10]
-
Dietary Sodium: A high-salt diet can suppress renin secretion, resulting in lower measured activity.[3][5]
-
Medications: Several medications can suppress renin levels, including beta-blockers, alpha-methyldopa, clonidine, and nonsteroidal anti-inflammatory drugs (NSAIDs).[6][11]
-
Time of Day: Renin levels exhibit a diurnal rhythm, with the highest levels typically in the early morning.[3] Samples collected later in the day may show lower activity.
-
Sample Handling: Improper storage at room temperature for extended periods can lead to a decrease in PRA values.[12]
-
-
Analytical Causes:
-
Substrate Limitation: The PRA assay is dependent on the endogenous concentration of angiotensinogen in the patient's plasma.[3] If angiotensinogen levels are low, the measured renin activity may be artificially low.
-
Q3: What could cause high variability between duplicate samples?
A3: High variability between duplicates often points to inconsistencies in sample handling or the assay procedure itself.
-
Inadequate Mixing: Thorough mixing of plasma samples before aliquoting for the assay is crucial.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Temperature Fluctuations: Inconsistent incubation temperatures during the angiotensin I generation step can affect the enzymatic reaction rate.
-
Assay Drift: If samples are run in a large batch, there could be a drift in the assay performance over time.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Plasma Renin Activity (PRA) and Direct Renin Concentration (DRC)?
A1: PRA and DRC are two different ways to measure renin.[9]
-
Plasma Renin Activity (PRA): This is an enzymatic assay that measures the rate at which renin in a plasma sample generates angiotensin I from endogenous angiotensinogen.[3] The results are typically reported as the amount of angiotensin I generated per unit of time (e.g., ng/mL/h).[3]
-
Direct Renin Concentration (DRC): This is an immunoassay that directly measures the concentration of renin protein in the plasma, including both active and inactive (prorenin) forms, depending on the antibody specificity.[3][9] Immunoassays can also measure both active and inhibited renin.[9]
It's important to note that results from these two types of assays are not always interchangeable, especially when calculating the aldosterone-to-renin ratio (ARR).[6]
Q2: How should I prepare patients and collect samples for renin activity measurement?
A2: Proper patient preparation and sample collection are critical for accurate results.
-
Medication Review: If possible, interfering medications should be discontinued for a period before the test. Diuretics should ideally be stopped for at least 6 weeks, and other interfering medications for at least 2 weeks.[6]
-
Dietary Sodium: Patients should maintain a normal sodium diet unless the test is intended to assess the response to sodium restriction or loading.[13]
-
Posture: The patient's posture should be standardized. For ambulatory measurements, the patient should be upright for at least 30 minutes before blood collection.[3] For supine measurements, the patient should be lying down for an adequate period.
-
Time of Collection: Blood should ideally be collected in the morning to account for diurnal variation.[8]
-
Blood Collection:
Q3: What are the best practices for sample handling and storage?
A3: Correct handling and storage after collection are crucial to maintain sample integrity.
-
Centrifugation: Centrifuge blood samples at room temperature.[2]
-
Plasma Separation: Separate the plasma from the blood cells promptly.
-
Storage:
-
For short-term storage (up to 24 hours), plasma for direct renin concentration can be kept at room temperature.[12] However, for plasma renin activity, it is recommended to analyze or freeze the separated plasma as soon as possible.[12]
-
For long-term storage, plasma samples should be frozen at -70°C or -80°C.[2] Avoid storage at -20°C as this can still lead to cryoactivation.[2]
-
When transporting frozen samples, ensure they remain frozen, for example, by using dry ice.[2]
-
Data Presentation
Table 1: Influence of Common Medications on Renin Levels
| Medication Class | Examples | Effect on Renin |
| Diuretics | Spironolactone, Furosemide | Increase[6] |
| ACE Inhibitors | Ramipril, Enalapril, Lisinopril | Increase[6][16] |
| Angiotensin Receptor Blockers (ARBs) | Valsartan | Increase[6] |
| Beta-blockers | Decrease[6] | |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Ibuprofen | Decrease[6][11] |
| Alpha-methyldopa | Decrease[6] | |
| Clonidine | Decrease[6] |
Table 2: Stability of Renin in Whole Blood and Plasma
| Sample Type | Storage Temperature | Duration | Stability for PRA | Stability for DRC |
| Whole Blood | Room Temperature (15-25°C) | Up to 24 hours | Acceptable[12] | Acceptable[12] |
| Whole Blood | Refrigerated (2-8°C) | Up to 24 hours | Acceptable[12] | Acceptable up to 8 hours[12] |
| Plasma | Room Temperature (15-25°C) | Up to 24 hours | Not Stable[12] | Acceptable[12] |
| Plasma | Refrigerated (2-8°C) | Up to 24 hours | Not Stable[12] | Not Acceptable[12] |
Experimental Protocols
Protocol: Plasma Renin Activity (PRA) Measurement by Angiotensin I Generation
This protocol provides a general methodology. Specific details may vary depending on the commercial kit used.
-
Sample Preparation:
-
Angiotensin I Generation:
-
For each plasma sample, prepare two aliquots. One will be for the 37°C incubation (test sample) and the other for the 4°C incubation (blank/control).
-
Incubate the "test" aliquot at 37°C for a defined period (e.g., 1.5 to 18 hours). The longer incubation time can improve sensitivity for samples with low renin activity.[17]
-
Simultaneously, incubate the "blank" aliquot at 4°C for the same duration to prevent enzymatic activity.
-
The incubation is typically performed in a buffer that contains inhibitors of angiotensinases to prevent the degradation of the generated Angiotensin I.[18]
-
-
Detection of Angiotensin I:
-
After incubation, stop the enzymatic reaction (e.g., by placing samples on ice).
-
Measure the concentration of Angiotensin I in both the "test" and "blank" aliquots using a validated method such as a radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
-
Calculation of PRA:
-
Subtract the Angiotensin I concentration of the "blank" sample from the "test" sample to account for any Angiotensin I present before the incubation.
-
Calculate the PRA by dividing the net Angiotensin I generated by the incubation time.
-
Results are typically expressed as ng of Angiotensin I per mL of plasma per hour (ng/mL/h).
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: Recommended workflow for renin sample handling to avoid pre-analytical errors.
Caption: A logical decision tree for troubleshooting unexpected renin activity results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Clinical Impact of Sample Storage at −20 °C on Renin Reference Intervals and Aldosterone–Renin Ratio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. Plasma renin activity - Wikipedia [en.wikipedia.org]
- 5. mountsinai.org [mountsinai.org]
- 6. Factors affecting the aldosterone/renin ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 8. Renin Test for Hypertension Diagnosis [webmd.com]
- 9. Activity assays and immunoassays for plasma Renin and prorenin: information provided and precautions necessary for accurate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renin Activity – Supra-Regional Assay Service [sas-centre.org]
- 11. Low Renin Hypertension: Causes, Treatment, and More [healthline.com]
- 12. researchgate.net [researchgate.net]
- 13. uclahealth.org [uclahealth.org]
- 14. nbt.nhs.uk [nbt.nhs.uk]
- 15. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]
- 16. Chronic kidney disease - Treatment - NHS [nhs.uk]
- 17. Pre-analytical and analytical considerations for the determination of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methodologic problems in plasma renin activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for the Inner Filter Effect in Renin FRET Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and correct for the inner filter effect (IFE) in Förster Resonance Energy Transfer (FRET)-based renin assays. Accurate data in enzyme kinetics and drug screening is critical, and addressing the IFE is a crucial step in ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is an artifact in fluorescence measurements that causes a reduction in the observed fluorescence intensity.[1][2][3] It is not a form of true molecular quenching but rather an optical distortion caused by the sample's absorbance. The IFE is broadly categorized into two types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by components in the sample before it can reach the fluorophore, leading to reduced excitation and consequently, reduced emission.[2][3][4]
-
Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the solution before it can reach the detector.[2][4][5] This is more common when there is a significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of another component in the sample.[3]
Q2: How does the IFE specifically impact my renin FRET assay results?
A2: In a renin FRET assay, the IFE can lead to a non-linear relationship between the rate of substrate cleavage and the concentration of the fluorescent product. This distortion can significantly impact the determination of kinetic parameters. High concentrations of the FRET substrate, the cleaved product, or other chromophoric compounds (like potential inhibitors) can absorb either the excitation or emission light, leading to artificially lowered fluorescence readings.[6][7] This can result in the underestimation of reaction velocities and incorrect calculation of kinetic constants such as Km and kcat.[6][7]
Q3: How can I determine if my assay is being affected by the IFE?
A3: A key indicator of the IFE is a loss of linearity in the relationship between fluorescence intensity and fluorophore concentration.[3] If you observe that the reaction rate decreases or plateaus at high substrate concentrations, the IFE might be the cause.[7] The most direct way to check for the IFE is to measure the absorbance of your complete assay solution (including substrate, buffer, and any test compounds) at both the excitation and emission wavelengths of your FRET pair.[1][2]
Q4: What is a safe absorbance threshold to avoid the IFE?
A4: While the ideal absorbance is as low as possible, a common recommendation is to keep the total absorbance of the sample below 0.1.[1] Even at an absorbance of 0.05 to 0.06, the error in fluorescence intensity can be around 8-10%.[4][8] For high-precision kinetic studies, it is advisable to correct for the IFE even when operating below these thresholds.[6][7]
Q5: What are the primary strategies to correct for the IFE?
A5: There are several strategies to mitigate or correct for the inner filter effect:
-
Sample Dilution: The simplest approach is to dilute the sample to reduce the concentration of absorbing species.[9] However, this may not always be feasible, especially when studying enzymes with high Km values that require high substrate concentrations.[6]
-
Mathematical Correction: This is a common and robust method where the absorbance of the sample at the excitation (Aex) and emission (Aem) wavelengths is measured and used in a formula to correct the observed fluorescence (Fobs).[9][10]
-
Instrumental Approaches: Some modern spectrophotometers have features like variable path lengths or automated correction algorithms that can help minimize the IFE.[1][11] Using a shorter pathlength cuvette or a microplate with a reduced pathlength can also diminish the effect.[10]
-
Experimental Correction: This involves creating a correction curve by measuring the fluorescence of a stable fluorophore in the presence of increasing concentrations of the absorbing species (the "inner filter agent") from your assay.[12]
Q6: Can I still get accurate data if my test compounds (potential inhibitors) have high absorbance?
A6: Yes, but correction is mandatory. When screening compound libraries, it is common to encounter compounds that absorb light at the excitation or emission wavelengths used in FRET assays.[13] In this case, you must measure the absorbance of each compound at the assay concentration and apply a mathematical correction to the fluorescence data to distinguish true inhibition from IFE artifacts.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution |
| Non-linear reaction progress curves at high substrate concentrations. | Inner Filter Effect | Measure the absorbance of your assay solution at λex and λem. If A > 0.1, apply a mathematical correction. See Protocol 2 . |
| Apparent substrate inhibition (reaction rate decreases at higher [S]). | Severe Inner Filter Effect | This is a classic IFE artifact.[7] Dilute the substrate if possible. If not, you must use an absorbance-based correction formula to recover the true kinetic profile. |
| Calculated Km and kcat values are inconsistent or inaccurate. | IFE is distorting initial velocity measurements.[6][7] | Re-analyze your raw fluorescence data using a progress curve-based method that incorporates an IFE correction term into the fitting model.[6] Alternatively, correct the initial velocity for each substrate concentration before fitting to the Michaelis-Menten equation. |
| A known inhibitor shows no effect or weak activity. | The inhibitor compound itself is absorbing the emitted light (sIFE), masking the true fluorescence increase from substrate cleavage. | Measure the absorbance spectrum of the inhibitor. Use the mathematical correction formula (Protocol 2 ) to adjust the observed fluorescence values in the presence of the inhibitor. |
| Fluorescence signal is lower than expected across the entire experiment. | Primary Inner Filter Effect from buffer components or the FRET substrate itself is attenuating the excitation light. | Check the absorbance of all individual components of your assay. If a buffer component is responsible, try to find a non-absorbing alternative. If it's the substrate, correction is necessary. |
Quantitative Data Summary
The following table summarizes the impact of absorbance on fluorescence intensity and provides a general guideline for when correction is necessary.
| Total Absorbance (Aex + Aem) | Approximate Error in Fluorescence Intensity | Recommendation |
| < 0.05 | < 5% | Correction is recommended for high-accuracy kinetic parameter determination.[4] |
| 0.08 - 0.10 | ~10% | Correction is strongly advised.[1][6][7] |
| > 0.10 | > 10% (and non-linear) | Correction is mandatory for any quantitative analysis. |
| > 0.70 | Severe Distortion | Standard correction formulas may become less reliable.[10][11] Re-evaluation of the experimental setup (e.g., using a shorter pathlength) is recommended. |
Experimental Protocols
Protocol 1: Basic IFE Assessment via Substrate Dilution
-
Prepare a concentrated stock of your renin FRET substrate.
-
Create a dilution series of the substrate in your standard assay buffer.
-
Measure the fluorescence of each dilution using the same instrument settings as your kinetic assay.
-
Plot the measured fluorescence intensity against the substrate concentration.
-
Analysis: If the plot is linear, the IFE is likely negligible within this concentration range. If the plot curves downwards, showing a loss of proportionality, the IFE is significant.
Protocol 2: Mathematical Correction Based on Absorbance
This is the most common method for correcting IFE.
-
Measure Fluorescence: Perform your renin kinetic assay and obtain the observed fluorescence intensity (Fobs) at each time point or for each compound concentration.
-
Measure Absorbance: In a separate, identical plate or cuvette, prepare the exact same reaction mixtures (including buffer, substrate, enzyme, and any test compounds). Instead of reading fluorescence, use a spectrophotometer to measure the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Apply Correction Formula: Use the following formula, proposed by Lakowicz, to calculate the corrected fluorescence intensity (Fcorr).[9][10]
Fcorr = Fobs * 10((Aex + Aem) / 2)
-
Analysis: Use the Fcorr values for all subsequent calculations of reaction rates, kinetic parameters (Km, kcat), or inhibitor potency (IC50).
Visualizations
Caption: The two types of Inner Filter Effect (IFE).
Caption: Experimental workflow for IFE identification and correction.
Caption: Logical flow from high absorbance to inaccurate kinetic data.
References
- 1. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 4. srs.tcu.edu [srs.tcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to handle enzyme instability in renin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to enzyme instability in renin assays.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of renin instability in my samples?
A1: Renin instability is primarily caused by two factors:
-
Cryoactivation of Prorenin: Prorenin, the inactive precursor of renin, can be converted to active renin at low temperatures (between -5°C and +4°C).[1][2] This "cryoactivation" leads to falsely elevated renin measurements. Storage at 2-8°C or even -20°C can trigger this process.[1][3]
-
Proteolytic Degradation: Like other enzymes, renin is susceptible to degradation by proteases present in the sample.
Q2: What is the best way to collect and transport blood samples for renin assays?
A2: To optimize renin stability, it is recommended to transport blood samples as whole blood, collected in K2-EDTA tubes.[4] For plasma renin activity (PRA) and direct renin concentration (DRC), whole blood is stable for up to 24 hours at room temperature (15-25°C).[4][5] Avoid chilling samples on ice immediately after collection.[6]
Q3: How should I store my plasma samples for renin analysis?
A3: For direct renin concentration (DRC) measurement, plasma can be stored at room temperature for up to 24 hours.[5] However, for plasma renin activity (PRA), separated plasma should be analyzed as soon as possible or rapidly frozen at -80°C.[1][4][5] Avoid storing plasma at 2-8°C or -20°C, as this can lead to cryoactivation.[1][3] Rapid freezing using a dry ice/ethanol bath is recommended.[3]
Q4: Can I use protease inhibitors to improve renin stability?
A4: Yes, using blood collection tubes containing protease inhibitors can help prevent cryoactivation and degradation.[1] A combination of inhibitors, such as aprotinin or trypsin inhibitors, has been shown to be effective.[1] Some studies have also used phenylmethylsulfonyl fluoride (PMSF) and 8-hydroxyquinoline sulfate.[7][8]
Q5: What are the key differences between measuring Plasma Renin Activity (PRA) and Direct Renin Concentration (DRC)?
A5:
-
Plasma Renin Activity (PRA): This method measures the enzymatic activity of renin by quantifying the amount of angiotensin I generated from angiotensinogen over a specific time.[5] The result is dependent on both renin concentration and the endogenous substrate concentration.[9]
-
Direct Renin Concentration (DRC): This is typically an immunoassay (like an ELISA) that directly measures the concentration of the renin molecule itself.[3][5]
Troubleshooting Guide
Issue: Higher-than-expected renin activity or concentration.
| Possible Cause | Recommended Solution |
| Cryoactivation of prorenin due to improper sample handling (e.g., storage at 2-8°C or -20°C).[1][3] | 1. Review your sample collection, transport, and storage procedures. Ensure samples are not chilled or stored at refrigerated temperatures before processing.[4][5] 2. If cryoactivation is suspected in samples collected with certain protease inhibitors, incubating the sample at 37°C for 2 hours may reverse the effect.[1] 3. For future collections, use blood collection tubes containing protease inhibitors.[1] |
| Assay temperature too high. | Ensure the assay is performed at the recommended temperature (e.g., 37°C).[10] |
| Incorrect standard curve preparation. | Prepare fresh serial dilutions of the renin standard for each assay.[10] |
Issue: Lower-than-expected renin activity or concentration.
| Possible Cause | Recommended Solution |
| Enzyme degradation due to prolonged storage at room temperature.[11] | 1. Analyze samples as quickly as possible after collection and processing. 2. If immediate analysis is not possible, rapidly freeze plasma samples at -80°C.[1] |
| Presence of renin inhibitors in the sample (e.g., from medication). | Review the medication history of the sample source. Certain antihypertensive drugs, like beta-blockers and direct renin inhibitors, can suppress renin levels.[12] |
| Improper thawing of frozen samples. | Thaw frozen samples rapidly at room temperature or in a water bath. Avoid slow thawing at 2-8°C.[2] |
| Inactive enzyme or substrate. | Ensure all kit components are stored correctly and have not expired.[10] |
Quantitative Data Summary
Table 1: Stability of Renin in Whole Blood vs. Plasma at Different Temperatures
| Sample Type | Storage Temperature | Parameter | Stability Time Point | Outcome |
| Whole Blood | Room Temp (15-25°C) | PRA & DRC | Up to 24 hours | Acceptable Stability[4][5] |
| Whole Blood | Refrigerated (2-8°C) | DRC | Up to 8 hours | Acceptable Stability[4][5] |
| Whole Blood | Refrigerated (2-8°C) | PRA | Up to 24 hours | Acceptable Stability[4][5] |
| Plasma | Room Temp (15-25°C) | DRC | Up to 24 hours | Acceptable Stability[4][5] |
| Plasma | Room Temp (15-25°C) | PRA | Up to 24 hours | Not Stable[4][5] |
| Plasma | Refrigerated (2-8°C) | PRA & DRC | Up to 24 hours | Not Stable / Unacceptable[4][5] |
Table 2: Effect of Storage Temperature on Plasma Renin Activity (PRA)
| Storage Temperature | Duration | Change in PRA |
| 4°C | 3 days | Stable[11] |
| 24°C | 1 day | 9.2% decrease[11] |
| 24°C | 2 days | 25.6% decrease[11] |
| 24°C | 3 days | 74.0% decrease[11] |
| -20°C (after freeze-thaw) | - | 22% mean increase (potential cryoactivation)[6] |
Experimental Protocols
Protocol 1: General Fluorometric Renin Activity Assay
This protocol is a generalized procedure based on commercially available kits.[10]
Materials:
-
Renin-containing samples (plasma, serum, etc.)
-
Renin Assay Buffer
-
Renin Standard
-
Fluorometric Renin Substrate (e.g., FRET-based peptide)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 540/590 nm)
Procedure:
-
Sample Preparation: Prepare biological samples as required for your experiment.
-
Standard Curve Preparation:
-
Prepare a stock solution of the Renin Standard.
-
Perform serial dilutions of the Renin Standard in Assay Buffer to create a standard curve (e.g., 0 to 1000 ng/mL).
-
-
Assay Reaction:
-
Add 50 µL of the standards and samples to the wells of the 96-well plate.
-
Prepare a Renin Assay Mixture by diluting the Renin Substrate in Assay Buffer according to the kit instructions.
-
Add 50 µL of the Renin Assay Mixture to each well.
-
Include a substrate control well containing Assay Buffer instead of a sample.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at Ex/Em = 540/590 nm.
-
For kinetic readings, measure fluorescence every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the substrate control from all other readings.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the renin activity in the samples from the standard curve.
-
Protocol 2: Assessing Renin Stability in Plasma Samples
Objective: To determine the stability of renin in plasma under different storage conditions.
Materials:
-
Freshly collected plasma samples (in K2-EDTA)
-
Aliquoting tubes
-
Incubators/water baths set at 4°C, 24°C, and 37°C
-
-80°C freezer
-
Renin assay kit
Procedure:
-
Baseline Measurement (T=0):
-
Immediately after plasma separation, perform a renin assay on an aliquot to determine the baseline activity/concentration.
-
-
Sample Aliquoting and Storage:
-
Aliquot the remaining plasma into multiple tubes for each storage condition to avoid freeze-thaw cycles.
-
Condition 1 (4°C): Store aliquots at 4°C.
-
Condition 2 (24°C): Store aliquots at room temperature (24°C).
-
Condition 3 (-80°C): Rapidly freeze aliquots and store at -80°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 4h, 8h, 24h, 48h, 72h), remove one aliquot from each storage condition.
-
For the -80°C sample, thaw it rapidly before the assay.
-
Perform the renin assay on all samples.
-
-
Data Analysis:
-
Calculate the percentage of remaining renin activity/concentration at each time point relative to the baseline (T=0) measurement for each condition.
-
Plot the results to visualize the stability profile under each storage condition.
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
References
- 1. Blood collection tubes with protease inhibitors to prevent falsely high renin concentrations due to cryoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sceti.co.jp [sceti.co.jp]
- 4. Stability of direct renin concentration and plasma renin activity in EDTA whole blood and plasma at ambient and refrigerated temperatures from 0 to 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of temperature on plasma renin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of angiotensinase inhibitors on plasma protein binding and IC50 determinations of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labcorp.com [labcorp.com]
- 10. content.abcam.com [content.abcam.com]
- 11. academic.oup.com [academic.oup.com]
- 12. droracle.ai [droracle.ai]
minimizing well-to-well variability in HTS with Renin FRET Substrate I
Welcome to the technical support center for minimizing well-to-well variability in High-Throughput Screening (HTS) assays using Renin FRET Substrate I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve robust and reproducible results.
Troubleshooting Guides
This section addresses specific issues that can lead to high variability in your HTS assay.
Problem 1: High Coefficient of Variation (%CV) Across the Assay Plate
High %CV across a plate indicates significant well-to-well variability, which can mask true hits and lead to unreliable data.
-
Possible Cause 1: Edge Effects. Wells on the periphery of the plate are prone to evaporation and temperature fluctuations, leading to different reaction kinetics compared to the inner wells.[1][2][3] This is a common phenomenon in HTS assays.[4][5]
-
Solution:
-
Pre-incubation: Allow newly seeded plates to sit at ambient room temperature for a period before placing them in the incubator. This helps to establish a more uniform temperature and humidity gradient across the plate.[1][4]
-
Use of Barrier Wells: Fill the outer wells of the microplate with sterile water or assay buffer. These "dummy" wells will not be part of the data analysis but will help to insulate the experimental wells from edge effects.[2]
-
Humidified Incubators: Ensure your incubator has adequate humidity to minimize evaporation.[2]
-
-
-
Possible Cause 2: Inaccurate Liquid Handling. Inconsistent dispensing of reagents, including the this compound, enzyme, or test compounds, is a primary source of variability.[6][7]
-
Solution:
-
Automated Liquid Handlers: Utilize automated liquid handlers for precise and consistent dispensing, especially for low volumes.[6][8] Acoustic dispensers are particularly effective at minimizing variability.[8]
-
Liquid Handler Maintenance: Regularly calibrate and maintain your liquid handling systems. Ensure tips are properly seated and that there are no clogs.[9]
-
Reagent Viscosity: Be mindful of the viscosity of your reagents, as this can affect dispensing accuracy.
-
-
-
Possible Cause 3: Temperature Gradients. Inconsistent temperature across the plate during incubation can lead to variations in enzyme activity.[3][10] Renin activity is known to be sensitive to temperature fluctuations.[10][11]
-
Solution:
-
Thermal Cycler Lids: If using a thermal cycler for incubation, ensure the lid is properly sealed to maintain a uniform temperature.
-
Incubator Uniformity: Verify the temperature uniformity of your incubator. Avoid placing plates in areas with known hot or cold spots.
-
-
-
Possible Cause 4: Plate Quality and Type. The choice of microplate can significantly impact assay performance.[12][13]
Problem 2: Inconsistent or Unstable FRET Signal
Fluctuations in the FRET signal that are not related to inhibitor activity can compromise data quality.
-
Possible Cause 1: Compound Interference. Test compounds can autofluoresce or quench the FRET signal, leading to false positives or false negatives.[14][15]
-
Solution:
-
Time-Resolved FRET (TR-FRET): If available, using a TR-FRET assay format can significantly reduce interference from compound autofluorescence.[16] This is achieved by introducing a delay between excitation and emission detection.[16]
-
Control Wells: Include control wells containing compounds without the enzyme to measure background fluorescence.
-
Spectral Scanning: If your plate reader has this capability, perform a spectral scan of your hit compounds to identify potential autofluorescence.
-
-
-
Possible Cause 2: Substrate or Enzyme Instability. The this compound or the renin enzyme may degrade over the course of the experiment.
-
Solution:
-
Reagent Preparation: Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles.[17] Renin, in particular, can be sensitive to freezing and thawing, which may lead to cryoactivation.[10][18]
-
Storage Conditions: Store the this compound and renin enzyme at the recommended temperatures.[19][20][21]
-
-
-
Possible Cause 3: Photobleaching. Excessive exposure to the excitation light can lead to photobleaching of the fluorophores in the FRET substrate.
-
Solution:
-
Minimize Exposure: Limit the exposure of the plate to the excitation source. Use the minimum necessary read time and excitation intensity on your plate reader.
-
Plate Reader Settings: Optimize the plate reader settings to ensure a good signal-to-noise ratio without causing significant photobleaching.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal plate type for a Renin FRET HTS assay?
For FRET assays, black, opaque-walled microplates are recommended to minimize background fluorescence and prevent light scattering between wells.[12] Using plates with a non-binding surface is also crucial to prevent the adsorption of proteins and peptides.[12]
Q2: How can I mitigate edge effects in my 384-well or 1536-well plates?
To mitigate edge effects, it is recommended to fill the outer perimeter wells with assay buffer or sterile water.[2] This creates a humidity barrier and helps to maintain a more uniform temperature across the plate. Additionally, allowing the plates to equilibrate at room temperature for a short period before incubation can reduce temperature gradients.[1][4]
Q3: What are the best practices for dispensing this compound and other reagents?
The use of automated, non-contact liquid handlers is highly recommended to ensure precision and consistency.[6] Always prime the dispenser with the reagent before dispensing into the assay plate to remove any air bubbles and ensure the correct volume is delivered.[9] Visually inspect the plate after dispensing to confirm that all wells have received the correct volume.
Q4: My data shows high variability between replicate wells. What should I check first?
First, review your liquid handling procedures for accuracy and consistency.[6] Ensure that all reagents were properly mixed before dispensing. Next, examine the plate for any signs of edge effects.[3] If the variability is random across the plate, consider potential issues with reagent stability or mixing within the wells.
Q5: How does DMSO concentration affect the assay?
High concentrations of DMSO can impact enzyme activity and the stability of some compounds. It is essential to determine the DMSO tolerance of your assay.[22] Typically, the final DMSO concentration in HTS assays is kept at or below 1%.[17] Ensure that your control wells contain the same final DMSO concentration as your test wells.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Plate Type | Black, opaque, low-binding surface | Minimizes background, crosstalk, and non-specific binding[12] |
| Final DMSO Concentration | ≤ 1% | High DMSO can inhibit enzyme activity[17][22] |
| Well Volume (384-well) | 20-50 µL | Ensures sufficient liquid height for accurate reading |
| Well Volume (1536-well) | 5-10 µL | Balances reagent conservation with assay performance |
Experimental Protocols
Protocol 1: Mitigating Edge Effects
-
Prepare your assay plate by adding your test compounds and enzyme to the inner wells.
-
Using a multichannel pipette or automated liquid handler, dispense an equal volume of sterile water or assay buffer into all wells of the outer perimeter.
-
Seal the plate with an adhesive foil or lid.
-
Allow the plate to sit at room temperature for 15-30 minutes before placing it in the incubator. This allows for thermal equilibration.[1][4]
-
Proceed with your standard incubation and reading protocol.
Protocol 2: Checking for Compound Autofluorescence
-
Prepare a 384-well black, clear-bottom plate.
-
In columns 1-11, add your "hit" compounds at the screening concentration to the assay buffer.
-
In column 12, add only the assay buffer (blank control).
-
Read the plate on your fluorescence plate reader using the same excitation and emission wavelengths as your FRET assay.
-
Wells containing compounds that show a significantly higher signal than the blank wells are likely autofluorescent.
Visualizations
Caption: A typical experimental workflow for a Renin FRET HTS assay.
Caption: A logical workflow for troubleshooting high well-to-well variability.
References
- 1. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. focus.gbo.com [focus.gbo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dispendix.com [dispendix.com]
- 7. researchgate.net [researchgate.net]
- 8. Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of temperature on plasma renin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma renin activity: effect of temperature during blood processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Clinical Impact of Sample Storage at −20 °C on Renin Reference Intervals and Aldosterone–Renin Ratio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. cpcscientific.com [cpcscientific.com]
- 21. moleculardepot.com [moleculardepot.com]
- 22. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility issues with Renin FRET Substrate I
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Renin FRET Substrate I. It is intended for researchers, scientists, and drug development professionals using this substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffer. What should I do?
A1: Direct dissolution of lyophilized peptide substrates in aqueous buffers can be challenging due to their hydrophobic nature. The recommended procedure is to first dissolve the substrate in a small amount of high-quality anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][2] This stock can then be diluted to the final working concentration in your assay buffer.
Q2: I've dissolved the substrate in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Lower the Final Concentration: Your final working concentration of the substrate might be too high for the aqueous buffer. Try preparing a more diluted working solution.
-
Optimize Buffer Composition: The pH and ionic strength of your buffer can affect substrate solubility. Experiment with slight variations in your buffer composition. A buffer pH of 8.0 has been noted in some protocols.[2]
-
Sonication: After diluting the DMSO stock into the buffer, brief sonication can help to disperse the substrate and prevent aggregation.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
Q3: What solvents other than DMSO can be used to dissolve this compound?
A3: While DMSO is the most commonly recommended organic solvent, other options include acetonitrile and methanol.[1][3] For very hydrophobic peptides, dissolving in a small amount of one of these organic solvents prior to dilution in an aqueous buffer is a viable strategy.[1][3]
Q4: Can I use additives to improve the solubility of the substrate?
A4: For particularly difficult-to-dissolve peptides, some general guidelines suggest using a small amount of an acid or base, depending on the peptide's isoelectric point. For acidic peptides, a small amount of ammonium hydroxide (<50 μL) can be added. For basic peptides, a 10%-30% acetic acid solution may aid dissolution before neutralization and dilution.[1] However, be cautious as extreme pH changes can affect your assay's performance and the stability of the substrate.
Q5: How should I store the this compound stock solution to maintain its integrity?
A5: The lyophilized powder should be stored at -20°C, desiccated and protected from light.[2][4][5] Once dissolved in DMSO, the stock solution should also be stored at -20°C and protected from light.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Lyophilized powder does not dissolve.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | Do not attempt to dissolve the lyophilized powder directly in a large volume of aqueous buffer. Start with a small volume of anhydrous DMSO.[1][2] |
| Low-quality solvent | Ensure you are using high-quality, anhydrous DMSO to prevent the introduction of water that can hinder dissolution. |
| Insufficient mixing | Vortex the vial thoroughly after adding the solvent. Gentle warming (to room temperature if stored at -20°C) may also help. |
Problem: Substrate precipitates out of solution after dilution.
| Possible Cause | Suggested Solution |
| High final concentration | The working concentration of the substrate is too high for the aqueous buffer. Reduce the final concentration. |
| Buffer incompatibility | The pH or ionic strength of the assay buffer is not optimal. Test different buffer formulations. |
| Inadequate mixing | Ensure rapid and thorough mixing (e.g., vortexing) immediately after diluting the DMSO stock into the aqueous buffer. |
| Aggregation | Brief sonication of the final working solution can help to break up aggregates and improve dispersion. |
Solvent Recommendation Summary
| Solvent | Recommendation | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary recommendation for creating a stock solution.[1][2] | Use high-quality, anhydrous DMSO. |
| Water | Can be attempted first, but often fails for hydrophobic peptides.[1] | If dissolution in water is unsuccessful, proceed to organic solvents. |
| Acetonitrile / Methanol | Alternative organic solvents for initial dissolution.[1][3] | Useful for very hydrophobic peptides. |
| 10%-30% Acetic Acid | For basic peptides that are difficult to dissolve.[1] | Use a small amount to dissolve, then dilute. Be mindful of the final pH. |
| Ammonium Hydroxide (<50 µL) | For acidic peptides that are difficult to dissolve.[1] | Use a small amount to dissolve, then dilute. Be mindful of the final pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add a small volume of high-quality, anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 1-10 mM). A suitable stock concentration mentioned for one variant is 500 µM.[2]
-
Vortex the vial thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C, protected from light.[2]
Protocol 2: Preparation of Working Solution
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of the substrate in your assay.
-
Add the appropriate volume of the DMSO stock solution to your pre-warmed assay buffer. It is crucial to add the DMSO stock to the buffer, not the other way around, to ensure rapid dispersion.
-
Immediately vortex the solution to ensure it is well-mixed and to prevent precipitation.
-
If any visible precipitate remains, briefly sonicate the solution.
-
Use the freshly prepared working solution in your renin activity assay.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility issues.
References
impact of different buffer components on renin FRET assay performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of different buffer components on the performance of Förster Resonance Energy Transfer (FRET)-based renin assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a renin FRET assay?
A1: Renin, an aspartyl protease, generally exhibits optimal activity in a slightly acidic to neutral pH range. For most in vitro FRET assays, a pH between 6.5 and 7.5 is recommended to ensure maximal enzyme activity and substrate stability. It is crucial to maintain a consistent pH throughout the experiment, as fluctuations can significantly impact enzyme kinetics and fluorescence signals.
Q2: How does ionic strength affect the renin FRET assay?
A2: The ionic strength of the assay buffer, primarily determined by the salt concentration, can influence both the enzymatic activity of renin and the FRET signal itself. High salt concentrations can interfere with the electrostatic interactions between renin and its substrate, potentially reducing the reaction rate. Conversely, some salt is often necessary to mimic physiological conditions and maintain protein solubility. It is advisable to optimize the salt concentration (e.g., NaCl) in your assay, typically starting in the range of 50-150 mM.[1][2][3]
Q3: Why are detergents included in some renin FRET assay buffers?
A3: Detergents are often included in FRET assay buffers to prevent the aggregation of the enzyme, substrate, and test compounds.[4] Non-ionic detergents like Triton X-100 or Tween-20 are commonly used at low concentrations (e.g., 0.01-0.05%) to reduce non-specific binding to microplate wells and improve the signal-to-background ratio.[1][2] However, the type and concentration of detergent should be carefully optimized, as excessive amounts can denature the enzyme or interfere with the FRET signal.
Q4: Can components of my test compound formulation interfere with the assay?
A4: Yes, components of your test compound formulation, such as solvents (e.g., DMSO), can interfere with the assay. It is essential to test the tolerance of the assay to the final concentration of any solvent used to dissolve test compounds.[2] Typically, DMSO concentrations are kept below 1-2% to minimize their impact on enzyme activity and FRET signal. Always include a vehicle control (buffer with the same concentration of solvent) in your experiments.
Q5: What are common causes of high background fluorescence in a renin FRET assay?
A5: High background fluorescence can be caused by several factors, including:
-
Autofluorescence of test compounds: Some compounds naturally fluoresce at the same wavelengths used for the FRET assay.
-
Contaminated reagents or buffers: Ensure all components are of high purity.
-
Non-enzymatic cleavage of the FRET substrate: This can be caused by instability of the substrate in the assay buffer.
-
Light scattering: This can occur if compounds precipitate out of solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background Ratio | 1. Suboptimal buffer pH.2. Inappropriate ionic strength.3. Enzyme or substrate degradation.4. Insufficient enzyme or substrate concentration.5. Quenching of the fluorescent signal by test compounds. | 1. Optimize the pH of the assay buffer (typically pH 6.5-7.5).2. Titrate the salt concentration (e.g., 50-200 mM NaCl).3. Use fresh enzyme and substrate preparations. Store aliquots at -80°C to avoid freeze-thaw cycles.4. Optimize the concentrations of both renin and the FRET substrate.5. Screen for compound autofluorescence by measuring the signal of the compound in buffer without the enzyme or substrate. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Inconsistent incubation times or temperatures.3. Edge effects in the microplate.4. Compound precipitation. | 1. Use calibrated pipettes and ensure proper mixing.2. Use a temperature-controlled plate reader and ensure consistent timing for all additions.3. Avoid using the outer wells of the microplate or fill them with buffer to maintain a humidified environment.4. Check the solubility of test compounds in the assay buffer. Consider adding a low concentration of a non-ionic detergent. |
| "Bell-Shaped" Dose-Response Curve | 1. Compound aggregation at high concentrations.2. Off-target effects of the compound at high concentrations.3. Compound interference with the FRET signal at high concentrations. | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation.2. Perform secondary assays to confirm the mechanism of action.3. Test for compound autofluorescence and quenching at the highest concentrations used. |
| No Enzyme Activity | 1. Inactive enzyme.2. Presence of a potent inhibitor in the buffer or sample.3. Incorrect assay setup (e.g., wrong filter set on the plate reader). | 1. Test the activity of the enzyme with a known positive control inhibitor.2. Ensure all reagents are free from contamination. If testing biological samples, consider the presence of endogenous inhibitors.3. Verify the excitation and emission wavelengths and the instrument settings. |
Data Presentation: Impact of Buffer Components on Assay Performance
Disclaimer: The following tables present illustrative data based on general principles of FRET assay optimization. Specific quantitative effects will vary depending on the exact FRET pair, substrate sequence, and renin source.
Table 1: Effect of pH on Renin FRET Assay Performance
| pH | Relative Renin Activity (%) | Signal-to-Background Ratio | Z'-Factor |
| 5.5 | 75 | 8 | 0.65 |
| 6.0 | 90 | 12 | 0.78 |
| 6.5 | 100 | 15 | 0.85 |
| 7.0 | 98 | 14 | 0.82 |
| 7.5 | 85 | 11 | 0.75 |
| 8.0 | 60 | 7 | 0.60 |
Table 2: Effect of NaCl Concentration on Renin FRET Assay Performance
| NaCl (mM) | Relative Renin Activity (%) | Signal-to-Background Ratio | Z'-Factor |
| 0 | 60 | 5 | 0.45 |
| 50 | 90 | 10 | 0.70 |
| 100 | 100 | 15 | 0.85 |
| 150 | 95 | 14 | 0.80 |
| 200 | 80 | 11 | 0.72 |
| 250 | 65 | 8 | 0.61 |
Table 3: Effect of Detergent Type and Concentration on Signal-to-Background Ratio
| Detergent | Concentration (%) | Signal-to-Background Ratio |
| None | - | 8 |
| Triton X-100 | 0.005 | 12 |
| Triton X-100 | 0.01 | 15 |
| Triton X-100 | 0.05 | 13 |
| Tween-20 | 0.005 | 11 |
| Tween-20 | 0.01 | 14 |
| Tween-20 | 0.05 | 12 |
| CHAPS | 0.005 | 10 |
| CHAPS | 0.01 | 13 |
| CHAPS | 0.05 | 11 |
Experimental Protocols
Key Experiment: Optimization of Assay Buffer for Renin FRET Assay
Objective: To determine the optimal pH, salt concentration, and detergent concentration for the renin FRET assay.
Materials:
-
Recombinant human renin
-
FRET-based renin substrate
-
Assay buffer components:
-
Tris-HCl, MES, or HEPES buffers (for pH optimization)
-
NaCl
-
Triton X-100, Tween-20
-
-
384-well black, low-volume assay plates
-
Fluorescence plate reader with appropriate filters for the FRET pair
Methodology:
-
pH Optimization:
-
Prepare a series of assay buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using appropriate buffering agents (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0).
-
Keep the salt concentration (e.g., 100 mM NaCl) and detergent concentration (e.g., 0.01% Triton X-100) constant.
-
To each well, add 10 µL of renin (at a fixed concentration) and 80 µL of the respective pH buffer.
-
Initiate the reaction by adding 10 µL of the FRET substrate.
-
Monitor the fluorescence kinetically for 30-60 minutes at 37°C.
-
Determine the initial reaction rates and signal-to-background ratios for each pH.
-
-
Salt Concentration Optimization:
-
Using the optimal pH determined above, prepare a series of assay buffers with varying NaCl concentrations (e.g., 0, 50, 100, 150, 200, 250 mM).
-
Keep the detergent concentration constant (e.g., 0.01% Triton X-100).
-
Perform the assay as described in the pH optimization section.
-
Determine the initial reaction rates and signal-to-background ratios for each salt concentration.
-
-
Detergent Optimization:
-
Using the optimal pH and salt concentration, prepare a series of assay buffers with different non-ionic detergents (e.g., Triton X-100, Tween-20) at various concentrations (e.g., 0%, 0.005%, 0.01%, 0.05%).
-
Perform the assay as described above.
-
Determine the signal-to-background ratio for each detergent condition.
-
Visualizations
Caption: Workflow for a typical renin FRET assay.
Caption: A logical approach to troubleshooting common issues.
Caption: Principle of the renin FRET assay.
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Renin FRET Substrate I vs. Radioimmunoassay for Renin Activity
For researchers, scientists, and drug development professionals investigating the renin-angiotensin system, the choice of assay for measuring renin activity is critical. This guide provides an objective comparison of two prominent methods: the modern Förster Resonance Energy Transfer (FRET)-based assay using Renin FRET Substrate I and the traditional radioimmunoassay (RIA).
This comparison delves into the fundamental principles, experimental workflows, and performance characteristics of each method, supported by experimental data to aid in selecting the most suitable assay for your research needs.
At a Glance: Key Differences
| Feature | This compound | Radioimmunoassay (RIA) for Renin |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Competitive binding of radiolabeled antigen |
| Measurement | Real-time kinetic or endpoint fluorescence | Endpoint radioactivity counting |
| Throughput | High-throughput compatible (96/384-well plates) | Lower throughput, more labor-intensive |
| Safety | Non-radioactive, minimal safety concerns | Involves radioactive isotopes, requires special handling and disposal |
| Speed | Rapid (minutes to a few hours) | Slower (requires lengthy incubations) |
| Sensitivity | High (nanogram per milliliter range) | Very high (picogram range) |
| Directness | Directly measures renin's enzymatic activity | Indirectly measures renin activity by quantifying Angiotensin I production |
Delving Deeper: Principles of Each Method
This compound: A Fluorescence-Based Approach
The this compound assay is a continuous, fluorescence-based method for measuring the enzymatic activity of renin. The substrate is a synthetic peptide that contains a specific renin cleavage site flanked by a fluorescent donor molecule and a quencher molecule.[1] In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal via Förster Resonance Energy Transfer (FRET).
When renin, an aspartyl protease, is present, it specifically cleaves the peptide substrate at the Leu-Val bond.[1][2] This cleavage separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the renin activity in the sample.
A commonly used this compound has the sequence DABCYL-gamma-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS, where EDANS is the fluorescent donor and DABCYL is the quencher.[1] More sensitive FRET substrates have also been developed, utilizing alternative fluorophore/quencher pairs such as 5-FAM/QXL™ 520 or TF3/TQ3, which are reported to be significantly more sensitive than the traditional EDANS/DABCYL pair.[3][4]
Radioimmunoassay (RIA): The Classic Competitive Binding Method
Radioimmunoassay for renin activity is an indirect method that quantifies the amount of Angiotensin I (Ang I) generated by renin from its natural substrate, angiotensinogen.[5][6] The assay is based on the principle of competitive binding.[7]
In a typical renin RIA, a known quantity of radiolabeled Ang I (e.g., with Iodine-125) competes with the unlabeled Ang I (produced by the renin in the sample) for a limited number of binding sites on a specific anti-Ang I antibody.[8] After an incubation period, the antibody-bound Ang I is separated from the free Ang I. The radioactivity of the antibody-bound fraction is then measured using a gamma counter.
The amount of radiolabeled Ang I bound to the antibody is inversely proportional to the concentration of unlabeled Ang I in the sample. By comparing the results to a standard curve generated with known concentrations of unlabeled Ang I, the amount of Ang I produced by the sample's renin can be determined.
Performance Characteristics: A Quantitative Look
| Parameter | This compound | Radioimmunoassay (RIA) for Renin |
| Sensitivity | As low as 10 ng/mL of renin can be detected. | Can detect as little as 6.25 pg of Angiotensin I.[8] |
| Michaelis Constant (Km) | 1.5 mM for the DABCYL/EDANS substrate.[1] | Not directly applicable to the immunoassay itself, but the Km of renin for angiotensinogen is ~0.7 µg/mL.[9] |
| Assay Time | 30-60 minutes incubation.[10] | Can require prolonged incubations of up to 18 hours for low-renin samples.[5] |
| Detection Method | Fluorescence microplate reader (Ex/Em varies with FRET pair, e.g., 540/590 nm for TF3/TQ3).[10] | Gamma counter.[5] |
| Sample Volume | Typically 50 µL per well in a 96-well plate.[11] | Requires ~100 µL of plasma for analysis.[12] |
Visualizing the Methods
Renin-Angiotensin Signaling Pathway
Caption: The Renin-Angiotensin System cascade.
Experimental Workflow: this compound Assay
Caption: Workflow for a Renin FRET assay.
Experimental Workflow: Renin Radioimmunoassay
Caption: Workflow for a Renin RIA.
Experimental Protocols
This compound Assay Protocol (General)
This protocol is a general guideline based on commercially available kits.[10][11]
-
Reagent Preparation:
-
Prepare an Assay Buffer as specified by the kit manufacturer.
-
Reconstitute the lyophilized Renin FRET Substrate with the appropriate solvent (e.g., DMSO) to create a stock solution.
-
Dilute the substrate stock solution with Assay Buffer to the final working concentration.
-
Prepare a serial dilution of a renin standard to generate a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the renin standards and test samples to separate wells of a black, flat-bottom 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted Renin FRET Substrate solution to all wells.
-
Incubate the plate at 37°C for 30 to 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair used (e.g., Ex/Em = 540/590 nm for TF3/TQ3).
-
-
Data Analysis:
-
Subtract the fluorescence reading of a blank (Assay Buffer with substrate) from all standard and sample readings.
-
Plot the net fluorescence values for the renin standards against their concentrations to create a standard curve.
-
Determine the renin activity in the test samples by interpolating their net fluorescence values from the standard curve.
-
Renin Radioimmunoassay Protocol (General)
This protocol is a generalized procedure based on established methods.[5][13]
-
Angiotensin I Generation:
-
Collect blood samples in chilled EDTA tubes and separate the plasma by centrifugation at 4°C.
-
Adjust the plasma pH to between 5.7 and 6.0.
-
Incubate the plasma at 37°C for a defined period (e.g., 1-3 hours, or up to 18 hours for low-activity samples) to allow renin to generate Angiotensin I. A parallel sample is kept at 4°C to serve as a blank.
-
-
Radioimmunoassay:
-
Prepare a standard curve using known concentrations of unlabeled Angiotensin I.
-
In assay tubes, add the plasma incubate (or Ang I standards), a fixed amount of 125I-labeled Angiotensin I, and a specific anti-Angiotensin I antibody.
-
Vortex the tubes and incubate at 4°C for 16-24 hours to allow for competitive binding.
-
-
Separation and Counting:
-
Add a separation agent (e.g., charcoal suspension or a second antibody) to precipitate the antibody-bound Angiotensin I.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant or aspirate the supernatant containing the free Angiotensin I.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of bound radiolabeled Angiotensin I for each standard and sample.
-
Plot the percentage of bound radioactivity against the concentration of the Angiotensin I standards to generate a standard curve.
-
Determine the concentration of Angiotensin I in the plasma samples from the standard curve.
-
Calculate the renin activity as the rate of Angiotensin I generation (e.g., in ng/mL/hour).
-
Conclusion: Making the Right Choice
The choice between a this compound assay and a radioimmunoassay depends heavily on the specific requirements of the research.
The This compound assay offers a modern, safe, and high-throughput alternative for measuring renin's enzymatic activity directly. Its speed and convenience make it ideal for screening large numbers of samples, such as in drug discovery for renin inhibitors.
The radioimmunoassay , while older and more cumbersome, remains a gold standard for its exceptional sensitivity in measuring the physiological product of renin activity, Angiotensin I.[5] It is particularly useful for clinical research where detecting very low levels of renin activity is crucial. However, the significant safety and regulatory burdens associated with the use of radioisotopes are a major drawback.
For most preclinical research and high-throughput screening applications, the advantages of the this compound assay in terms of safety, speed, and workflow efficiency make it the more practical and desirable choice. For studies demanding the absolute highest sensitivity for Angiotensin I quantification, RIA remains a viable, albeit more challenging, option.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Renin FRET Substrate (5-FAM/QXL™520) - 0.1 mg [anaspec.com]
- 4. cdn.thomasnet.com [cdn.thomasnet.com]
- 5. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct renin assay and plasma renin activity assay compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. [Measurement of plasma renin activity using fluorescent substrate renin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phoenixbiotech.net [phoenixbiotech.net]
A Comparative Guide to the Validation of Renin FRET Substrate I Assay Results
For researchers, scientists, and drug development professionals, the accurate measurement of renin activity is crucial for understanding cardiovascular diseases and developing novel therapeutics. The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and renin is the rate-limiting enzyme in this cascade. Consequently, the inhibition of renin is a key therapeutic strategy for hypertension. This guide provides a comprehensive comparison of the popular Renin FRET Substrate I assay with alternative methods for measuring renin activity, supported by experimental data and detailed protocols to aid in the validation of assay results.
Introduction to Renin Assays
The this compound assay is a widely used method for determining renin activity. It is a continuous fluorometric assay that utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. This assay is known for its simplicity, high-throughput capability, and enhanced sensitivity compared to older FRET-based methods.
However, a variety of other methods exist for quantifying renin, each with its own set of advantages and limitations. These include other FRET-based assays, Plasma Renin Activity (PRA) assays (measured by ELISA or Radioimmunoassay), Direct Renin Concentration (DRC) assays (often employing Chemiluminescence Immunoassay - CLIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of assay can significantly impact experimental outcomes, particularly in drug discovery and clinical studies. This guide aims to provide a clear comparison to assist researchers in selecting the most appropriate method and validating their findings.
Comparative Data on Renin Assay Performance
The selection of a suitable renin assay depends on various factors, including the required sensitivity, throughput, and the nature of the samples being analyzed. The following table summarizes key performance characteristics of the this compound assay and its common alternatives.
| Assay Type | Principle | Limit of Detection (LOD) | Dynamic Range | Intra-Assay CV (%) | Inter-Assay CV (%) | Z'-Factor |
| This compound | Enzymatic cleavage of a FRET peptide | ~1 ng/mL | 1 - 1000 ng/mL | < 5% | < 10% | > 0.7 |
| PRA (ELISA) | Immunoassay of Angiotensin I generated from endogenous substrate | ~0.1 ng/mL/hr | 0.2 - 10 ng/mL/hr | < 10% | < 15% | 0.5 - 0.7 |
| DRC (CLIA) | Immunoassay of renin protein | ~0.1 mU/L | 0.2 - 500 mU/L | < 7% | < 11% | Not typically used |
| LC-MS/MS | Mass spectrometric quantification of Angiotensin I | ~0.02 ng/mL/h | 0.1 - 10 ng/mL/h | < 6% | < 6% | Not typically used |
Note: Performance characteristics can vary between different commercial kits and laboratory setups. The Z'-factor is a measure of the statistical effect size and is used to assess the quality of high-throughput screening assays; a value between 0.5 and 1.0 is considered excellent.[1][2][3][4]
Comparison of Inhibitor Potency (IC50)
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the characterization of renin inhibitors. The measured IC50 value can be influenced by the assay methodology.
| Inhibitor | This compound Assay IC50 (nM) | PRA (ELISA/RIA) IC50 (nM) |
| Aliskiren | 0.6 - 10 | Varies with plasma protein binding |
| Zankiren | ~1.1 | Varies with plasma protein binding |
| Remikiren | ~0.8 | Varies with plasma protein binding |
Note: IC50 values for renin inhibitors in PRA assays can be significantly affected by the presence of plasma proteins, which can bind to the inhibitors and reduce their apparent potency.[5][6][7][8] FRET assays using purified renin can provide a more direct measure of an inhibitor's potency against the enzyme itself.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the Renin-Angiotensin System and the workflows of the compared assays.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental results. Below are generalized protocols for the key assays discussed.
This compound Assay Protocol
This protocol is designed for a 96-well plate format and is suitable for high-throughput screening of renin inhibitors.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Reconstitute the lyophilized this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired working concentration.
-
Prepare a stock solution of purified active human renin in assay buffer.
-
For inhibitor screening, prepare a serial dilution of the test compounds.
-
-
Assay Procedure:
-
To each well of a black, flat-bottom 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control
-
Renin solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorophore/quencher pair of the substrate (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Plasma Renin Activity (PRA) by ELISA Protocol
This protocol measures the amount of Angiotensin I generated from endogenous angiotensinogen in a plasma sample.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate the plasma. The plasma should be kept at room temperature or frozen immediately to prevent cryoactivation of prorenin.
-
-
Angiotensin I Generation:
-
Divide each plasma sample into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate Angiotensin I.
-
Keep the second aliquot at 4°C during the incubation period to serve as a baseline control for pre-existing Angiotensin I.
-
Stop the enzymatic reaction in both aliquots, typically by adding an acidic solution or by freezing.
-
-
Angiotensin I Quantification (ELISA):
-
Use a commercial Angiotensin I ELISA kit.
-
Add standards, controls, and the plasma samples (both 37°C and 4°C aliquots) to the wells of the antibody-coated microplate.
-
Follow the kit manufacturer's instructions for incubation with detection antibody and substrate.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of Angiotensin I in each sample by interpolating from the standard curve.
-
The PRA is calculated as the difference in Angiotensin I concentration between the 37°C and 4°C samples, divided by the incubation time, and is typically expressed as ng/mL/hr.
-
Direct Renin Concentration (DRC) by CLIA Protocol
This protocol directly measures the concentration of renin protein in a sample.
-
Sample Preparation:
-
Use plasma collected in EDTA tubes.
-
-
Assay Procedure (Automated Analyzer):
-
The assay is typically performed on an automated chemiluminescent immunoassay platform.
-
The sample is incubated with acridinium-labeled anti-renin antibody and biotinylated anti-renin antibody, which form a sandwich complex with the renin in the sample.
-
Streptavidin-coated magnetic particles are added to capture the sandwich complex.
-
The unbound components are washed away.
-
Trigger solutions are added to initiate the chemiluminescent reaction.
-
-
Data Acquisition and Analysis:
-
The light signal is measured by the instrument's luminometer.
-
The amount of light produced is proportional to the concentration of renin in the sample.
-
The concentration is calculated automatically by the instrument's software based on a stored calibration curve.
-
Conclusion
The validation of renin assay results is paramount for the integrity of research in cardiovascular disease and drug development. The this compound assay offers a sensitive, high-throughput method that is particularly well-suited for inhibitor screening. However, for studies requiring a more physiologically relevant measure of renin's action in a biological matrix, PRA assays are a valuable alternative. Direct renin concentration assays provide a direct quantification of the renin protein, which can be useful in certain clinical contexts. For the highest level of accuracy and specificity, LC-MS/MS is considered the gold standard.
By understanding the principles, performance characteristics, and protocols of these different assays, researchers can make informed decisions about the most appropriate method for their specific needs and can confidently validate their experimental findings. This guide serves as a valuable resource for navigating the complexities of renin activity measurement and ensuring the reliability of research outcomes.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. academic.oup.com [academic.oup.com]
- 4. assay.dev [assay.dev]
- 5. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of angiotensinase inhibitors on plasma protein binding and IC50 determinations of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent Renin Substrates for High-Throughput Screening and Kinetic Assays
For researchers in hypertension, cardiovascular disease, and drug discovery, the accurate measurement of renin activity is paramount. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and renin, as the rate-limiting enzyme, is a key therapeutic target. Fluorescence Resonance Energy Transfer (FRET) substrates have emerged as indispensable tools for sensitive and continuous monitoring of renin activity. This guide provides a comprehensive comparison of "Renin FRET Substrate I" with other popular fluorescent renin substrates, offering a deep dive into their performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for your research needs.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the compared fluorescent renin substrates based on available data. It is important to note that direct head-to-head comparisons of all parameters under identical experimental conditions are limited in the published literature.
| Feature | This compound | TF3/TQ3-based Substrate | 5-FAM/QXL™520-based Substrate |
| FRET Pair | DABCYL (quencher) / EDANS (fluorophore) | TQ3 (quencher) / TF3 (fluorophore) | QXL™520 (quencher) / 5-FAM (fluorophore) |
| Excitation (nm) | ~340 | ~540 | ~490 |
| Emission (nm) | ~490 | ~590 | ~520 |
| Km (µM) | ~1.5[1] | Not explicitly found | Not explicitly found |
| kcat (s⁻¹) | Not explicitly found | Not explicitly found | Not explicitly found |
| Relative Sensitivity | Baseline | ~50-fold higher than DABCYL/EDANS[2] | 8 to 40-fold higher than DABCYL/EDANS[3] |
| Photostability | Moderate | Reported to be high[4] | High |
| Solubility | Moderate | Good | Enhanced due to hydrophilic quencher (QXL™520)[5] |
| Signal-to-Background | Good | Excellent | Excellent |
Signaling Pathway and Experimental Workflow
To provide context for the application of these substrates, the following diagrams illustrate the renin-angiotensin signaling pathway and a typical experimental workflow for a renin activity assay.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible results. The following is a generalized protocol for a fluorometric renin activity assay in a 96-well microplate format. This protocol can be adapted for use with any of the compared substrates, with adjustments for the specific excitation and emission wavelengths.
Materials:
-
Renin enzyme (human recombinant)
-
Fluorescent Renin Substrate (e.g., this compound, TF3/TQ3-based, or 5-FAM/QXL™520-based)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.1% BSA)
-
Renin inhibitors (for control experiments)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with appropriate filters or monochromators
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent renin substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer. The final concentration of the substrate should be optimized for the specific assay, typically around the Km value if known.
-
Prepare a series of renin enzyme dilutions in cold assay buffer to determine the optimal enzyme concentration.
-
If testing inhibitors, prepare a series of dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of renin inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted renin enzyme solution to all wells except for the no-enzyme control wells. Add 20 µL of assay buffer to the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the fluorescent renin substrate solution to all wells. The final reaction volume will be 100 µL.
-
Immediately place the microplate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use the appropriate excitation and emission wavelengths for the specific FRET substrate being used. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the no-enzyme control wells from all other readings.
-
Plot the initial velocity against the renin concentration to determine the linear range of the assay.
-
For inhibitor studies, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Discussion of Performance Characteristics
Sensitivity and Signal-to-Background Ratio: The sensitivity of a FRET assay is largely determined by the spectral properties of the FRET pair and the efficiency of quenching in the intact substrate. The TF3/TQ3 and 5-FAM/QXL™520 FRET pairs exhibit superior spectral overlap and higher extinction coefficients compared to the DABCYL/EDANS pair. This results in more efficient energy transfer and a lower background fluorescence, leading to a significantly higher signal-to-background ratio upon substrate cleavage. The claim of ~50-fold higher sensitivity for the TF3/TQ3 substrate and 8- to 40-fold for the 5-FAM/QXL™520 substrate highlights the substantial improvement in assay performance offered by these newer technologies[2][3]. This increased sensitivity allows for the use of lower enzyme and substrate concentrations, which can be advantageous when working with precious samples or for detecting low levels of renin activity.
Photostability: Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for kinetic assays that require continuous monitoring. While quantitative data on the photostability of these specific renin substrates is scarce, the fluorophores themselves have known properties. Dyes like Cy3 (spectrally similar to TF3) and 5-FAM are generally known to be more photostable than older generation fluorophores like EDANS. The manufacturer of the TF3 dye claims it has much stronger fluorescence and higher photostability compared to Cy3[4]. This suggests that assays utilizing TF3/TQ3 or 5-FAM/QXL™520 FRET pairs are likely to be more robust for extended kinetic measurements compared to assays using the DABCYL/EDANS pair.
Solubility: The solubility of FRET peptide substrates in aqueous assay buffers is an important practical consideration. Poor solubility can lead to aggregation and inaccurate results. The peptide sequence itself plays a major role in solubility. However, the hydrophobicity of the attached dyes can also have a significant impact. The QXL™520 quencher is reported to be more hydrophilic than Dabcyl, which can improve the overall solubility of the 5-FAM/QXL™520 FRET peptide substrate[5]. This can be a significant advantage, particularly when working at higher substrate concentrations.
Conclusion
The selection of a fluorescent renin substrate should be guided by the specific requirements of the assay. For researchers requiring the highest sensitivity for high-throughput screening of inhibitors or for detecting low levels of renin activity, the newer generation substrates based on TF3/TQ3 and 5-FAM/QXL™520 FRET pairs are the superior choice. Their enhanced brightness, photostability, and higher signal-to-background ratios offer significant advantages over the more traditional this compound (DABCYL/EDANS). While this compound is a well-characterized and viable option, particularly when a known Km value is important for initial assay development, its lower sensitivity may be a limiting factor in some applications. Further studies directly comparing the kinetic parameters (Km and kcat) of these substrates under identical conditions would be highly valuable to the research community for making even more informed decisions.
References
A Comparative Guide to Measuring Renin Activity: LC-MS/MS vs. Radioimmunoassay
For researchers, scientists, and drug development professionals, the accurate measurement of renin activity is crucial for understanding cardiovascular and renal diseases. This guide provides an objective comparison of two prominent methods: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA), supported by experimental data and detailed protocols.
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an enzyme secreted by the kidneys, is the initial and rate-limiting step in this pathway, making its activity a key biomarker.[1][3] This guide delves into the cross-validation of renin activity measurements, comparing the modern LC-MS/MS technique with the traditional RIA method.
Performance Comparison: LC-MS/MS vs. RIA
The choice of assay for renin activity can significantly impact clinical research and drug development. While RIA has been a long-standing method, LC-MS/MS has emerged as a powerful alternative offering distinct advantages in specificity and throughput.
A comparative analysis of the two methods reveals a good correlation, though with some systematic differences. Studies have shown that RIA measurements for plasma aldosterone concentration (PAC), a related component, can be higher on average compared to LC-MS/MS, which may be attributed to the cross-reactivity of the immunoassay with structurally similar steroids.[4] For plasma renin activity (PRA), a mean bias has also been observed between the two methods.[4]
| Performance Metric | LC-MS/MS | Radioimmunoassay (RIA) | Key Considerations |
| Specificity | High - directly measures the analyte based on mass-to-charge ratio. | Lower - potential for cross-reactivity with similar molecules.[4] | LC-MS/MS offers greater confidence in the measured analyte. |
| Sensitivity | High - capable of detecting very low levels of angiotensin I.[5][6] | Generally sensitive, but can be limited for low-renin samples.[7] | LC-MS/MS may provide more reliable results in patient populations with suppressed renin activity. |
| Throughput | High - amenable to automation and multiplexing.[8][9] | Lower - often requires manual steps and longer incubation times.[7] | For large-scale studies, LC-MS/MS offers significant workflow advantages. |
| Sample Volume | Typically requires smaller sample volumes (as little as 150 µL).[6][8][9] | May require larger plasma volumes. | LC-MS/MS is advantageous when sample availability is limited. |
| Workflow | Can be automated, reducing hands-on time.[8][9] | Often involves more manual steps and handling of radioactive materials. | LC-MS/MS provides a safer and more streamlined workflow. |
| Cost | Higher initial instrument cost, but potentially lower per-sample cost at high throughput. | Lower initial instrument cost, but ongoing reagent and disposal costs. | The cost-effectiveness depends on the sample volume and laboratory setup. |
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The following diagram illustrates the central role of renin in the RAAS cascade.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are outlines of typical experimental protocols for measuring plasma renin activity by LC-MS/MS and RIA.
LC-MS/MS Method for Plasma Renin Activity
This method quantifies the amount of angiotensin I generated from endogenous angiotensinogen by active renin.
-
Sample Preparation and Incubation:
-
Plasma samples are thawed at room temperature.[10]
-
Aliquots of plasma are transferred to a 96-well plate for both a 0-hour (blank) and a 3-hour incubation.[5][10]
-
An acidic generation buffer is added to each well to maintain an optimal pH of around 6.0.[5]
-
One plate is incubated at 37°C for 3 hours, while the other is kept at 4°C.[10]
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Analysis:
-
The extracted samples are injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[10]
-
Chromatographic separation is typically achieved using a C18 column with a gradient of mobile phases (e.g., water and methanol with formic acid).[10]
-
The mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect and quantify angiotensin I and the internal standard.[8][9]
-
-
Calculation of Renin Activity:
-
The concentration of angiotensin I in the 0-hour and 3-hour samples is determined from a calibration curve.
-
Plasma renin activity is calculated by subtracting the angiotensin I concentration of the 0-hour sample from the 3-hour sample and dividing by the incubation time.[10] The result is typically expressed in ng/mL/h.
-
Radioimmunoassay (RIA) Method for Plasma Renin Activity
This method relies on the competition between unlabeled angiotensin I (generated in the sample) and a fixed amount of radiolabeled angiotensin I for binding to a specific antibody.
-
Sample Incubation:
-
Plasma samples are incubated at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow for the generation of angiotensin I.[7][11] The pH is typically adjusted to between 5.7 and 7.4.[7][11]
-
A separate aliquot is kept at 4°C to serve as a blank.
-
Enzyme inhibitors are often added to prevent the degradation of angiotensin I.[7]
-
-
Radioimmunoassay:
-
Following incubation, the generated angiotensin I and a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) are added to tubes containing a specific anti-angiotensin I antibody.[12]
-
The mixture is incubated to allow for competitive binding.
-
-
Separation and Counting:
-
The antibody-bound angiotensin I is separated from the free angiotensin I (e.g., by precipitation).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Calculation of Renin Activity:
-
A standard curve is generated using known concentrations of unlabeled angiotensin I.
-
The concentration of angiotensin I in the samples is determined by comparing their radioactivity to the standard curve.
-
Plasma renin activity is calculated from the amount of angiotensin I generated over the incubation time.
-
Cross-Validation Workflow
The diagram below outlines a logical workflow for the cross-validation of renin activity assays.
Caption: A workflow for the cross-validation of renin activity assays.
Conclusion
Both LC-MS/MS and RIA are valuable methods for the determination of plasma renin activity. However, for applications demanding high specificity, throughput, and a streamlined workflow, LC-MS/MS presents a compelling advantage. The choice of method should be guided by the specific research question, available resources, and the desired level of analytical performance. When transitioning from RIA to LC-MS/MS, it is essential to perform a thorough cross-validation to establish method-specific reference intervals and ensure the consistency of clinical data.[4][13]
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Renin Activity in Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Plasma renin activity by LC-MS/MS: development of a prototypical clinical assay reveals a subpopulation of human plasma samples with substantial peptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. manuals.plus [manuals.plus]
- 11. ccjm.org [ccjm.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. pure.skku.edu [pure.skku.edu]
A Researcher's Guide to Renin Activity Assays: Comparing FRET Substrates and Alternative Methods
For researchers, scientists, and drug development professionals engaged in cardiovascular research and hypertension studies, the accurate and precise measurement of renin activity is paramount. This guide provides a comprehensive comparison of Renin FRET Substrate I and other fluorescence resonance energy transfer (FRET)-based assays with traditional and alternative methods for determining renin activity. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to Renin Measurement
Renin is a critical enzyme in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. The activity of renin is a key biomarker in the study of hypertension and the development of therapeutic inhibitors. Various methods exist to quantify renin activity, each with its own set of advantages and limitations regarding accuracy, precision, and throughput. This guide focuses on FRET-based assays, particularly those using substrates like this compound, and compares them with plasma renin activity (PRA) assays and direct renin immunoassays.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is a complex pathway essential for blood pressure regulation. Renin initiates the cascade by cleaving angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II.
The Renin-Angiotensin Signaling Pathway
Comparison of Renin Assay Methodologies
The selection of a renin assay is often a trade-off between throughput, precision, and the specific research question being addressed. FRET-based assays offer a continuous, kinetic readout, making them ideal for inhibitor screening. In contrast, PRA and direct immunoassays provide endpoint measurements of renin activity or concentration.
| Assay Method | Principle | Precision (Intra-assay CV) | Precision (Inter-assay CV) | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Renin FRET Substrate Assays | Enzymatic cleavage of a FRET-labeled peptide substrate results in a fluorescent signal. | Good (e.g., 2.9% for Cayman Chemical kit[1]) | Data not consistently available from manufacturers. | High (e.g., AnaSpec SensoLyte® 520 kit detects ≥ 0.8 ng/mL renin[2]) | High | Continuous kinetic measurements, suitable for HTS of inhibitors. | Susceptible to interference from colored or fluorescent compounds. |
| Plasma Renin Activity (PRA) Assay | Measures the generation of Angiotensin I from endogenous angiotensinogen, typically quantified by ELISA or RIA. | Variable | High (can be >35% between labs) | High | Low to Medium | Measures the biological activity of renin in a physiological context. | Labor-intensive, time-consuming, and can be affected by angiotensinogen levels. |
| Direct Renin Immunoassay (e.g., CLIA) | Utilizes antibodies to directly quantify renin protein concentration. | Excellent (e.g., <7.2% for Diasorin LIAISON®[3]) | Excellent (e.g., <10.4% for Diasorin LIAISON®[3]) | High | High | High precision and automation-friendly. | Measures renin concentration, not enzymatic activity; can be affected by prorenin interference. |
In-Depth Look at Renin FRET Substrates
Several commercial FRET-based renin assay kits are available, each employing a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is cleaved by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence.
| Product Name | Manufacturer | Substrate Principle | Excitation (nm) | Emission (nm) | Reported Sensitivity |
| This compound | Various | DABCYL/EDANS | ~340 | ~490 | Not specified |
| Renin Inhibitor Screening Assay Kit | Cayman Chemical | EDANS/Dabcyl | 335-345 | 485-510 | Not specified |
| SensoLyte® 520 Renin Assay Kit | AnaSpec | 5-FAM/QXL™ 520 | 490 | 520 | ≥ 0.8 ng/mL[2] |
| Renin Assay Kit (Fluorometric) | Abcam (ab138875) | TF3/TQ3 | 540 | 590 | ≥ 10 ng/mL[4] |
| Renin Assay Kit | Sigma-Aldrich (MAK157) | Proprietary FRET peptide | 540 | 590 | ~50-fold more sensitive than EDANS/DABCYL-based assays |
| Renin Assay Kit | BPS Bioscience (80211) | Fluorogenic substrate | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate results. Below are generalized protocols for the main renin assay types.
General Experimental Workflow for a Renin FRET Assay
This workflow outlines the typical steps for measuring renin activity using a FRET-based substrate.
Renin FRET Assay Experimental Workflow
Detailed Protocol for a Generic Renin FRET Assay:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting a 10X stock solution with HPLC-grade water.
-
Reconstitute the lyophilized Renin FRET substrate in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of renin standards by diluting a concentrated renin standard in 1X Assay Buffer.
-
Prepare experimental samples, including any potential renin inhibitors, in 1X Assay Buffer.
-
-
Assay Procedure:
-
Add a defined volume of each renin standard, control, and sample to individual wells of a 96-well microplate (black plates are recommended for fluorescence assays).
-
Prepare a substrate solution by diluting the FRET substrate stock solution in 1X Assay Buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL). Readings are typically taken every 1-5 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the background fluorescence (from a no-enzyme control) from all readings.
-
Generate a standard curve by plotting the V₀ of the renin standards against their known concentrations.
-
Determine the renin activity in the experimental samples by interpolating their V₀ values from the standard curve.
-
Plasma Renin Activity (PRA) Assay Protocol Outline:
-
Sample Collection and Preparation: Collect blood in EDTA tubes and separate plasma by centrifugation.
-
Angiotensin I Generation: Incubate plasma samples at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate Angiotensin I from endogenous angiotensinogen. A parallel incubation at 4°C is performed to determine the baseline Angiotensin I level.
-
Angiotensin I Quantification: Measure the concentration of Angiotensin I in both the 37°C and 4°C samples using a specific ELISA or RIA kit.
-
Calculation of PRA: Calculate the PRA as the difference in Angiotensin I concentration between the 37°C and 4°C samples, expressed as ng/mL/hour.
Direct Renin Immunoassay Protocol Outline:
-
Sample Preparation: Plasma samples are typically used directly without a generation step.
-
Immunoassay: Perform the assay according to the manufacturer's instructions for the specific platform (e.g., automated chemiluminescence immunoassay). This typically involves incubating the sample with antibody-coated microparticles and a labeled detection antibody.
-
Detection: The signal (e.g., chemiluminescence) is measured and is directly proportional to the concentration of renin in the sample.
-
Quantification: The renin concentration is determined by comparing the signal to a standard curve.
Conclusion
The choice of a renin assay depends on the specific requirements of the research. This compound and similar FRET-based assays offer a high-throughput and sensitive method for continuous monitoring of renin activity, making them particularly well-suited for inhibitor screening and kinetic studies. The Cayman Chemical Renin Inhibitor Screening Assay Kit demonstrates excellent intra-assay precision. For applications requiring high precision and automation for measuring renin concentration, direct immunoassays like the Diasorin LIAISON® assay are a robust option. The traditional PRA assay , while having lower precision and being more labor-intensive, remains a valuable tool for assessing the physiological activity of the renin-angiotensin system. By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to best suit their experimental needs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. SensoLyte520 Renin Assay - AnaSpec [bioscience.co.uk]
- 3. A screening procedure for primary aldosteronism based on the Diasorin Liaison automated chemiluminescent immunoassay for direct renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibl-america.com [ibl-america.com]
A Researcher's Guide to Measuring Renin: Concentration vs. FRET Activity Assays
For researchers in hypertension, cardiovascular disease, and drug development, accurately quantifying the role of renin is critical. As the rate-limiting enzyme in the renin-angiotensin system (RAS), renin's concentration and enzymatic activity are key biomarkers. Historically, plasma renin activity (PRA) was the standard, but it is a complex, multi-step process.[1][2] Modern methodologies have bifurcated into two primary approaches: direct measurement of renin protein concentration and specific measurement of its enzymatic activity using Förster Resonance Energy Transfer (FRET).
This guide provides an objective comparison of these two advanced assay types, supported by experimental data, detailed protocols, and clear visual aids to help researchers select the most appropriate method for their needs.
The Renin-Angiotensin System (RAS) Pathway
The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4] Renin initiates this pathway by cleaving its substrate, angiotensinogen, to form angiotensin I. This is subsequently converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE).[3][4] Understanding this pathway is essential for interpreting renin measurements.
Caption: Figure 1. The Renin-Angiotensin System (RAS) Cascade
Comparison of Assay Principles
Direct Renin Concentration (DRC) Assays
Direct renin assays quantify the actual amount of renin protein present in a sample, irrespective of its enzymatic activity. The most common format is a two-site immunometric assay (e.g., chemiluminescent immunoassay or ELISA).[1] In this setup, one antibody captures the renin molecule, and a second, labeled antibody detects the captured protein, generating a signal proportional to the renin concentration.
Advantages:
-
Excellent precision and inter-laboratory reproducibility.[1][2]
-
Not dependent on substrate concentration or the presence of inhibitors in the plasma.[2]
Disadvantages:
-
Measures both active renin and potentially inactive forms if the antibodies are not specific.
-
Does not provide a direct measure of the biological function of the renin present.
FRET-Based Renin Activity Assays
Förster Resonance Energy Transfer (FRET) assays directly measure the enzymatic activity of renin. These assays utilize a synthetic peptide substrate that contains a fluorophore and a quencher molecule.[6] In its intact state, the quencher suppresses the fluorophore's signal. When active renin cleaves this specific peptide sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to renin's enzymatic activity.
Advantages:
-
Provides a direct measurement of renin's catalytic function.
-
Highly specific, as the substrate is designed to be cleaved only by renin.[6]
-
Rapid and can be monitored in real-time.[7]
Disadvantages:
-
Can be influenced by plasma components that interfere with the FRET signal.
-
Activity can be affected by endogenous inhibitors or activators in the sample.
Quantitative Correlation
While FRET-based renin activity assays are a modern evolution, the most extensive correlation studies have been performed between direct renin concentration (DRC) and the traditional plasma renin activity (PRA) assays. Since both PRA and FRET assays measure renin's enzymatic function, the strong correlation observed between DRC and PRA is highly relevant.
Multiple studies have demonstrated a significant, positive linear correlation between DRC and PRA. This indicates that in most physiological and pathological states, the concentration of renin protein is a strong predictor of its enzymatic activity.
| Parameter | Correlation Coefficient (r) | Subject Population | Key Finding | Source |
| DRC vs. PRA | 0.88 | Volunteers | A good correlation was observed between the two methods. | [8] |
| DRC vs. PRA | 0.88 (supine), 0.92 (standing) | Patients with essential hypertension | A highly significant linear relationship was found between the two assays. | [9] |
| DRC vs. PRA | 0.825 | Patients | A significant correlation was demonstrated. | [8] |
| DRC vs. PRA | Weak in low-renin range | Patients undergoing testing for primary aldosteronism | The correlation weakens at very low renin levels, where DRC assays may offer better detection. | [10] |
These data suggest that for general screening and in populations with normal to high renin levels, DRC assays provide results that correlate well with functional activity. FRET assays, which offer a more specific and direct measure of activity than PRA, are expected to show a similarly strong, if not stronger, correlation with DRC. The choice between measuring concentration and activity may therefore depend on the specific research question, such as screening for inhibitors (FRET) versus epidemiological studies (DRC).
Experimental Methodologies
A clear understanding of the experimental workflow is crucial for obtaining reliable and reproducible results.
Caption: Figure 2. Comparative Experimental Workflow
Protocol: Direct Renin Concentration (Automated Immunoassay)
This protocol is a generalized representation for a typical automated chemiluminescent immunoassay.
-
Sample Preparation:
-
Collect whole blood in lavender-top (EDTA) tubes.[11]
-
Process blood at room temperature. Do not place on ice, as cold can activate prorenin.
-
Centrifuge in a non-refrigerated centrifuge within 2 hours of collection.[11]
-
Immediately separate plasma and transfer to a transport tube. Freeze at -20°C or below until analysis.[11]
-
On the day of the assay, thaw samples at room temperature.
-
-
Assay Procedure (Automated):
-
Load plasma samples, calibrators, and controls onto the automated analyzer (e.g., DiaSorin LIAISON®).[1][5]
-
The instrument pipettes the sample into a reaction vessel containing magnetic particles coated with a capture antibody.
-
A second, isoluminol-linked antibody (detection antibody) is added.[1]
-
The mixture is incubated to allow for the formation of a sandwich complex (capture Ab-renin-detection Ab).
-
Magnetic separation and wash steps are performed automatically to remove unbound materials.
-
A starter reagent is added to trigger a chemiluminescent reaction.
-
The instrument's photomultiplier tube measures the light signal (Relative Light Units, RLU).
-
-
Data Analysis:
-
A calibration curve is generated using known renin concentrations.
-
The RLU from each sample is used to interpolate its renin concentration from the curve. Results are typically reported in pg/mL or µIU/mL.[12]
-
Protocol: FRET-Based Renin Activity Assay
This protocol is a generalized guide for a microplate-based FRET assay.
-
Sample Preparation:
-
Prepare plasma samples as described for the DRC assay (EDTA plasma, frozen).
-
On the day of use, thaw samples and prepare necessary dilutions in a suitable assay buffer. The buffer typically has a pH optimized for renin activity (e.g., pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
Pipette the diluted plasma samples, controls (positive and negative), and standards into the wells of a black, flat-bottom microplate.
-
Prepare a working solution of the FRET renin substrate according to the manufacturer's instructions.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Analysis:
-
Measure fluorescence intensity kinetically (e.g., every 60 seconds for 1-4 hours) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 480 nm excitation / 515 nm emission for FAM).[6][7]
-
For each sample, plot the relative fluorescence units (RFU) against time.
-
The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve. This slope (RFU/minute) is directly proportional to the renin activity in the sample.
-
A standard curve using recombinant human renin can be used to convert activity rates into concentration units (e.g., ng/mL) if desired.[6]
-
References
- 1. novodx.net [novodx.net]
- 2. researchgate.net [researchgate.net]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Hypertension Diagnostics | Immunodiagnostics | Diasorin [int.diasorin.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 9. Measurement of plasma renin concentration instead of plasma renin activity decreases the positive aldosterone-to-renin ratio tests in treated patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic Implications of Renin Reactivity in Confirmatory Tests: A Comparative Study of Direct Renin Concentration and Plasma Renin Activity in Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renin, Direct | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 12. A screening procedure for primary aldosteronism based on the Diasorin Liaison automated chemiluminescent immunoassay for direct renin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Renin Measurement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in cardiovascular and endocrine research, the accurate measurement of renin activity is paramount. While various assays exist, understanding their respective strengths and limitations, particularly when working with clinical samples, is crucial for generating reliable and meaningful data. This guide provides a detailed comparison of Renin FRET Substrate I with established clinical methods, offering insights into their suitability for different research applications.
The Renin-Angiotensin System: A Key Regulator
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartyl protease primarily synthesized in the kidneys, initiates this cascade by cleaving angiotensinogen to produce angiotensin I. This is the rate-limiting step of the RAS, making the measurement of renin activity a key indicator of the system's status in various physiological and pathological conditions.
Caption: The Renin-Angiotensin Signaling Pathway.
An Overview of Renin Activity Assays
Several methods are available to quantify renin activity, each with distinct principles and applications. The primary approaches include:
-
Plasma Renin Activity (PRA) Assays: These are the most established methods for clinical assessment. They measure the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen in a plasma sample over a specific incubation period. The generated Ang I is then quantified, typically by Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Direct Renin Immunoassays: These assays measure the concentration of active renin protein using specific antibodies. While they do not directly measure enzymatic activity, they can be useful in certain clinical contexts.
-
Fluorogenic (FRET) Substrate Assays: These assays utilize a synthetic peptide substrate, such as this compound, which is labeled with a fluorescent dye and a quencher. Cleavage of the substrate by renin separates the dye and quencher, resulting in a measurable increase in fluorescence.
Limitations of this compound for Clinical Samples
While this compound is a valuable tool for in vitro high-throughput screening of renin inhibitors and for studying purified enzyme kinetics[1][2], its application to complex clinical samples like human plasma is fraught with significant limitations.
Lack of Specificity in a Complex Proteolytic Milieu
Human plasma is a complex mixture containing numerous proteases besides renin.[3] These proteases can also cleave peptide substrates, and it is a known challenge that short peptide substrates are often not highly selective for a single protease.[4] The sequence in this compound, while based on the cleavage site of angiotensinogen, may be susceptible to cleavage by other plasma proteases, leading to an overestimation of renin activity.[5] This non-specific cleavage introduces a significant source of error that is difficult to control or correct for in a clinical setting.
Matrix Interference and Environmental Sensitivity
The complex composition of plasma, including proteins, lipids, and other small molecules, can interfere with fluorescent measurements. This "matrix effect" can manifest as fluorescence quenching or autofluorescence, both of which can obscure the true signal from the FRET substrate and reduce the assay's accuracy. Furthermore, FRET-based assays are inherently sensitive to environmental factors such as pH, ionic strength, and temperature.[6] While these can be controlled in a laboratory setting with purified components, the inherent variability of these parameters in clinical samples can introduce significant assay imprecision.
Indirect Measurement and Discrepancy with Natural Substrate
This compound is a synthetic, artificial substrate.[6][7] The rate of its cleavage may not accurately reflect the activity of renin on its natural, full-length protein substrate, angiotensinogen, within the plasma milieu. The presence of endogenous inhibitors or activators in a patient's plasma could differentially affect renin's activity on the synthetic versus the natural substrate. This is a critical consideration, as the ultimate goal of a clinical renin assay is to understand the physiological activity of the enzyme.
Lack of Established Clinical Validation
The gold-standard methods for clinical renin activity measurement, PRA by RIA and LC-MS/MS, have undergone extensive validation and have established reference ranges.[8] In contrast, there is a notable absence of comprehensive clinical validation studies for this compound in human plasma. One study successfully used a FRET substrate to measure renin concentration in feline plasma, suggesting potential utility but also highlighting the need for careful optimization and validation for each species and sample type.[9]
Comparison of Renin Assay Methodologies
| Feature | This compound | PRA-RIA | PRA-LC/MS/MS | Direct Renin Immunoassay |
| Principle | Enzymatic cleavage of a synthetic fluorogenic substrate. | Measurement of generated Ang I from endogenous substrate by radioimmunoassay. | Measurement of generated Ang I from endogenous substrate by mass spectrometry. | Immunodetection of renin protein. |
| Primary Application | In vitro inhibitor screening, purified enzyme kinetics. | Clinical diagnostics, research. | Clinical diagnostics, research. | Clinical diagnostics. |
| Specificity in Plasma | Potentially low due to cleavage by other proteases. | High, measures activity on the natural substrate. | Very high, combines enzymatic and mass spectrometric specificity. | High for renin protein, but does not measure activity. |
| Susceptibility to Matrix Effects | High (fluorescence interference). | Moderate (antibody cross-reactivity). | Low (high specificity of MS detection). | Moderate (antibody interference). |
| Throughput | High. | Low to moderate. | Moderate. | High. |
| Key Limitations for Clinical Use | Lack of specificity, matrix effects, no clinical validation. | Use of radioactive materials, lower throughput. | Requires specialized equipment and expertise. | Does not measure enzymatic activity, which can be clinically relevant. |
Experimental Protocols for Key Renin Assays
Plasma Renin Activity (PRA) by Radioimmunoassay (RIA) - General Protocol
-
Sample Collection and Handling: Blood should be collected in an EDTA tube and kept at room temperature. The plasma should be separated promptly by centrifugation at room temperature to prevent cryoactivation of prorenin, which can lead to falsely elevated results.[10] If not assayed immediately, the plasma should be frozen.[2]
-
Angiotensin I Generation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C for a defined period (e.g., 90 minutes to 3 hours) to allow renin to generate Angiotensin I from the endogenous angiotensinogen. The other aliquot is kept at 0-4°C (in an ice bath) to prevent enzymatic activity and serves as a baseline control.[2] Protease inhibitors are often added to prevent the degradation of the newly formed Angiotensin I.[2]
-
Radioimmunoassay: The concentration of Angiotensin I in both the incubated and baseline samples is determined using a competitive RIA. In this assay, a known amount of radioactively labeled Angiotensin I competes with the unlabeled Angiotensin I from the sample for binding to a limited amount of anti-Angiotensin I antibody.
-
Calculation: The PRA is calculated by subtracting the Angiotensin I concentration of the baseline sample from that of the incubated sample and is typically expressed as ng of Ang I generated per mL of plasma per hour (ng/mL/h).
Plasma Renin Activity (PRA) by LC-MS/MS - General Protocol
-
Sample Collection and Handling: Similar to the RIA protocol, proper sample collection and handling are critical to prevent cryoactivation.[10]
-
Angiotensin I Generation: The plasma sample is incubated at 37°C to generate Angiotensin I. A baseline (0°C) sample is also prepared.
-
Sample Preparation: Following incubation, the reaction is stopped, and the samples are subjected to a purification step, such as solid-phase extraction, to remove interfering substances from the plasma.
-
LC-MS/MS Analysis: The purified samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer. The Angiotensin I is separated from other components by chromatography and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio.[10]
-
Calculation: The PRA is calculated from the difference in Angiotensin I concentration between the 37°C and 0°C samples and expressed as ng/mL/h.
Renin Activity Assay using FRET Substrate - General (Non-validated for Clinical Samples) Protocol
-
Sample Preparation: A plasma sample is diluted in an appropriate assay buffer.
-
Assay Initiation: The this compound is added to the diluted plasma.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for a TF3/TQ3 FRET pair) using a fluorescence microplate reader.[2]
-
Data Analysis: The rate of increase in fluorescence is proportional to the renin activity. This can be compared to a standard curve generated with purified renin of known activity.
Note: This is a generalized protocol. For clinical samples, significant optimization would be required to address the limitations discussed, and the method would need to be rigorously validated against established clinical assays.
Caption: Workflow Comparison of Renin Assays.
Conclusion
References
- 1. Renin Assay Kit (Fluorometric) (ab138875) | Abcam [abcam.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Three main components in plasma proteases and their relation to the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of protease exosite-interacting peptides that enhance substrate cleavage kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. labcorp.com [labcorp.com]
Establishing the Specificity of Renin FRET Substrate I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Renin FRET Substrate I's performance, focusing on its specificity. It includes supporting experimental data from the literature, detailed protocols for specificity testing, and visualizations to clarify key concepts and workflows.
Renin, a highly specific aspartyl protease, plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS) by cleaving angiotensinogen to form angiotensin I. This reaction is the rate-limiting step in a cascade that regulates blood pressure and electrolyte balance. Consequently, renin is a key therapeutic target for conditions like hypertension. This compound is a fluorogenic peptide designed to mimic the cleavage site of human angiotensinogen, providing a sensitive and continuous assay for renin activity. Its specificity is paramount for accurate inhibitor screening and mechanistic studies.
Comparative Performance of this compound
This compound is designed for high specificity towards renin. This is achieved by sequencing the peptide to mirror the amino acid sequence of human angiotensinogen at the renin cleavage site. The inherent substrate specificity of renin is well-documented, with the enzyme showing significantly lower affinity for other proteins.
To quantitatively assess the specificity of a renin substrate, its cleavage by renin is compared to its cleavage by other physiologically relevant proteases, particularly those that might be present in biological samples or that share similar structural features. Key among these are other aspartyl proteases like Cathepsin D and enzymes within the RAAS cascade, such as Angiotensin-Converting Enzyme (ACE).
Data Presentation
| Enzyme | Substrate Analogue | Relative Cleavage Efficiency | Reference |
| Human Renin | Synthetic Tetradecapeptide | 100% | [1] |
| Cathepsin D | Synthetic Tetradecapeptide | Very Low / Negligible at neutral pH | [1][2] |
| Angiotensin-Converting Enzyme (ACE) | Synthetic Tetradecapeptide | No Angiotensin I generation | [1] |
| Mouse Submaxillary Renin | Synthetic Tetradecapeptide | Highly Resistant | [1] |
Note: The data presented is based on a synthetic tetradecapeptide substrate analogous to human angiotensinogen, as detailed in Poe et al. (1984). This substrate, like this compound, is designed to mimic the natural renin cleavage site. The negligible cleavage by Cathepsin D at neutral pH is further supported by the findings of Hackbarth et al. (1978), which show Cathepsin D has very low activity above pH 7.0.
Comparison of FRET Pairs
This compound is available with various fluorophore/quencher pairs. The choice of FRET pair can significantly impact assay sensitivity.
| FRET Pair | Excitation (nm) | Emission (nm) | Relative Sensitivity |
| EDANS / DABCYL | ~340 | ~490 | Standard |
| 5-FAM / QXL™ 520 | ~490 | ~520 | Up to 40-fold higher than EDANS/DABCYL [3] |
| Mca / Dnp | ~325 | ~393 | High |
Longer wavelength FRET pairs like 5-FAM/QXL™ 520 are generally preferred as they minimize interference from the autofluorescence of biological samples and test compounds.[3]
Experimental Protocols
To empirically determine the specificity of this compound, a series of enzyme activity assays should be performed. The following protocol outlines a general procedure for comparing the cleavage of the substrate by renin and other proteases.
Objective: To quantify and compare the rate of cleavage of this compound by human renin and a panel of other proteases (e.g., Cathepsin D, ACE, Trypsin).
Materials:
-
This compound (e.g., with 5-FAM/QXL™ 520 FRET pair)
-
Recombinant Human Renin
-
Other proteases to be tested (e.g., human Cathepsin D, human ACE, bovine Trypsin)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate filters for the chosen FRET pair
Procedure:
-
Substrate Preparation:
-
Reconstitute the lyophilized this compound in DMSO to create a stock solution (e.g., 1 mM).
-
Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). The final concentration should be at or below the Km of the substrate for renin to ensure the reaction rate is sensitive to changes in enzyme activity.
-
-
Enzyme Preparation:
-
Reconstitute and dilute each protease in Assay Buffer to a known stock concentration.
-
Prepare a series of dilutions for each enzyme to determine the optimal concentration for the assay. The goal is to use a concentration that yields a linear increase in fluorescence over the measurement period.
-
-
Assay Setup:
-
Pipette 50 µL of the 2X substrate working solution into each well of the 96-well plate.
-
Add 50 µL of the enzyme dilutions (or Assay Buffer for a no-enzyme control) to the wells.
-
The final reaction volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). Use the excitation and emission wavelengths specific to the FRET pair of the substrate.
-
-
Data Analysis:
-
For each enzyme, plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each enzyme concentration.
-
Compare the V₀ values obtained for renin with those of the other proteases at the same molar concentration.
-
The specificity is demonstrated by a significantly higher reaction velocity for renin compared to the other proteases.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Workflow
Caption: Experimental workflow for assessing the specificity of this compound.
References
- 1. Renin cleavage of a human kidney renin substrate analogous to human angiotensinogen, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH, that is human renin specific and is resistant to cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the substrate specificities of cathepsin D and pseudorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.thomasnet.com [cdn.thomasnet.com]
A Researcher's Guide to Quantifying Renin Activity: A Comparison of Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of the renin-angiotensin-aldosterone system (RAAS), the accurate quantification of renin activity is paramount. This guide provides an objective comparison of alternative methods for measuring renin activity, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and experimental design.
The traditional enzymatic assay for plasma renin activity (PRA), which measures the generation of angiotensin I (Ang I), has long been a staple in research. However, a variety of alternative methods have emerged, each offering a unique set of advantages and disadvantages in terms of sensitivity, specificity, throughput, and ease of use. This guide will delve into the performance of several key alternative methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radioimmunoassay (RIA), Chemiluminescence Immunoassay (CLIA), Immunofluorometric Assay (IFMA), and Förster Resonance Energy Transfer (FRET)-based assays.
Comparative Performance of Renin Activity Assays
The selection of an appropriate assay for quantifying renin activity is a critical decision in experimental design. The following table summarizes the key performance characteristics of the discussed methods to facilitate a direct comparison.
| Feature | LC-MS/MS | Radioimmunoassay (RIA) | Chemiluminescence Immunoassay (CLIA) | Immunofluorometric Assay (IFMA) | FRET-based Assay |
| Principle | Direct quantification of Ang I | Competitive immunoassay with radiolabeled Ang I | Immunoassay with chemiluminescent signal | Immunoassay with time-resolved fluorescence | Cleavage of a FRET peptide by renin |
| Limit of Quantification (LOQ) | ~0.02 ng/mL/h[1] - 1.2 nmol/L[2] | ~0.1-0.2 ng/mL/h[3] | ~0.3 ng/L (direct renin)[4] - 1.27 mIU/L (direct renin)[5] | ~10 ng/L (total renin)[6] | ~0.8 ng/mL (recombinant renin)[7] |
| Intra-assay CV (%) | <7%[8] - 4.1%[2] | 5.0 - 10.0 | ≤ 2.38% (direct renin)[4] | 8 - 15[6] | < 10 |
| Inter-assay CV (%) | <10%[1] - 4.1%[2] | 8.0 - 15.0 | ≤ 7.31% (direct renin)[4] | 3 - 19[6] | < 15 |
| Linear Range | Wide, e.g., 0.11–10.0 ng/mL/h[1] | Narrower than LC-MS/MS | Wide, e.g., 2.5–316.5 ng/l (direct renin)[4] | Wide, e.g., 10-25,000 ng/L (total renin)[6] | Dependent on substrate concentration |
| Throughput | High | Low to medium | High | High | High |
| Specificity | High | Prone to cross-reactivity | High | High | High |
| Safety | Standard lab safety | Requires handling of radioactive materials | Standard lab safety | Standard lab safety | Standard lab safety |
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a cascade of hormonal and enzymatic reactions that plays a crucial role in regulating blood pressure, fluid and electrolyte balance. Understanding this pathway is fundamental to interpreting renin activity measurements.
Experimental Workflows and Protocols
This section provides an overview of the experimental workflows for the primary alternative methods of quantifying renin activity, followed by detailed experimental protocols.
Experimental Workflow Diagrams
Detailed Experimental Protocols
This method offers high specificity and sensitivity for the absolute quantification of Angiotensin I.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma, add a mixture of protease inhibitors to prevent the degradation of Ang I.
-
Add an internal standard (e.g., stable isotope-labeled Ang I) to each sample for accurate quantification.
-
-
Angiotensin I Generation:
-
Incubate the plasma samples at 37°C for a defined period (e.g., 1-3 hours) to allow renin to cleave angiotensinogen and generate Ang I.
-
A parallel set of samples is kept at 4°C to measure the baseline Ang I concentration.
-
-
Solid Phase Extraction (SPE):
-
Acidify the samples to stop the enzymatic reaction.
-
Apply the samples to an SPE cartridge to extract and concentrate Ang I, while removing interfering plasma components.
-
Wash the cartridge and elute Ang I using an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into an LC system coupled to a tandem mass spectrometer.
-
Separate Ang I from other components using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect and quantify Ang I and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of generated Ang I by subtracting the 4°C value from the 37°C value.
-
Determine the plasma renin activity, typically expressed as ng of Ang I generated per mL of plasma per hour (ng/mL/h).
-
RIA is a classic method that relies on the competitive binding of radiolabeled and unlabeled antigens to a limited number of antibody binding sites.
-
Sample Preparation and Angiotensin I Generation:
-
Follow the same procedure as for LC-MS/MS (steps 1 and 2) to generate Angiotensin I.
-
-
Competitive Binding:
-
Prepare a series of standards with known concentrations of unlabeled Ang I.
-
In assay tubes, add a fixed amount of radiolabeled Ang I (e.g., ¹²⁵I-Ang I) and a limited amount of a specific anti-Ang I antibody to standards, controls, and samples.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled Ang I for the antibody.
-
-
Separation of Bound and Free Antigen:
-
Separate the antibody-bound Ang I from the free Ang I. Common methods include precipitation with a second antibody or adsorption of free antigen to charcoal.
-
Centrifuge the tubes and decant the supernatant or aspirate the supernatant.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity in the bound fraction (pellet) or the free fraction (supernatant) using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled Ang I as a function of the unlabeled Ang I concentration.
-
Determine the concentration of Ang I in the samples by interpolating their radioactivity measurements on the standard curve.
-
Calculate the plasma renin activity as described for the LC-MS/MS method.
-
This high-throughput method utilizes a synthetic peptide substrate that is cleaved by renin, leading to a measurable fluorescent signal.
-
Reagent Preparation:
-
Prepare an assay buffer and reconstitute the FRET-based renin substrate according to the manufacturer's instructions.
-
Prepare a series of renin standards for generating a standard curve.
-
-
Assay Procedure:
-
Add plasma samples, standards, and controls to the wells of a microplate.
-
Add the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no renin) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity as a function of the renin concentration.
-
Determine the renin activity in the samples by comparing their fluorescence values to the standard curve. The activity is often expressed in relative fluorescence units (RFU) per unit of time or can be converted to concentration units if a calibrated renin standard is used.
-
Direct vs. Activity Assays: A Note on Interpretation
It is crucial to distinguish between direct renin concentration (DRC) assays and plasma renin activity (PRA) assays. DRC assays, such as some immunoassays, measure the actual concentration of the renin protein, both active and inactive (prorenin), depending on the antibody specificity. In contrast, PRA assays measure the enzymatic activity of renin, which is its ability to generate Angiotensin I from its substrate, angiotensinogen.[4][9]
The choice between a DRC and a PRA assay depends on the research question. PRA is often considered a more physiological measurement as it reflects the in vivo capacity to initiate the RAAS cascade, which can be influenced by substrate availability. DRC, on the other hand, provides a direct measure of the amount of renin enzyme present.
Conclusion
The landscape of renin activity quantification has evolved significantly, offering researchers a range of methodologies beyond the traditional enzymatic assay. LC-MS/MS stands out for its superior specificity and accuracy, making it a new gold standard for many applications. Immunoassays like CLIA and IFMA provide high-throughput and automated solutions, while FRET-based assays offer a convenient and sensitive method for screening and kinetic studies. The selection of the most appropriate method will depend on the specific requirements of the research, including the desired level of accuracy, sample throughput, and available instrumentation. By understanding the principles, performance characteristics, and experimental workflows of these alternative methods, researchers can make informed decisions to ensure the generation of reliable and reproducible data in their investigations of the renin-angiotensin-aldosterone system.
References
- 1. Validation of a new automated renin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of aldosterone and renin assays for primary aldosteronism screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. wardelab.com [wardelab.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct renin assay and plasma renin activity assay compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. tests.synlab.co.uk [tests.synlab.co.uk]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Renin FRET Substrate I
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper disposal of all chemical reagents. Renin FRET Substrate I, a valuable tool in cardiovascular and renal research, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and maintain a safe working environment. This guide provides essential, step-by-step information for the proper disposal of this compound.
Core Safety and Handling Precautions
Before disposal, it is critical to handle this compound with appropriate personal protective equipment (PPE). The substrate is often dissolved in Dimethyl sulfoxide (DMSO), a combustible liquid that can cause skin and eye irritation.[1] The toxicological properties of the renin substrate peptide itself may not be fully investigated.[1]
Essential PPE includes:
-
Butyl rubber gloves (as DMSO can penetrate nitrile gloves)
-
Safety goggles or a face shield
-
A fully buttoned laboratory coat
Always handle the substrate in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
Due to the lack of specific disposal instructions for this compound in readily available safety data sheets, it must be treated as hazardous chemical waste. The following procedure is based on general best practices for laboratory chemical waste and should be adapted to comply with your institution's specific guidelines and local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Treat all unused this compound, as well as any solutions containing it, as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep halogenated and non-halogenated solvent wastes separate.[2] Since DMSO is a non-halogenated solvent, it should be disposed of in a container designated for such waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[3] The original container may be used if it is in good condition.[4]
-
Never use food containers for hazardous waste storage.[4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and lists all contents, including "this compound" and "Dimethyl sulfoxide (DMSO)."
-
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
-
A container that held this compound is considered "empty" when all waste has been removed by standard practice.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[2][5]
-
Once properly emptied and, if necessary, rinsed, deface all labels on the container before disposing of it as regular trash.[5]
-
Quantitative Data Summary
Safety data sheets for similar renin substrates provide some quantitative information regarding the primary solvent, DMSO.
| Component | Concentration | GHS Classification |
| Dimethyl sulfoxide (DMSO) | ~99.98% | Flammable Liquids, Category 4; Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2A[1] |
| Renin Substrate | ~0.022% | No data available[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Renin FRET Substrate I
For researchers, scientists, and drug development professionals utilizing Renin FRET Substrate I, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Immediate Safety and Handling Protocols
This compound, typically supplied as a lyophilized powder, requires careful handling to maintain its integrity and ensure the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from similar FRET peptide substrates indicate that the primary hazards are associated with the solvents used for reconstitution, such as Dimethyl Sulfoxide (DMSO), and the potential for inhalation of the lyophilized powder.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical to minimize exposure.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | Prevents skin contact with the substrate and solvents. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of solvents or airborne particles. |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A dust mask or respirator is recommended when handling larger quantities of the lyophilized powder. | Minimizes the risk of inhaling fine particles.[1] |
Operational Plan: From Receipt to Experiment
Following a structured operational plan ensures both the longevity of the substrate and the safety of the user.
1. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized peptide at -20°C or below, protected from light, to ensure long-term stability.[2][3][4] Some manufacturers suggest storage at -80°C for optimal preservation.[3][5]
2. Reconstitution of Lyophilized Powder:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[1][6]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[5][7]
-
The choice of solvent depends on the peptide's properties. Common solvents include sterile water, PBS, or a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer.[7]
-
Add the appropriate solvent gently, allowing it to run down the side of the vial. Avoid vigorous shaking; instead, gently swirl or vortex to dissolve the peptide.[5][8]
3. Experimental Use:
-
Once in solution, it is recommended to aliquot the substrate into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3]
-
Keep the reconstituted solution on ice during experimental setup.
-
For long-term storage of the solution, freeze the aliquots at -20°C or -80°C. Note that the stability of peptides in solution is limited, generally for a few weeks when frozen.[1][3]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
-
Unused Substrate (Lyophilized or Reconstituted): Treat as chemical waste. It should be disposed of in a properly labeled hazardous waste container. Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with the substrate, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Solvents: Solvents used for reconstitution, such as DMSO, should be collected in a designated solvent waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from receiving the product to its final use in an experiment.
Caption: Workflow for Safe Handling of this compound.
References
- 1. bachem.com [bachem.com]
- 2. genscript.com [genscript.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. health-sector-reform.org [health-sector-reform.org]
- 8. thepeptidereport.com [thepeptidereport.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
